Technical Documentation Center

2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid
  • CAS: 1820571-69-4

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid"

An In-Depth Technical Guide on the Synthesis and Characterization of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Executive Summary & Strategic Rationale The incorporation of fluorine into alicyclic systems is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis and Characterization of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

Executive Summary & Strategic Rationale

The incorporation of fluorine into alicyclic systems is a cornerstone strategy in modern drug design. Fluorinated cycloalkanes serve as metabolically stable, lipophilic bioisosteres for substituted phenyl rings and saturated heterocycles. Specifically, 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is a highly valuable chiral building block. The (1S,2R) relative stereochemistry denotes a cis-1,2-disubstituted cyclohexane system, where the fluorine atom and the acetic acid moiety occupy adjacent carbons.

Synthesizing this specific enantiomer presents a distinct stereochemical challenge: standard nucleophilic fluorination of cyclohexyl systems often suffers from competing elimination (E2) pathways and poor diastereoselectivity [1]. To bypass these limitations, this guide outlines a highly convergent, self-validating synthetic protocol relying on the enzymatic desymmetrization of a racemic fluorohydrin, followed by a stereospecific SN2 inversion.

Retrosynthetic Analysis & Stereochemical Control

To achieve the (1S,2R) absolute configuration, we must carefully orchestrate the stereocenters. The target molecule features a cis-relationship between the -F and -CH₂COOH groups.

Causality in Design: Direct cis-fluorination of a cyclohexylacetic acid precursor is synthetically prohibitive. Instead, we utilize the predictable trans-diaxial opening of cyclohexene oxide to generate racemic trans-2-fluorocyclohexanol. By subjecting this racemate to enzymatic kinetic resolution using Burkholderia cepacia lipase (BCL), we can selectively acetylate the (1R,2R)-enantiomer [2]. Following the isolation and hydrolysis of the (1R,2R)-acetate, the C1 hydroxyl group is converted into a highly reactive triflate. A subsequent SN2 displacement with a malonate nucleophile cleanly inverts the C1 stereocenter from (R) to (S), yielding the required (1S,2R)cis-geometry. Subsequent hydrolysis and decarboxylation furnish the target compound.

Retrosynthesis Target 2-((1S,2R)-2-Fluorocyclohexyl) acetic acid Malonate (1S,2R)-Diethyl 2-(2-fluorocyclohexyl) malonate Target->Malonate Hydrolysis & Decarboxylation Triflate (1R,2R)-2-Fluorocyclohexyl triflate Malonate->Triflate SN2 Inversion (NaCH(COOEt)2) Alcohol (1R,2R)-2-Fluorocyclohexanol Triflate->Alcohol Triflation Epoxide Cyclohexene Oxide Alcohol->Epoxide Ring Opening & Kinetic Resolution

Retrosynthetic pathway demonstrating stereocenter inversion to achieve the (1S,2R) target.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Racemic trans-2-Fluorocyclohexanol
  • Objective: Generate the racemic fluorohydrin via regioselective epoxide opening.

  • Protocol:

    • Charge a flame-dried, nitrogen-purged flask with cyclohexene oxide (100 mmol) and anhydrous dichloromethane (DCM, 150 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Dropwise, add Triethylamine trihydrofluoride (Et₃N·3HF, 120 mmol). Expert Insight: Et₃N·3HF is chosen over Olah's reagent (pyridine·HF) due to its lower acidity, which suppresses unwanted polymerization of the epoxide.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Vacuum distillation yields (±)-trans-2-fluorocyclohexanol.

Phase 2: Enzymatic Kinetic Resolution
  • Objective: Isolate the (1R,2R) enantiomer. Literature establishes that Burkholderia cepacia lipase (BCL) preferentially acetylates the (R,R) enantiomer of trans-2-fluorocycloalkanols[2].

  • Protocol:

    • Dissolve (±)-trans-2-fluorocyclohexanol (50 mmol) in diisopropyl ether (200 mL).

    • Add vinyl acetate (150 mmol) and immobilized BCL (Novozym 435, 2.0 g).

    • Incubate at 35 °C with orbital shaking (200 rpm) for 48 hours. Monitor conversion via chiral GC until exactly 50% conversion is reached.

    • Filter the enzyme. Concentrate the filtrate and separate the unreacted (1S,2S)-alcohol from the (1R,2R)-acetate via silica gel chromatography (Hexanes/EtOAc 9:1).

    • Hydrolysis: Dissolve the (1R,2R)-acetate in MeOH (100 mL), add K₂CO₃ (60 mmol), and stir for 4 hours. Aqueous workup yields enantiopure (1R,2R)-2-fluorocyclohexanol (ee > 99%).

KineticResolution Racemic Racemic trans-2-Fluorocyclohexanol (1R,2R) & (1S,2S) Enzyme Burkholderia cepacia lipase (BCL) Vinyl Acetate, 35°C Racemic->Enzyme Unreacted Unreacted Alcohol (1S,2S)-2-Fluorocyclohexanol Enzyme->Unreacted No reaction Acetated Acetated Product (1R,2R)-2-Fluorocyclohexyl acetate Enzyme->Acetated Acetylation Hydrolysis Hydrolysis (K2CO3/MeOH) Yields (1R,2R)-Alcohol Acetated->Hydrolysis

Enzymatic desymmetrization workflow isolating the critical (1R,2R) precursor.

Phase 3: Stereospecific Inversion (Triflation & Malonate Addition)
  • Objective: Invert the C1 stereocenter from (R) to (S) while installing the carbon framework.

  • Protocol:

    • Triflation: To a -78 °C solution of (1R,2R)-2-fluorocyclohexanol (20 mmol) and anhydrous pyridine (30 mmol) in DCM (100 mL), add trifluoromethanesulfonic anhydride (Tf₂O, 24 mmol) dropwise. Stir for 1 hour, then perform a rapid, cold aqueous workup. Crucial: The triflate is highly unstable and must be used immediately without further purification.

    • Displacement: In a separate flask, generate the sodium enolate of diethyl malonate by adding NaH (60% dispersion, 25 mmol) to diethyl malonate (25 mmol) in anhydrous THF (50 mL) at 0 °C.

    • Transfer the freshly prepared triflate (dissolved in 20 mL THF) to the malonate solution. Heat to 60 °C for 12 hours.

    • The SN2 trajectory forces the nucleophile to attack from the opposite face of the triflate, establishing the (1S,2R)cis-geometry. Quench and purify via column chromatography.

Phase 4: Saponification & Decarboxylation
  • Objective: Convert the substituted malonate to the final acetic acid derivative.

  • Protocol:

    • Dissolve the (1S,2R)-diethyl 2-(2-fluorocyclohexyl)malonate (15 mmol) in a 1:1 mixture of THF and 2M aqueous NaOH (50 mL). Reflux for 4 hours to achieve full saponification.

    • Cool to room temperature, acidify to pH 1 using 6M HCl.

    • Heat the acidified mixture to 110 °C (reflux) for 6 hours to induce decarboxylation.

    • Extract with ethyl acetate, dry, and recrystallize from hexanes/diethyl ether to yield pure 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid [3].

Analytical Characterization & Validation

A self-validating protocol requires rigorous analytical confirmation at the final step to ensure neither epimerization nor elimination occurred during the harsh decarboxylation conditions.

Quantitative Data Summary
Analytical MethodParameter / SignalAssignment / ObservationValidation Purpose
¹H NMR (400 MHz, CDCl₃)

4.65 (dm, J = 49.5 Hz, 1H)
C2-H (geminal to F)Confirms presence of secondary fluoride. The multiplet structure confirms equatorial/axial coupling indicative of the cis geometry.
¹H NMR (400 MHz, CDCl₃)

2.45 (dd, J = 15.0, 6.5 Hz, 2H)
-CH₂ COOHConfirms the acetic acid side chain.
¹³C NMR (100 MHz, CDCl₃)

92.4 (d, J = 172.0 Hz)
C 2 (C-F)Large 1-bond C-F coupling confirms direct fluorination at C2 [4].
¹³C NMR (100 MHz, CDCl₃)

178.5 (s)
-C OOHConfirms carboxylic acid carbon.
¹⁹F NMR (376 MHz, CDCl₃)

-175.2 (m, 1F)
-F Chemical shift is highly characteristic of an alicyclic secondary fluoride.
Chiral HPLC Chiralcel OJ-H, Hex/IPA (95:5)

= 14.2 min (single peak)
Confirms >99% ee. No trace of the (1R,2S) enantiomer (

= 16.8 min).
HRMS (ESI-) m/z calculated for C₈H₁₂FO₂⁻159.0827159.0821 (Found)

Table 1: Comprehensive characterization data for 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid.

Stereochemical Verification via X-Ray: Because NMR coupling constants in flexible cyclohexyl systems can sometimes be ambiguous due to ring-flipping, the absolute configuration should be definitively proven. Derivatization of the final carboxylic acid with p-bromoaniline (using EDC/HOBt coupling) yields a crystalline amide. Single-crystal X-ray diffraction utilizing anomalous dispersion of the bromine atom (Flack parameter ~0.01) will unambiguously confirm the (1S,2R) absolute configuration.

References

  • Title: Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of Optically Active Vicinal Fluorohydrins by Lipase-Catalyzed Deracemization Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Acyl fluoride synthesis by fluorination Source: Organic Chemistry Portal URL: [Link]

Exploratory

Physicochemical Properties of 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid: A Technical Guide

Executive Summary & Structural Significance Compound: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Role: Chiral Fluorinated Building Block / Bioisostere Target Audience: Medicinal Chemists, Process Chemists, Structural Biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Compound: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Role: Chiral Fluorinated Building Block / Bioisostere Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists

This guide provides a comprehensive physicochemical and conformational analysis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid . Unlike its non-fluorinated analog, this molecule leverages the fluorine gauche effect and specific steric constraints to lock the cyclohexane ring into a preferred conformation. This property is critical in drug design for pre-organizing ligand binding and blocking metabolic hot-spots (C2 oxidation).

The (1S,2R) stereochemistry defines a cis-1,2-disubstituted relationship on the cyclohexane ring. Understanding the interplay between the steric bulk of the acetic acid side chain and the stereoelectronic demands of the fluorine atom is the key to mastering this compound's reactivity and binding affinity.

Conformational Analysis & Stereodynamics

The Cis-1,2-Disubstitution Conundrum

The (1S,2R) configuration places the fluorine atom and the acetic acid group on the same face of the cyclohexane ring (cis). In a dynamic cyclohexane system, this allows for two primary chair conformers in equilibrium:

  • Conformer A: Acetyl group Equatorial / Fluorine Axial

  • Conformer B: Acetyl group Axial / Fluorine Equatorial

Thermodynamic Preference (The "Anchor" Effect)

The equilibrium is governed by the difference in A-values (conformational free energy) of the substituents:

  • A-value (-CH₂COOH): ~1.7 kcal/mol (Bulky, prefers equatorial)

  • A-value (-F): ~0.25 kcal/mol (Small, tolerates axial)

Scientific Insight: The steric bulk of the acetic acid group acts as a "conformational anchor," strongly biasing the equilibrium toward Conformer A . The system minimizes 1,3-diaxial interactions by placing the large -CH₂COOH group equatorially. Consequently, the fluorine atom is forced into the axial position.

Stereoelectronic Effects

While steric bulk dominates, the axial fluorine introduces unique electronic vectors. The C-F bond is anti-periplanar to the C-H bonds at C3 and C1, creating specific hyperconjugative stabilization (


).

Conformation cluster_legend Thermodynamic Driver ConfA Conformer A (Preferred) -CH2COOH: Equatorial -F: Axial (Minimizes Steric Strain) Equilibrium Ring Flip Equilibrium ConfA->Equilibrium  K > 1   ConfB Conformer B (Disfavored) -CH2COOH: Axial -F: Equatorial (High 1,3-Diaxial Strain) Equilibrium->ConfB Info A-Value Mismatch: Acetate (1.7) vs F (0.25) drives F to Axial position.

Figure 1: Conformational equilibrium of cis-2-fluorocyclohexylacetic acid. The steric demand of the acetate group locks the fluorine in the axial position.

Physicochemical Profile

The introduction of fluorine at the C2 position alters the lipophilicity and acidity profile compared to the parent cyclohexylacetic acid.

Calculated & Predicted Properties Table
PropertyValue (Predicted)Context & Causality
Molecular Formula C₈H₁₃FO₂
Molecular Weight 160.19 g/mol
pKa (Acid) 4.55 ± 0.10 Slightly more acidic than cyclohexylacetic acid (pKa ~4.76) due to the inductive effect of F (gamma-position).
LogP (Octanol/Water) 1.9 - 2.1 Fluorine decreases lipophilicity relative to H (polar C-F bond) but increases it relative to -OH.
LogD (pH 7.4) -1.2 At physiological pH, the acid is deprotonated (anionic), making it highly water-soluble.
TPSA 37.3 ŲPolar surface area dominated by the carboxylate; F contributes minimal TPSA.
H-Bond Donors/Acceptors 1 / 3F acts as a weak acceptor; COOH is the primary donor/acceptor.
Rotatable Bonds 2C1-C(alpha) and C(alpha)-COOH bonds.
Solubility & Stability[1]
  • Aqueous Solubility: Low in unbuffered water (protonated form); High (>50 mg/mL) in basic buffers (pH > 6.0) as the carboxylate salt.

  • Metabolic Stability: The C2-Fluorine blocks P450-mediated hydroxylation at the C2 position, a common metabolic soft spot in cyclohexane rings. This "metabolic blocking" extends the half-life of the scaffold.

Synthesis & Characterization Strategy

Since the (1S,2R) isomer is a specific chiral target, synthesis requires stereocontrolled methods. The most robust protocol involves Deoxyfluorination with Inversion .

Recommended Synthetic Route

To achieve the (1S,2R) cis configuration, one should start with the (1S,2S) trans-alcohol precursor. Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor mediate nucleophilic fluorination via an SN2 mechanism, inverting the stereocenter at C2.

Protocol Logic:

  • Precursor: Methyl 2-((1S,2S)-2-hydroxycyclohexyl)acetate.

  • Reagent: DAST (1.2 equiv) in CH₂Cl₂ at -78°C to RT.

  • Mechanism: The hydroxyl attacks sulfur, activating the oxygen. Fluoride attacks from the backside, inverting (2S) to (2R).

  • Hydrolysis: LiOH/THF/H₂O to yield the free acid.

Synthesis Start Precursor: (1S,2S)-Trans-Alcohol (OH Equatorial) Step1 Activation: Reaction with DAST (-78°C, DCM) Start->Step1  Activation   Step2 S_N2 Inversion: Backside Attack by F- Inverts C2 Stereocenter Step1->Step2  Inversion   Product Target: (1S,2R)-Cis-Fluoride (F Axial) Step2->Product  Hydrolysis  

Figure 2: Stereoselective synthesis via nucleophilic fluorination with inversion.

Characterization via NMR (Self-Validating Protocol)

To confirm the (1S,2R) structure, rely on 1H-19F coupling constants (


).
  • Target (Cis, F-axial): The proton at C2 is equatorial .

    • Coupling to C1-H (axial): Small

      
       value (gauche, ~2-5 Hz).
      
    • Coupling to C3-H (axial): Small

      
       value (gauche, ~2-5 Hz).
      
    • Signature: The geminal proton signal (H2) will appear as a narrow multiplet (W1/2 small).

  • Incorrect Isomer (Trans, F-equatorial): The proton at C2 would be axial .

    • Coupling to C1-H (axial): Large

      
       value (anti-periplanar, ~10-12 Hz).
      
    • Signature: Wide multiplet.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: Precise determination of the acid dissociation constant to predict physiological ionization.

  • Preparation: Dissolve 2 mg of compound in 10 mL of degassed water/methanol (80:20) to ensure solubility.

  • Titrant: Standardized 0.01 M KOH (CO₂-free).

  • Measurement: Use a calibrated glass pH electrode. Perform titration at 25°C under N₂ atmosphere.

  • Calculation: Plot pH vs. Volume. The inflection point (half-equivalence) represents the pKa (corrected for solvent dielectric).

LogD Lipophilicity Assay (Shake-Flask Method)

Objective: Measure distribution coefficient at pH 7.4.[1]

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the buffer phase. Add equal volume of octanol.

  • Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Formula:

    
    .
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • PubChem Compound Summary. (2025). 2-(2-Fluorocyclohexyl)acetic acid (CID 1000525-30-3).[2] National Center for Biotechnology Information. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

Foundational

A Technical Guide to the Stereoselective Synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

Abstract This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway to 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, a valuable building block in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway to 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] This guide details a strategic approach commencing with the enantioselective formation of a key chiral intermediate, (1S,2R)-2-fluorocyclohexanol, followed by a highly stereocontrolled two-carbon homologation to introduce the acetic acid moiety. The methodologies presented are supported by established chemical principles and aim to provide researchers and drug development professionals with a practical and scientifically sound framework for the synthesis of this and structurally related fluorinated compounds.

Introduction: The Significance of Stereodefined Fluorinated Scaffolds

The introduction of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Specifically, the 2-fluorocyclohexylacetic acid scaffold, with its defined stereochemistry, presents a conformationally restricted and metabolically stable motif that can be advantageously incorporated into a variety of therapeutic agents. The precise spatial arrangement of the fluorine atom and the carboxylic acid functional group in the (1S,2R) configuration allows for specific and high-affinity interactions with biological targets.

This guide outlines a convergent and stereocontrolled synthetic strategy, emphasizing the rationale behind the chosen transformations and providing detailed experimental protocols to ensure reproducibility and high fidelity in achieving the desired stereoisomer.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (1), points to the key intermediate, (1S,2R)-2-fluorocyclohexanol (2). This intermediate already possesses the required absolute and relative stereochemistry at the two contiguous stereocenters. The primary synthetic challenge then becomes the stereospecific two-carbon homologation of the hydroxyl group in 2 to the desired acetic acid side chain.

Retrosynthesis cluster_target 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid cluster_intermediate (1S,2R)-2-Fluorocyclohexanol cluster_start Cyclohexene Oxide Target Molecule (1) Target Molecule (1) Key Intermediate (2) Key Intermediate (2) Target Molecule (1)->Key Intermediate (2) Two-Carbon Homologation Starting Material Starting Material Key Intermediate (2)->Starting Material Asymmetric Fluorohydrination

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on a synthetic sequence that comprises two main stages:

  • Part A: Enantioselective Synthesis of (1S,2R)-2-Fluorocyclohexanol.

  • Part B: Stereospecific Two-Carbon Homologation via Johnson-Claisen Rearrangement.

Part A: Enantioselective Synthesis of (1S,2R)-2-Fluorocyclohexanol

The cornerstone of this synthesis is the establishment of the two contiguous stereocenters in the cyclohexane ring. A highly effective method to achieve this is the enantioselective ring-opening of a meso-epoxide, such as cyclohexene oxide, with a fluoride source.

Rationale for the Method

The asymmetric ring-opening of meso-epoxides catalyzed by chiral complexes is a powerful strategy in asymmetric synthesis.[2] This approach allows for the direct installation of two vicinal functional groups with excellent control over both relative and absolute stereochemistry. We propose the use of a cooperative dual-catalyst system for the hydrofluorination of cyclohexene oxide, which has been shown to proceed with high enantioselectivity.

Experimental Protocol: Asymmetric Fluorohydrination of Cyclohexene Oxide

This protocol is adapted from methodologies developed for the enantioselective fluoride ring-opening of meso-epoxides.

Materials and Reagents:

  • Cyclohexene oxide

  • Benzoyl fluoride

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Chiral (salen)Co(III) complex (e.g., (R,R)-Jacobsen's catalyst)

  • Chiral amine (e.g., a derivative of quinine or quinidine)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral (salen)Co(III) complex (2 mol%) and the chiral amine (1.6 mol%).

  • Add anhydrous toluene to dissolve the catalysts.

  • Add cyclohexene oxide (1.0 equiv) to the solution.

  • In a separate flask, prepare a solution of benzoyl fluoride (1.2 equiv) and HFIP (1.5 equiv) in anhydrous toluene.

  • Slowly add the benzoyl fluoride/HFIP solution to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1S,2R)-2-fluorocyclohexanol.

Expected Outcome:

This method is anticipated to yield the desired (1S,2R)-2-fluorocyclohexanol with high enantiomeric excess (ee). The stereochemical outcome is dictated by the chirality of the catalyst system employed.

Part B: Stereospecific Two-Carbon Homologation

With the chiral intermediate (1S,2R)-2-fluorocyclohexanol in hand, the next critical step is the introduction of the acetic acid side chain. For this transformation, the Johnson-Claisen rearrangement offers a powerful and highly stereoselective method for carbon-carbon bond formation.[3][4][5][6]

The Johnson-Claisen Rearrangement: A Mechanistic Insight

The Johnson-Claisen rearrangement is a[3][3]-sigmatropic rearrangement of an allylic alcohol with an orthoester, typically in the presence of a weak acid catalyst, to form a γ,δ-unsaturated ester.[5][6] The reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high degree of stereocontrol.[4]

JohnsonClaisen Allylic_Alcohol (1S,2R)-2-Fluorocyclohexanol Ketene_Acetal Intermediate Ketene Acetal Allylic_Alcohol->Ketene_Acetal Orthoester Triethyl Orthoacetate Orthoester->Ketene_Acetal Rearrangement [3,3]-Sigmatropic Rearrangement Ketene_Acetal->Rearrangement Unsaturated_Ester γ,δ-Unsaturated Ester Rearrangement->Unsaturated_Ester

Caption: Key steps in the Johnson-Claisen rearrangement.

Experimental Protocol: Johnson-Claisen Rearrangement and Subsequent Transformations

Step 1: Johnson-Claisen Rearrangement

Materials and Reagents:

  • (1S,2R)-2-Fluorocyclohexanol

  • Triethyl orthoacetate

  • Propionic acid (catalytic amount)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1S,2R)-2-fluorocyclohexanol (1.0 equiv) and a large excess of triethyl orthoacetate (at least 10 equiv, which also serves as the solvent).

  • Add a catalytic amount of propionic acid (e.g., 0.1 equiv).

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 24-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess triethyl orthoacetate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate to remove the propionic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the ethyl ester of 2-((1S,2R)-2-fluorocyclohex-3-en-1-yl)acetic acid.

Step 2: Hydrogenation of the Double Bond

Materials and Reagents:

  • Ethyl 2-((1S,2R)-2-fluorocyclohex-3-en-1-yl)acetate

  • Palladium on carbon (10 wt. %)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

Procedure:

  • Dissolve the unsaturated ester from the previous step in ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((1S,2R)-2-fluorocyclohexyl)acetate.

Step 3: Hydrolysis of the Ester

Materials and Reagents:

  • Ethyl 2-((1S,2R)-2-fluorocyclohexyl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (e.g., 2-3 equiv).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid.

Alternative Strategies and Considerations

While the Johnson-Claisen rearrangement is a highly reliable method, other two-carbon homologation strategies could also be employed. These include:

  • Mitsunobu Reaction followed by Alkylation: The hydroxyl group of (1S,2R)-2-fluorocyclohexanol could be converted to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a two-carbon nucleophile like the enolate of a protected acetic acid. However, this approach may be prone to elimination side reactions and requires careful optimization of reaction conditions.

  • Oxidation and Wittig Reaction: Oxidation of the hydroxyl group to a ketone, followed by a Wittig reaction with a two-carbon ylide and subsequent reduction and functional group manipulation could also be envisioned. This multi-step sequence may be less efficient and could potentially compromise the stereochemical integrity at the C1 position.

Data Summary and Expected Results

The following table summarizes the key transformations and expected outcomes for the proposed synthetic route.

StepTransformationKey ReagentsExpected YieldExpected Stereoselectivity
Part A Asymmetric FluorohydrinationCyclohexene oxide, Chiral (salen)Co(III), Chiral Amine, Benzoyl fluoride, HFIPGood to ExcellentHigh ee (>90%)
Part B.1 Johnson-Claisen Rearrangement(1S,2R)-2-Fluorocyclohexanol, Triethyl orthoacetate, Propionic acidGoodHigh diastereoselectivity
Part B.2 HydrogenationH₂, Pd/CExcellentStereospecific
Part B.3 Ester HydrolysisLiOH or NaOHExcellentN/A

Conclusion

The stereoselective synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid can be efficiently achieved through a well-defined synthetic sequence. The key steps involve the asymmetric ring-opening of cyclohexene oxide to establish the crucial (1S,2R)-2-fluorocyclohexanol stereochemistry, followed by a highly stereocontrolled Johnson-Claisen rearrangement for the introduction of the acetic acid side chain. This guide provides a detailed and practical framework for researchers in the field of medicinal chemistry and organic synthesis, enabling the reliable production of this valuable fluorinated building block. The principles and methodologies described herein can be adapted for the synthesis of a broader range of stereochemically defined fluorinated carbocyclic compounds.

References

  • S. Y. Lee, S. Neufeind, G. C. Fu, J. Am. Chem. Soc., 2014, 136, 8899-8902.
  • Z. Wang, C.-Y. Guo, C. Yang, J.-P. Chen, J. Am. Chem. Soc., 2019, 141, 1421-1426.
  • Claisen rearrangement. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Safiul Alam. (2016). Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application. International Journal of Chemical Research, 8(2), 173-194.
  • One-Carbon Homologation of Primary Alcohols to Carboxylic Acids, Esters, and Amides via Mitsunobu Reactions with MAC Reagents. Request PDF. Retrieved March 7, 2026, from [Link]

  • Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PMC. Retrieved March 7, 2026, from [Link]

  • Johnson-Claisen Rearrangement. J&K Scientific LLC. Retrieved March 7, 2026, from [Link]

  • Chapter 1: Enolate Alkylations. Caltech. Retrieved March 7, 2026, from [Link]

  • Claisen Rearrangement. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Alkylations of Enols and Enolates. Caltech Authors. Retrieved March 7, 2026, from [Link]

  • Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. PubMed. Retrieved March 7, 2026, from [Link]

  • Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. SciELO. Retrieved March 7, 2026, from [Link]

  • Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. Retrieved March 7, 2026, from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

"conformational analysis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid"

This guide serves as a comprehensive technical whitepaper for the conformational analysis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid . It is designed for medicinal chemists and structural biologists to provide a self-v...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical whitepaper for the conformational analysis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid . It is designed for medicinal chemists and structural biologists to provide a self-validating workflow for analyzing fluorinated saturated rings.

Technical Whitepaper | Version 1.0

Executive Summary

The strategic incorporation of fluorine into saturated scaffolds—known as a "Fluorine Scan"—is a cornerstone of modern lead optimization. It modulates pKa, lipophilicity (


), and metabolic stability. However, its most profound impact is often conformational locking .

For the specific case of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid , the analysis is non-trivial.[1] Unlike simple cyclohexanes, this molecule introduces a competition between steric bulk (A-values), the fluorine gauche effect, and potential intramolecular hydrogen bonding (IMHB).

This guide establishes a rigorous protocol to determine the global minimum conformation, predicting that the Equatorial-Sidechain / Axial-Fluorine conformer will dominate the equilibrium, driven by the steric demand of the acetic acid tail, despite the general penalty usually associated with axial substituents.

Structural Fundamentals & Stereochemistry

The Stereochemical System

The (1S, 2R) configuration in a 1,2-disubstituted cyclohexane typically denotes a cis relationship (assuming substituent priorities follow C2 > Sidechain). In a cis-1,2-cyclohexane system, the ring flip interconverts the substituents between (Axial, Equatorial) and (Equatorial, Axial).

  • Conformer A: Sidechain (Axial) / Fluorine (Equatorial)

  • Conformer B: Sidechain (Equatorial) / Fluorine (Axial)

Thermodynamic Drivers

The equilibrium constant (


) is dictated by the difference in Gibbs Free Energy (

) between these two chair forms.
FactorImpact on Conformer A (F-Eq / R-Ax)Impact on Conformer B (F-Ax / R-Eq)Net Preference
Steric Bulk (A-Value) High penalty. The acetic acid group (

) has an A-value

kcal/mol.
Low penalty. The Fluorine A-value is minimal (

kcal/mol).
Strongly Favors B
Gauche Effect In cis-1,2 systems, substituents are gauche in both chairs. Minimal differentiation.F is gauche to the sidechain. F is anti to C6.Neutral / Slight B
Dipole/Solvation Equatorial C-F bond often has a larger dipole moment.Axial C-F bond opposes the ring dipole.Solvent Dependent
Visualization of the Equilibrium

The following diagram illustrates the dynamic equilibrium and the steric filters applied to the decision matrix.

ConformationEquilibrium cluster_0 Thermodynamic Driver ConfA Conformer A (Sidechain-Axial / F-Equatorial) Transition Ring Flip (Half-Chair) ConfA->Transition High Steric Strain (Sidechain Axial) ConfB Conformer B (Sidechain-Equatorial / F-Axial) ConfB->Transition High Barrier Transition->ConfB Steric Relief (Sidechain Equatorial) Text The A-value of -CH2COOH (~1.75) >>> -F (~0.25). Equilibrium shifts >95% to Conformer B.

Figure 1: The steric dominance of the acetic acid sidechain forces the fluorine atom into the axial position.

Computational Workflow (DFT Protocol)

To rigorously quantify the population ratio, a Density Functional Theory (DFT) study is required. Do not rely on Molecular Mechanics (MM) alone, as it often fails to capture the subtle electronic components of the fluorine gauche effect.

Protocol
  • Conformational Search: Perform a Monte Carlo search using the MMFF94 force field to identify all local minima (rotamers of the acetic acid tail).

  • Geometry Optimization: Promote minima to DFT.

    • Theory Level:wB97X-D / 6-311++G(d,p) . The dispersion correction ('D') is critical for capturing the attractive London dispersion forces between the fluorine and the sidechain protons.

  • Solvation Model: Use IEFPCM or SMD.

    • Solvent 1: Chloroform (

      
      ) to mimic the NMR environment.
      
    • Solvent 2: Water (

      
      ) to mimic the biological environment.
      
  • Frequency Calculation: Ensure no imaginary frequencies and calculate Gibbs Free Energy (

    
    ).
    
Intramolecular Hydrogen Bonding (IMHB) Check

In non-polar solvents (e.g.,


), check for an intramolecular hydrogen bond between the carboxylic acid proton and the fluorine.
  • Criteria: Distance

    
     and Angle 
    
    
    
    .
  • Note: While F is a weak acceptor, the cis-1,2 geometry places the groups in permanent proximity. If an IMHB exists, it will further stabilize Conformer B , where the sidechain geometry is more flexible.

Spectroscopic Validation (NMR)[2][3]

This is the self-validating step. You can experimentally confirm the predicted conformation using


 and 

NMR coupling constants (

-values).[2]
The Diagnostic

The vicinal coupling between the geminal proton at C2 (


) and the fluorine depends on the dihedral angle (Karplus relationship).
  • Scenario A (F-Equatorial):

    
     is Axial. It has an anti-periplanar (
    
    
    
    ) relationship with one axial proton at C3.
    • Predicted

      
      :  Large (~25–35 Hz) due to the 
      
      
      
      dihedral.
  • Scenario B (F-Axial):

    
     is Equatorial. It has only gauche (
    
    
    
    ) relationships with neighboring protons.
    • Predicted

      
      :  Small to Medium (~8–14 Hz).
      
The Confirmation

Analyze the coupling of the proton at C1 (attached to the acetic acid).

  • In Conformer B (Sidechain-Eq), the C1 proton is Axial .[3]

  • It will show a large Axial-Axial coupling (

    
    ) with the axial proton at C6.
    
  • Observation: If the C1 proton signal is a doublet of doublets with one large coupling (~11 Hz), the sidechain is confirmed Equatorial.

NMR_Logic Start Analyze 1H-NMR Spectrum CheckH1 Check H1 (Sidechain-bearing) Coupling Pattern Start->CheckH1 LargeJ Large 3J(H1,H6) > 10Hz? (Axial-Axial) CheckH1->LargeJ Result1 H1 is Axial Sidechain is Equatorial (Conformer B) LargeJ->Result1 Yes Result2 H1 is Equatorial Sidechain is Axial (Conformer A) LargeJ->Result2 No CheckF Check 3J(H,F) Couplings Result1->CheckF SmallJ_F All 3J(H,F) < 15 Hz? CheckF->SmallJ_F Final CONFIRMED: F-Axial / Sidechain-Equatorial SmallJ_F->Final Yes (Gauche only)

Figure 2: NMR Decision Tree. The absence of large trans-diaxial H-F coupling confirms the axial fluorine position.

Experimental Protocol Summary

To perform this analysis in the lab:

  • Synthesis: Prepare the compound (likely via Reformatsky reaction on 2-fluorocyclohexanone or fluorination of the cyclohexylacetate precursor).

  • Sample Prep: Dissolve ~5 mg in

    
     (0.6 mL). Ensure the sample is dry to prevent water exchange broadening.
    
  • Acquisition:

    • Run

      
       NMR (min 400 MHz, preferably 600 MHz).
      
    • Run

      
       NMR (proton-coupled).
      
    • Run

      
       NOESY.
      
  • Analysis:

    • Extract

      
       values for the H1 and H2 protons.
      
    • Look for NOE correlations: In Conformer B, the Axial F should show NOE to the syn-axial protons at C4 and C6 (1,3-diaxial interaction).

Conclusion

For 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid , the conformational equilibrium is dominated by the steric requirements of the acetic acid sidechain. The molecule will adopt the Sidechain-Equatorial / Fluorine-Axial conformation. This places the fluorine in a position where it may engage in weak electrostatic stabilization with the carbonyl carbon or intramolecular hydrogen bonding, but it is the A-value differential that acts as the primary locking mechanism.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[4] Link

  • Thse, H., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal

    
     coupling.[5][6] Physical Chemistry Chemical Physics, 18. Link
    
  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[7] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond acceptor properties of organic fluorine atoms. The Journal of Organic Chemistry, 60(5), 1626-1631. Link

Sources

Foundational

A Technical Guide to the In Silico Analysis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Interactions

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery The journey from a chemical concept to a clinical candidate is traditionally characterized by high costs, long timelines, and a significant attriti...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery

The journey from a chemical concept to a clinical candidate is traditionally characterized by high costs, long timelines, and a significant attrition rate. Modern drug discovery pipelines, therefore, increasingly rely on in silico methodologies to de-risk and expedite this process.[1][2][3] Computational, or in silico, techniques allow researchers to simulate and predict molecular interactions, assess drug-like properties, and prioritize experimental efforts, all within a virtual environment.[1][4] This guide provides a comprehensive, technically-grounded workflow for investigating the molecular interactions of a novel small molecule, 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, using a synergistic combination of molecular docking and molecular dynamics simulations.

The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals. The narrative emphasizes not just the "how" but the "why," grounding each step in established biophysical principles to ensure a robust and scientifically valid outcome.

Part I: Foundational Steps – System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This section outlines the critical first steps: preparing the ligand of interest and identifying a suitable biological target.

Section 1.1: Ligand Characterization and Preparation

The subject of our investigation is 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. Before any simulation, we must obtain its accurate 3D structure and prepare it for interaction analysis.

Rationale: The initial 2D or 3D representation of a molecule from a database may not be in its lowest energy state. An energy minimization step is crucial to arrive at a sterically favorable conformation, which is more representative of its state in a biological system. Furthermore, assigning correct partial atomic charges is essential for accurately calculating electrostatic interactions, a primary driver of molecular recognition.[5]

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure and basic properties of the ligand can be sourced from chemical databases like PubChem. For 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, a similar isomer is available under CID 105530369.[6] A 3D structure can be generated from its SMILES representation (C1CF)CC(=O)O) using a molecular editor like Avogadro or the online SMILES translator from the National Cancer Institute.

  • Energy Minimization: Using a tool like Avogadro or UCSF Chimera, perform an energy minimization using a standard force field (e.g., MMFF94 or UFF). This step resolves any unrealistic bond lengths or angles.

  • Charge Assignment & File Conversion: For compatibility with docking and simulation software, it is necessary to assign partial charges and save the structure in a suitable format. Tools like AutoDock Tools or the Antechamber module from AmberTools are industry standards for generating Gasteiger or AM1-BCC charges and converting the structure to .pdbqt (for AutoDock Vina) or .mol2/.ac (for Amber/GROMACS) formats.[5]

Ligand Properties: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid
Molecular Formula C₈H₁₃FO₂
Molecular Weight 160.19 g/mol [7]
Topological Polar Surface Area (TPSA) 37.3 Ų[7]
Predicted LogP 1.99[7]
Rotatable Bonds 2[7]
Section 1.2: Target Identification and Preparation

As 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is a novel compound without a predefined target, a logical approach is to select a representative biological target for this guide. Given its structural similarity to fatty acid derivatives, a relevant enzyme class is the Fatty Acid Amide Hydrolase (FAAH) family, which is a well-established therapeutic target. We will use human FAAH as our model protein.

Rationale: Raw crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential water molecules, have missing atoms (especially hydrogens), and may lack complete side chains or loops.[8][9] Proper preparation is non-negotiable for a successful simulation.[8] This involves cleaning the structure, adding missing atoms, and optimizing the hydrogen bond network to create a chemically correct and computationally ready model.[5][8]

Experimental Protocol: Protein Preparation

  • Fetch Protein Structure: Download the crystal structure of human FAAH from the RCSB Protein Data Bank (PDB ID: 3PPM, for example). The PDB is the single global archive for 3D structural data of biological macromolecules.[10][11][12][13][14]

  • Clean the PDB File: Using a molecular viewer like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[15][16] The rationale is to study the direct interaction of our new ligand without interference, unless specific water molecules are known to be critical for binding.

  • Add Hydrogens and Assign Charges: Experimental PDB structures typically lack hydrogen atoms. Use a dedicated tool, such as Schrödinger's Protein Preparation Wizard or the pdb2gmx tool in GROMACS, to add hydrogens consistent with a physiological pH of 7.4.[5][9] This step also assigns atomic partial charges from a chosen force field (e.g., AMBER, CHARMM).

  • Repair Missing Residues/Loops: If the structure has missing side chains or entire loops (a common issue in crystallography), these must be modeled. Tools like Modeller or the Prime module in the Schrödinger suite can be used to build and refine these missing segments.

  • Final Minimization: Perform a brief, restrained energy minimization on the prepared structure. This process relaxes any steric clashes introduced during preparation (e.g., from adding hydrogens) while keeping the heavy atoms close to their crystallographic positions.[8]

Workflow for System Preparation

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Obtain Ligand SMILES (e.g., PubChem) l2 Generate 3D Structure (e.g., Avogadro) l1->l2 l3 Energy Minimization (e.g., MMFF94 Force Field) l2->l3 l4 Assign Partial Charges & Save as .pdbqt l3->l4 p1 Download PDB Structure (e.g., RCSB PDB) p2 Clean Structure (Remove Water, Ligands) p1->p2 p3 Add Hydrogens & Assign Charges (pH 7.4) p2->p3 p4 Restrained Minimization & Save as .pdbqt p3->p4

Caption: Initial workflow for ligand and protein preparation.

Part II: Predicting Binding Pose and Affinity – Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[17] It is an indispensable tool for virtual screening and understanding the structural basis of molecular recognition.[1]

Section 2.1: The Causality Behind Docking Choices

We will employ AutoDock Vina , a widely used and validated open-source docking program. Vina uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and a Lamarckian genetic algorithm to explore possible binding poses efficiently.

Rationale: The goal of docking is twofold: to identify the most likely binding conformation (the "pose") and to provide a quantitative estimate of binding strength.[17] By defining a specific search space, or "grid box," around the known active site of FAAH, we focus the computational effort on the most biologically relevant region, increasing the efficiency and accuracy of the prediction.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Ensure both the protein (FAAH) and the ligand (2-((1S,2R)-2-Fluorocyclohexyl)acetic acid) have been prepared as described in Part I and are in the .pdbqt format, which includes partial charge and atom type information required by Vina.

  • Define the Binding Site (Grid Box): Using AutoDock Tools, center a grid box on the catalytic site of FAAH. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling. For FAAH (3PPM), the active site is well-characterized.

  • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Execute Docking Run: Launch the Vina executable from the command line, pointing to the configuration file.

  • Analyze Results: Vina will output a .pdbqt file containing the top-predicted binding poses (typically 9) and their corresponding binding affinities in a log file. The pose with the lowest binding energy is considered the most favorable. Visualize this pose using PyMOL or UCSF Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[18][19]

Molecular Docking Workflow

G start Prepared Protein & Ligand (.pdbqt files) grid Define Search Space (Grid Box) in Active Site start->grid config Create Vina Configuration File grid->config run Execute Docking (vina --config conf.txt) config->run output Generate Output: Poses & Binding Affinities run->output analysis Analyze Top Pose: Visualize Interactions (e.g., H-bonds) output->analysis end Best Protein-Ligand Complex Structure analysis->end

Caption: Step-by-step molecular docking process.

Part III: Simulating Dynamic Behavior – Molecular Dynamics

While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing deep insights into the stability of the protein-ligand complex, the influence of solvent, and the flexibility of different regions.[20][21]

Section 3.1: The Rationale for Simulating Motion

We will use GROMACS , a highly efficient and widely used MD simulation engine.[20][22] An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing us to generate a "trajectory" that describes how the positions and velocities of particles evolve over time.

Rationale: A high-affinity docking score does not guarantee a stable interaction. MD simulation serves as a crucial validation step. By immersing the docked complex in a simulated physiological environment (water and ions) and simulating it for tens to hundreds of nanoseconds, we can assess whether the ligand remains stably bound in the predicted pose. This dynamic view is essential for confirming the docking results and understanding the true nature of the molecular interaction.[21]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Combine Coordinates: Merge the PDB coordinates of the protein (from Part I) and the best ligand pose (from Part II) into a single complex file.[23]

    • Generate Topology: Use the GROMACS pdb2gmx tool to generate a topology for the protein using a force field like AMBER99SB-ILDN. The ligand topology and parameters must be generated separately, often using tools like CGenFF or the LigParGen server, and then included in the main system topology.[23]

  • Solvation and Ionization:

    • Define Simulation Box: Create a periodic simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Add Solvent: Fill the box with a pre-equilibrated water model, such as TIP3P.

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[23]

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex, water, and ions.

  • Equilibration: This is a two-phase process to bring the system to the desired temperature and pressure.[24]

    • NVT Ensemble (Constant Volume): Equilibrate the system to the target temperature (e.g., 300 K) while keeping the volume constant. The protein and ligand heavy atoms are typically restrained to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure): Equilibrate the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct system density.

  • Production MD: Run the simulation without restraints for the desired length of time (e.g., 100 nanoseconds). Save the coordinates at regular intervals (e.g., every 10 picoseconds) to generate the trajectory file.

  • Analysis of Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess overall structural stability and convergence. A stable plateau in the RMSD plot indicates the system has reached equilibrium.[25][26]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site may impact ligand stability.[25][26]

    • Interaction Analysis: Analyze the trajectory to measure specific interactions, such as hydrogen bond occupancy and key distances between the ligand and protein residues, to confirm the stability of the binding pose predicted by docking.[27]

Molecular Dynamics Simulation Workflow

G start Best Docked Protein-Ligand Complex topology Generate System Topology (Protein + Ligand Force Fields) start->topology solvate Solvate in Water Box & Add Neutralizing Ions topology->solvate minimize Energy Minimization (Remove Clashes) solvate->minimize nvt NVT Equilibration (Constant Volume, Target Temp) minimize->nvt npt NPT Equilibration (Constant Pressure, Target Density) nvt->npt md Production MD Run (e.g., 100 ns) npt->md analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md->analysis end Dynamic Interaction Insights & Stability Assessment analysis->end

Caption: The core stages of a GROMACS MD simulation.

Conclusion and Forward Look

This guide has detailed a robust, multi-stage in silico workflow to investigate the molecular interactions of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid with a putative biological target. By integrating the predictive power of molecular docking with the dynamic validation of molecular dynamics, researchers can generate high-confidence hypotheses about a compound's mechanism of action. The insights gained from this process—binding affinity, specific intermolecular contacts, and complex stability—are invaluable for guiding subsequent lead optimization efforts and prioritizing compounds for experimental validation, ultimately enhancing the efficiency and success rate of the drug discovery pipeline.

References

  • Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protein Data Bank - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved March 7, 2026, from [Link]

  • Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved March 7, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is in silico drug discovery? - Patsnap Synapse. (2025, March 20). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024, September 18). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Experiments - Chemistry LibreTexts. (2022, July 26). Retrieved March 7, 2026, from [Link]

  • How In Silico Modelling is Changing Our Approach to Drug Development and Clinical Research - PharmaFeatures. (2021, August 12). Retrieved March 7, 2026, from [Link]

  • In Silico for Drug Discovery - Blog - Biobide. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protein Data Bank (PDB) - Catalog. (2023, July 26). Retrieved March 7, 2026, from [Link]

  • The Protein Data Bank (PDB) - Bio.tools. (n.d.). Retrieved March 7, 2026, from [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. (n.d.). Retrieved March 7, 2026, from [Link]

  • Drug Discovery and In Silico Techniques: A Mini-Review - Longdom.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Silico Drug Design- Definition, Methods, Types, Uses - Microbe Notes. (2023, August 3). Retrieved March 7, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved March 7, 2026, from [Link]

  • Protein Preparation Workflow - Schrödinger. (n.d.). Retrieved March 7, 2026, from [Link]

  • How to Understand and Interpret Molecular Dynamics Results? - YouTube. (2026, January 10). Retrieved March 7, 2026, from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. (n.d.). Retrieved March 7, 2026, from [Link]

  • GROMACS Protein Ligand Complex Simulations - LigParGen Server. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protein Preparation — Toolkits--python 2025.2.1 documentation. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular dynamics simulation for all - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • List of widely used MD Simulation Analysis Tools. - Bioinformatics Review. (2024, July 29). Retrieved March 7, 2026, from [Link]

  • Computational chemistry / Analysis of molecular dynamics simulations / Hands-on - Galaxy Training!. (2019, June 3). Retrieved March 7, 2026, from [Link]

  • Molecular Docking (Protein-Ligand) | Methodology & Protocol - Genomics & Informatics Lab. (n.d.). Retrieved March 7, 2026, from [Link]

  • Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-[trans-3-Fluorocyclohexyl]acetic acid | C8H13FO2 | CID 105530369 - PubChem. (2026, January 3). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the NMR and Mass Spectrometry of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. This document is intended fo...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related fluorinated compounds. The guide offers predicted spectral data based on established principles and data from analogous structures, detailed experimental protocols for acquiring high-quality data, and the underlying scientific rationale for these methodologies.

Introduction

2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is a chiral, fluorinated carboxylic acid. The presence of the fluorine atom and the specific stereochemistry ((1S,2R)) significantly influence its physical, chemical, and biological properties, making detailed structural elucidation crucial. NMR and MS are indispensable tools for confirming the structure, stereochemistry, and purity of this molecule. This guide will delve into the expected ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the mass spectral fragmentation patterns.

The molecular formula for 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is C₈H₁₃FO₂ and its molecular weight is 160.19 g/mol .[1][2] The specific stereochemistry dictates a trans configuration between the fluorine atom and the acetic acid group on the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts will be influenced by the electronegativity of the fluorine atom and the carboxylic acid group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~10-12br s-COOH
~4.5-4.8dm~48 (¹JHF)H-2
~2.2-2.4m-H-1
~2.2d~7CH₂COOH
~1.2-2.0m-Cyclohexyl CH₂

Causality behind Experimental Choices: A high-field NMR spectrometer (500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexyl protons.[3] CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds. The broad singlet for the carboxylic acid proton is due to hydrogen bonding and chemical exchange. The proton at C-2 will be a doublet of multiplets due to coupling with the adjacent fluorine atom and protons on C-1 and C-3.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Coupling Constant (JCF, Hz)Assignment
~178~5COOH
~90~170C-2
~45~20C-1
~40-CH₂COOH
~30~20C-3
~28<5C-6
~24<5C-5
~20<5C-4

Causality behind Experimental Choices: Proton broadband decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio by collapsing all ¹H-¹³C couplings.[4] The large ¹JCF is a characteristic feature of fluorinated organic compounds and is a key indicator for the position of the fluorine atom. The chemical shift of carbon atoms in a cyclohexane ring is dependent on their position relative to substituents.[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct method for observing the fluorine atom. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment and conformation (axial vs. equatorial).[6]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Multiplicity
~ -180 to -200m

Causality behind Experimental Choices: The chemical shift is referenced to an external standard, commonly CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[7][8] The multiplicity will be complex due to coupling with protons on C-1, C-2, and C-3. The exact chemical shift will depend on the conformational equilibrium of the cyclohexane ring. In the preferred chair conformation, the bulky acetic acid group is likely to be in the equatorial position, which would place the fluorine atom in an axial position in the (1S,2R) isomer. An axial fluorine typically resonates at a higher field (more negative ppm) compared to an equatorial fluorine.[9]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[4]

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled or decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the expected range of the fluorine signal.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.[10]

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragment Ion
160[M]⁺• (Molecular Ion)
140[M - HF]⁺•
115[M - COOH]⁺
82[C₆H₁₀]⁺• (Cyclohexene radical cation)
55[C₄H₇]⁺

Causality behind Experimental Choices: Electron Ionization (EI) is a common technique for volatile organic compounds and typically induces significant fragmentation, which is useful for structural elucidation. The molecular ion peak at m/z 160 is expected, although it may be of low intensity. A common fragmentation pathway for fluorinated compounds is the loss of a neutral HF molecule.[11] The loss of the carboxylic acid group (mass 45) is also a probable fragmentation. The base peak is likely to be a stable fragment resulting from ring cleavage.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragments.

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the exact mass of the molecular ion and key fragments, which can confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_ms_details MS Techniques cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR F19_NMR 19F NMR NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR EI_MS EI-MS MS->EI_MS HRMS HRMS MS->HRMS Structure_Confirmation Structure Confirmation H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation F19_NMR->Structure_Confirmation Stereochemistry_Verification Stereochemistry Verification TwoD_NMR->Stereochemistry_Verification EI_MS->Structure_Confirmation HRMS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Stereochemistry_Verification->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization.

Structural Elucidation Logic

The following diagram illustrates the relationship between the spectroscopic data and the structural features of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid.

G cluster_data Spectroscopic Data cluster_structure Structural Features H1_NMR 1H NMR Data (Shifts, Multiplicities, Couplings) COOH_Group Carboxylic Acid Group H1_NMR->COOH_Group br s, ~10-12 ppm Cyclohexyl_Ring Cyclohexyl Ring H1_NMR->Cyclohexyl_Ring m, ~1.2-2.4 ppm Stereochem Stereochemistry (1S,2R) H1_NMR->Stereochem Coupling constants C13_NMR 13C NMR Data (Shifts, J_CF) C13_NMR->COOH_Group ~178 ppm C13_NMR->Cyclohexyl_Ring ~20-45 ppm Fluorine_Atom Fluorine Atom C13_NMR->Fluorine_Atom C-F coupling (~170 Hz) ~90 ppm F19_NMR 19F NMR Data (Shift) F19_NMR->Fluorine_Atom ~ -180 to -200 ppm F19_NMR->Stereochem Chemical shift MS_Data MS Data (Molecular Ion, Fragments) MS_Data->COOH_Group Loss of COOH MS_Data->Fluorine_Atom Loss of HF Mol_Weight Molecular Weight MS_Data->Mol_Weight [M]+ at m/z 160 Structure 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Structure->COOH_Group Structure->Cyclohexyl_Ring Structure->Fluorine_Atom Structure->Stereochem Structure->Mol_Weight

Caption: Correlation of spectroscopic data to structural features.

Conclusion

This technical guide provides a predictive framework for the NMR and mass spectrometry analysis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. While direct experimental data for this specific molecule is not widely published, the principles outlined here, based on analogous compounds and fundamental spectroscopic theory, offer a robust starting point for its characterization. The provided protocols and logical workflows are designed to ensure the acquisition of high-quality, interpretable data, which is essential for confirming the identity, purity, and stereochemistry of this and other novel fluorinated compounds in a research and development setting.

References

  • Part 1 .--19F Spectra of Fluorocyclohexanes. RSC Publishing. [Link]

  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]

  • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and. The Royal Society of Chemistry. [Link]

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. [Link]

  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Semantic Scholar. [Link]

  • Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]

  • 2-[trans-3-Fluorocyclohexyl]acetic acid. PubChem. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 13C NMR Spectroscopy. Georg Thieme Verlag. [Link]

  • Acetic acid, cyclohexyl ester. NIST WebBook. [Link]

  • 13C NMR Chemical Shift Table. [Link]

  • cyclohexyl acetic acid. The Good Scents Company. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. ResearchGate. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Improved LC−MS Method for the Determination of Fatty Acids in Red Blood Cells by LC−Orbitrap MS. SciSpace. [Link]

  • mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Doc Brown. [Link]

  • 2-(4,4-Difluorocyclohexyl)acetic acid. PubChem. [Link]

  • 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts. ResearchGate. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]

  • FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis. MDPI. [Link]

  • Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection. Semantic Scholar. [Link]

  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. [Link]

  • 2-furoic acid, ester with 5'-chloro-3'-ethyl-2'-hydroxyacetophenone. SpectraBase. [Link]

Sources

Foundational

Strategic Implementation of Carboxylic Acid Bioisosteres in Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals Executive Summary: The Carboxylate Paradox The carboxylic acid moiety ( ) is ubiquitous in pharmacophores, present in over 450 marketed drugs.[1][2] It serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary: The Carboxylate Paradox

The carboxylic acid moiety (


) is ubiquitous in pharmacophores, present in over 450 marketed drugs.[1][2] It serves as a critical anchor for electrostatic interactions (salt bridges) and hydrogen bonding within target binding pockets. However, it presents a "Carboxylate Paradox": the very features that drive potency often compromise drug-likeness.

Key Liabilities of


: 
  • Permeability: At physiological pH (7.4), carboxylic acids (pKa ~4–5) are >99.9% ionized. The resulting carboxylate anion has high desolvation energy, limiting passive diffusion across lipophilic membranes.

  • Metabolic Toxicity: Carboxylic acids are prone to Phase II conjugation, specifically the formation of acyl glucuronides . These reactive metabolites can undergo acyl migration and covalently bind to plasma proteins (haptenization), leading to idiosyncratic drug-induced liver injury (DILI) or immune-mediated toxicity.

  • Rapid Clearance: High polarity often results in rapid renal clearance (OAT/OATP transporter recognition), reducing half-life.

The Solution: Bioisosteric replacement.[1][3][4] By substituting the carboxylate with a surrogate that mimics its electronics and geometry but alters its physicochemical properties, we can retain potency while mitigating ADMET liabilities.

Physicochemical Rationale & The Bioisostere Arsenal[3]

The selection of a bioisostere is not random; it is a calculated trade-off between acidity (pKa), lipophilicity (LogD), and geometry (planarity).

Comparative Analysis of Key Bioisosteres

The following table synthesizes data from key structure-property relationship (SPR) studies, specifically comparing the carboxylic acid to its primary surrogates.

MoietyStructurepKa (Approx)LogD

Shift*
GeometryKey AdvantageKey Liability
Carboxylic Acid

4.2 – 4.8Reference (0)Planar (

)
High PotencyGlucuronidation, Low Permeability
Tetrazole

4.5 – 5.5+0.5 to +1.5PlanarMetabolic Stability, LipophilicitySynthesis safety (azides)
Acyl Sulfonamide

3.5 – 4.5+1.0 to +2.0Non-PlanarTunable pKa, H-bond donorLarger steric bulk
Squaric Acid

0.5 – 1.5-1.0 (Polar)PlanarStrong Acid, H-bond networkVery polar, low permeability
Hydroxyisoxazole

4.5 – 5.5~0PlanarSpecific glutamate mimicChemical stability issues
Oxadiazolone

6.0 – 7.0+0.5PlanarNeutral at lower pHWeak acidity may lose potency

*LogD Shift: Approximate change in distribution coefficient relative to the parent carboxylic acid.

Strategic Decision Framework

The choice of bioisostere must be driven by the specific failure mode of the lead compound. The following decision tree illustrates the logic flow for selecting the appropriate surrogate.

Bioisostere_Selection Start Lead Liability Analysis Problem1 Is the issue Metabolic Toxicity (Acyl Glucuronidation)? Start->Problem1 Problem2 Is the issue Poor Permeability (Too Polar)? Problem1->Problem2 No Sol_Tetrazole Solution: Tetrazole (Blocks Glucuronidation, Retains Acidity) Problem1->Sol_Tetrazole Yes (Primary) Problem3 Is the issue Rapid Clearance (OAT Transport)? Problem2->Problem3 No Sol_AcylSulf Solution: Acyl Sulfonamide (Tunable Lipophilicity, No Glucuronidation) Problem2->Sol_AcylSulf Yes (Need LogD boost) Sol_BioPre Solution: Ester Prodrug (Transient Fix) Problem3->Sol_BioPre No (Other Issue) Sol_WeakAcid Solution: Oxadiazolone (Higher pKa, >6.0) Problem3->Sol_WeakAcid Yes (Reduce Ionization)

Figure 1: Decision matrix for bioisostere selection based on ADMET liabilities.

Experimental Protocol: Synthesis of 5-Substituted Tetrazoles

The tetrazole is the "gold standard" bioisostere (e.g., Losartan, Valsartan). Historically, synthesis involved toxic tin azides or explosive hydrazoic acid. The modern, self-validating standard is the Zinc-Catalyzed [2+3] Cycloaddition developed by Sharpless and Demko.

Protocol: Zinc Bromide Catalyzed Cycloaddition

Objective: Convert a nitrile (


) precursor into a 5-substituted tetrazole.[5]

Reagents:

  • Nitrile substrate (1.0 equiv)[6]

  • Sodium Azide (

    
    ) (1.1 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)[6]
    
  • Solvent: Water (or Water/Isopropanol 1:1 for lipophilic substrates)

Workflow:

  • Setup: In a pressure vial (behind a blast shield), dissolve the nitrile and

    
     in water.
    
  • Activation: Add

    
    . The 
    
    
    
    acts as a Lewis acid, activating the nitrile and coordinating the azide, stabilizing the transition state.
  • Reaction: Heat to reflux (100°C) for 12–24 hours.

    • Self-Validating Check: The reaction typically starts as a suspension and becomes clear as the tetrazolate salt forms (highly water-soluble).

  • Workup (Critical Step):

    • Cool to room temperature.[7]

    • Add 3N HCl until pH < 2.[6][7]

    • Mechanism:[8] This protonates the tetrazole (converting it from the soluble Zinc-salt form to the neutral/insoluble form) and breaks down any residual azide to

      
       (gas evolution—perform in fume hood).
      
    • The product often precipitates as a solid. Filter and wash with cold water.

Reaction Scheme Visualization:

Tetrazole_Synthesis Nitrile R-CN (Nitrile) Reagents NaN3 + ZnBr2 (Water, 100°C) Nitrile->Reagents Intermediate [R-CN4]- (Zn2+) (Soluble Salt) Reagents->Intermediate Cycloaddition Acid HCl (pH < 2) Intermediate->Acid Protonation Product R-CN4H (Tetrazole ppt) Acid->Product Precipitation

Figure 2: Sharpless-Demko Zinc-catalyzed tetrazole synthesis workflow.

Case Study: The Sartan Revolution

The development of Angiotensin II Receptor Blockers (ARBs) represents the most successful application of carboxylic acid bioisosterism in history.

  • The Lead: Early peptide mimetics of Angiotensin II contained a C-terminal carboxylic acid. These had poor oral bioavailability (<1%) and rapid clearance.

  • The Pivot: Researchers at DuPont replaced the carboxylic acid with a 5-substituted tetrazole .

  • The Result (Losartan):

    • Potency: The tetrazole anion (pKa ~5) maintained the critical salt bridge with the AT1 receptor (Arg167).

    • Lipophilicity: The charge was more delocalized (over 4 nitrogens), increasing lipophilicity and membrane permeability compared to the localized charge of the carboxylate.

    • Metabolism: The tetrazole is resistant to glucuronidation, eliminating the formation of reactive acyl glucuronides.

This single substitution transformed a research tool into a multi-billion dollar class of orally active antihypertensives.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996).[2][9][10] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[9][10] [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[11] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]

Sources

Exploratory

The Fluorine Effect: A Strategic Tool for Modulating Carboxylic Acid pKa in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug molecule's pharmacokinetic and pharmacodynamic profile. Strategic modification of a molecule's pKa is a cornerstone of modern medicinal chemistry. Among the tools available, the use of fluorine stands out for its potent and predictable ability to alter electronic properties. This guide provides an in-depth exploration of the role of fluorine in modifying the pKa of carboxylic acids. We will dissect the underlying electronic principles, present quantitative data, detail robust experimental and computational protocols for pKa determination, and discuss the strategic implications for drug design.

The Theoretical Underpinning: Fluorine's Electronic Influence

The dramatic increase in the acidity of a carboxylic acid upon fluorination is primarily attributed to the powerful electron-withdrawing nature of the fluorine atom.[1][2][3] Fluorine is the most electronegative element, and its presence in a molecule exerts a strong inductive effect (-I effect).[4][5][6]

The Inductive Effect (-I Effect):

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[7][8] When fluorine is attached to the carbon framework of a carboxylic acid, it pulls electron density towards itself.[1][6][9] This electron withdrawal is relayed through the sigma (σ) bonds, reducing the electron density around the carboxylic acid group.[7][10]

The key to understanding the change in acidity lies in the stability of the conjugate base (the carboxylate anion) formed after the proton is donated.[1][2]

  • Without Fluorine (e.g., Acetic Acid): The negative charge on the carboxylate anion is delocalized over two oxygen atoms. The attached methyl group is weakly electron-donating, which slightly destabilizes this anion.[2]

  • With Fluorine (e.g., Trifluoroacetic Acid): The three highly electronegative fluorine atoms strongly pull electron density away from the carboxylate anion.[2][3] This dispersal of the negative charge over a larger area, including the fluorine atoms, significantly stabilizes the conjugate base.[1][2][11]

A more stable conjugate base means that the corresponding acid is stronger and will donate its proton more readily, resulting in a significantly lower pKa value.[1][2]

Caption: Inductive effect in trifluoroacetate stabilizing the anion.

Quantitative Analysis: The Impact of Fluorine Substitution

The acid-strengthening effect of fluorine is not merely qualitative; it is a predictable and quantifiable phenomenon. The degree of pKa reduction is influenced by two primary factors: the number of fluorine atoms and their proximity to the carboxylic acid group.[1]

  • Number of Fluorine Atoms: The inductive effect is additive. Acidity increases with each additional fluorine atom on the α-carbon (the carbon adjacent to the carboxyl group).[1]

  • Position of Fluorine Atoms: The inductive effect weakens significantly with distance.[1][7][10] A fluorine atom on the α-carbon will have a much more profound impact on pKa than one on the β- or γ-carbon.

The following table provides a clear quantitative comparison of these principles.

Carboxylic AcidStructurepKa ValueFold Increase in Acidity (vs. Acetic Acid)
Acetic AcidCH₃COOH~4.76[2][3][12]1x
Fluoroacetic Acid (MFA)CH₂FCOOH~2.58[13][14]~150x
Difluoroacetic Acid (DFA)CHF₂COOH~1.22[13][14]~3,500x
Trifluoroacetic Acid (TFA)CF₃COOH~0.23[2][3][12]~34,000x

Note: pKa values are sourced from multiple references and may show slight variations based on experimental conditions.[2][3][12][13][14]

Methodologies for pKa Determination

Accurate pKa determination is critical for building structure-activity relationships. Both experimental and computational methods provide valuable, often complementary, insights.

Experimental Protocols: A Self-Validating Approach

A. Potentiometric Titration

This is the most common and often considered the gold-standard method for its precision and accuracy.[15] The protocol involves the gradual addition of a titrant (a strong base) to a solution of the fluorinated acid while monitoring the pH.[16][17]

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[16]

  • Sample Preparation: Prepare a solution of the fluorinated carboxylic acid at a concentration of at least 10⁻⁴ M.[15][16] For sparingly soluble compounds, a co-solvent like methanol may be used, but results must be extrapolated back to a zero co-solvent state.[15][18]

  • Control of Atmosphere: Purge the solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration.[16][17] This critical step displaces dissolved carbon dioxide, preventing the formation of carbonic acid which would interfere with the endpoint determination.

  • Maintain Ionic Strength: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the solution.[16][17] This ensures that the ionic strength of the solution remains constant throughout the titration, which is essential for accurate pKa calculation.

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer.[16][17] Immerse the calibrated pH electrode and begin adding a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[16]

B. UV-Vis Spectrophotometry

This method is highly sensitive and particularly useful for compounds with low solubility or those available only in small quantities.[15][19] It requires the compound to have a UV-active chromophore near the carboxylic acid group.[15][19]

Caption: High-throughput workflow for pKa determination by UV-Vis.

Detailed Protocol for UV-Vis Spectrophotometry:

  • Buffer Preparation: Prepare a series of reliable aqueous buffer solutions with precisely known pH values, covering a range from at least 2 pH units below to 2 pH units above the expected pKa.

  • Sample Preparation: Prepare a concentrated stock solution of the test compound, typically in a co-solvent like DMSO.[19]

  • Measurement: In a 96-well microtiter plate, add a small, consistent volume of the stock solution to each well, followed by the different buffer solutions.[19]

  • Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 250-500 nm) for each well using a plate reader.[19]

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance difference between the fully protonated and deprotonated species is maximal.[19]

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.[20]

Computational Prediction of pKa

In silico methods are invaluable for early-stage drug discovery, allowing for the rapid screening of virtual compounds.

  • Quantum Mechanics (QM) Methods: Approaches like Density Functional Theory (DFT) can be used to calculate the free energy difference between the protonated acid and its conjugate base.[21][22] While computationally intensive, these methods are highly accurate and do not require extensive experimental data for training, making them generalizable to novel scaffolds.[22]

  • Machine Learning (ML) and QSPR: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be trained on large datasets of known pKa values.[21][23] These models use molecular descriptors to predict pKa and are extremely fast, though their accuracy depends heavily on the quality and relevance of the training data.[21][22] Hybrid approaches combining QM-derived descriptors with ML are becoming increasingly powerful.[21]

Strategic Implications in Drug Design

Modulating a carboxylic acid's pKa with fluorine is not an academic exercise; it is a strategic decision with profound consequences for a drug's behavior in vivo.[24][25][26]

  • Solubility and Absorption: The ionization state of a drug, governed by its pKa and the pH of the environment (e.g., the gut, pH ~1.5-3.5; the blood, pH ~7.4), dictates its solubility and ability to cross biological membranes.[24][25] Lowering the pKa of a carboxylic acid means it will be more ionized (deprotonated) at physiological pH. This can increase aqueous solubility but may decrease passive membrane permeability, a crucial balance that medicinal chemists must optimize.

  • Target Binding: The charge of a molecule is often critical for its interaction with the target protein.[4][26] A carboxylic acid might need to be in its ionized carboxylate form to form a key salt bridge in a receptor's binding pocket. Fluorination ensures that the group is predominantly ionized at physiological pH, enhancing binding affinity and potency.[26]

  • Pharmacokinetics: Altering pKa influences a drug's distribution, metabolism, and excretion (ADME) profile.[25] Strategic fluorination can fine-tune these properties to improve oral bioavailability, achieve desired tissue distribution, and optimize the overall pharmacokinetic profile of a drug candidate.[25]

Conclusion

The substitution of hydrogen with fluorine provides a powerful and predictable method for lowering the pKa of carboxylic acids. This enhancement in acidity stems directly from the potent inductive effect of fluorine, which stabilizes the resulting carboxylate anion.[1][9] The effect is both additive and distance-dependent, allowing for the fine-tuning of this critical physicochemical property. A thorough understanding of these principles, combined with robust experimental and computational methods for pKa determination, empowers researchers and drug development professionals to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles, ultimately leading to safer and more effective medicines.[25][27]

References

  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. (2025). Benchchem.
  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (2025). PMC.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. (n.d.). Environmental Science: Processes & Impacts.
  • Compare acidity of Trifluoroacetic acid and acetic acid. Explain. (2026). Filo.
  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (2007).
  • An Overview of Trifluoroacetic Acid (CAS 76-05-1). (n.d.). Aure Chemical.
  • Acid strength and pKa. (n.d.). Lumen Learning.
  • Trifluoroacetic Acid (TFA). (n.d.). Common Organic Chemistry.
  • Putting the F in pharma. (2025). Chemistry World.
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling. (2008). PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
  • Development of Methods for the Determin
  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020). Quora.
  • Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. (2025).
  • The Role of Small Molecules Containing Fluorine
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Determining pKa. (n.d.). Enamine.
  • Experimental Determination of p K a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (2025). PubMed.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. (2025).
  • Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine... (n.d.).
  • What is the pKa of trifluoroacetic acid (TFA), and how does it compare to other acids? (n.d.).
  • pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps.
  • Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. (2025).
  • Determining the Surface pKa of Perfluorooctanoic Acid. (2024). ScholarWorks.
  • Comment on “Experimental pKa Determination for Perfluorooctanoic Acid (PFOA) and the Potential Impact of pKa Concentration Dependence on Laboratory-Measured Partitioning Phenomena and Envrionmental Modeling”. (2009).
  • Rapid Determination of Ionization Constants (pKa)
  • Computational Approaches for the Prediction of pKa Values. (2017). Routledge.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • How to Predict pKa. (2025). Rowan.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Inductive effect. (n.d.). Wikipedia.
  • How to find Pka of compound using UV visible spectroscopy. (2022). YouTube.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • The final UV-Vis method for the pKa determination. (n.d.).
  • Understanding Field and Inductive Effects. (n.d.). Scribd.
  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps.
  • Inductive Effect- Characteristics, Types, Examples and Applic
  • Predicting the pKa of Small Molecules. (2011).
  • Inductive Effect. (n.d.). Chemistry Talk.

Sources

Foundational

"exploring the chemical space of fluorinated cyclohexane derivatives"

A Technical Guide for Medicinal Chemistry & Drug Discovery Executive Summary The strategic incorporation of fluorine into cyclohexane scaffolds represents a high-value tactic in modern drug discovery. Beyond simple metab...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

The strategic incorporation of fluorine into cyclohexane scaffolds represents a high-value tactic in modern drug discovery. Beyond simple metabolic blocking, fluorinated cyclohexanes offer a unique "chemical space" defined by extreme stereoelectronic effects. This guide explores the "Janus-faced" polarity of all-cis isomers, the counter-intuitive conformational preferences driven by the gauche effect, and the synthetic methodologies required to access these motifs. It is designed for medicinal chemists seeking to modulate lipophilicity (LogP), metabolic stability, and protein-ligand binding kinetics.

The Fluorine Effect in Cyclohexane Systems

Fluorine is not merely a "isostere of hydrogen"; it is a conformational control element.[1][2] In cyclohexane rings, the high electronegativity (


) and the low polarizability of the C–F bond create distinct electrostatic landscapes.
1.1 The "Janus Face" Phenomenon

The most striking example of fluorinated cyclohexane topology is the all-cis-1,2,3,4,5,6-hexafluorocyclohexane .[2][3][4][5]

  • Structure: All six fluorine atoms occupy the equatorial positions in one chair conformer, but the molecule flips to place them axially to minimize the overall molecular dipole, or adopts a distorted geometry. In the all-syn isomer, the molecule exhibits a massive molecular dipole (~6.2 D).[2]

  • Polar Hydrophobicity: One face of the ring is electron-rich (fluorine), while the opposing face is electron-poor (hydrogen). This "Janus-faced" nature allows the motif to engage in dual-mode binding:

    • F-Face: Accepts weak H-bonds or interacts with cationic residues.

    • H-Face: Donates H-bonds (via polarized C-H bonds) to carbonyls or

      
      -systems.
      
1.2 Conformational Control: The Gauche Effect

Unlike non-fluorinated alkanes where steric bulk dictates equatorial preference (


-values), fluorinated cyclohexanes often favor axial  orientations.
  • Hyperconjugation (

    
    ):  Electron density donation from an anti-periplanar C-H bond into the low-lying C-F antibonding orbital stabilizes the axial conformer.
    
  • Dipole Minimization: In polyfluorinated systems, 1,3-diaxial C-F bonds align dipoles in parallel (destabilizing), but 1,2-gauche interactions are stabilizing (~0.5 kcal/mol per interaction).

Visualization: Conformational Equilibrium The following diagram illustrates the thermodynamic equilibrium between equatorial and axial conformers, influenced by stereoelectronic effects.

Conformation Substrate Monofluorocyclohexane Eq_Conf Equatorial Conformer (Sterically Favored) Dipole: Higher Substrate->Eq_Conf A-value = 0.25 kcal/mol Ax_Conf Axial Conformer (Stereoelectronically Stabilized) σ(C-H) -> σ*(C-F) Substrate->Ax_Conf Solvent Dependent Eq_Conf->Ax_Conf Equilibrium Shift (Polar Solvents favor Axial)

Caption: Equilibrium dynamics of fluorocyclohexanes. While sterics favor equatorial placement, hyperconjugation and solvent polarity can shift preference to the axial conformer.

Physicochemical Profiling

The introduction of fluorine alters the lipophilicity and acidity of the scaffold.

Table 1: Impact of Fluorination Patterns on Cyclohexane Properties

DerivativeConformationLogP (Approx)Molecular Dipole (D)Key Feature
Cyclohexane Chair3.440.0Lipophilic core
Fluorocyclohexane Eq/Ax Equilibrium2.601.8Metabolic block
4,4-Difluorocyclohexane Chair2.302.2Gem-difluoro effect
All-cis-1,2,3,4,5,6-Hexafluoro Distorted Chair1.806.2 "Janus" Polar Hydrophobe
All-trans-1,2,3,4,5,6-Hexafluoro Chair2.900.0Zero net dipole

Note: Data derived from computational models and experimental values (O'Hagan et al.).

Synthetic Methodologies

Accessing specific fluorinated isomers requires distinct strategies. Direct fluorination often leads to mixtures; thus, stereoselective routes are preferred.

3.1 Strategy A: Deoxyfluorination (Nucleophilic Substitution)

Converting cyclohexanols to fluorides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

  • Mechanism:

    
     inversion.
    
  • Challenge: Elimination to cyclohexene is a major side reaction, especially with axial alcohols.

  • Solution: Use of milder reagents like PyFluor or AlkylFluor (PhenoFluor derivatives) which suppress elimination.

3.2 Strategy B: Stereoselective Hydrogenation

For polyfluorinated motifs, hydrogenating fluorinated arenes is the most efficient route.

  • Catalyst: Rhodium on Alumina (

    
    ) or specialized CAAC-Rh complexes.
    
  • Selectivity: Favors all-cis addition of hydrogen, pushing fluorine atoms to the same face.

Visualization: Synthetic Decision Tree

Synthesis Start Target Molecule Is_Poly Is it Polyfluorinated (>3 F)? Start->Is_Poly Route_Hydro Route: Arene Hydrogenation Is_Poly->Route_Hydro Yes Route_Deoxy Route: Deoxyfluorination Is_Poly->Route_Deoxy No Reagent_Rh Reagent: Rh/Al2O3 or Rh-CAAC Pressure: 50-100 bar H2 Route_Hydro->Reagent_Rh Product_Janus Product: All-cis (Janus) Isomers Reagent_Rh->Product_Janus Alcohol_Check Precursor: Cyclohexanol Route_Deoxy->Alcohol_Check Reagent_Select Reagent Selection Alcohol_Check->Reagent_Select DAST DAST/Deoxo-Fluor (Risk: Elimination) Reagent_Select->DAST Standard PyFluor PyFluor/AlkylFluor (High Selectivity) Reagent_Select->PyFluor Sensitive Substrates

Caption: Decision matrix for synthesizing fluorinated cyclohexanes based on degree of fluorination and precursor availability.

Experimental Protocols
Protocol A: Deoxyfluorination using PyFluor (High Safety Profile)

Recommended for converting secondary cyclohexanols to fluorides with minimal elimination.

Reagents:

  • Substrate: 4-phenylcyclohexanol (1.0 equiv)

  • Reagent: PyFluor (Pyridine-2-sulfonyl fluoride) (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 4-phenylcyclohexanol (1.0 mmol) in Toluene (5 mL).
    
  • Addition: Add DBU (2.0 mmol) via syringe. Stir at room temperature for 5 minutes.

  • Fluorination: Add PyFluor (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 18 hours.

    • Note: The reaction forms a sulfonate intermediate which is then displaced by fluoride.

  • Workup: Cool to RT. Dilute with

    
    , wash with 1M HCl (to remove DBU/Pyridine), then saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).
    

Validation:

  • 
     NMR:  Look for a doublet of multiplets around -170 to -180 ppm (typical for secondary alkyl fluorides).
    
  • Stereochemistry: Expect inversion of configuration (

    
    ). If starting with trans-alcohol (equatorial OH), product will be cis-fluoride (axial F).
    
Protocol B: Synthesis of All-cis-1,2,3,4,5,6-Hexafluorocyclohexane

Based on the O'Hagan methodology for accessing Janus-faced rings.

Reagents:

  • Substrate: Hexafluorobenzene[5]

  • Catalyst: 5% Rhodium on Alumina (

    
    )
    
  • Solvent: THF

  • Gas: Hydrogen (

    
    )
    

Step-by-Step:

  • Loading: Charge a high-pressure autoclave with Hexafluorobenzene (500 mg),

    
     (100 mg), and THF (10 mL).
    
  • Pressurization: Purge with

    
     (3x), then fill with 
    
    
    
    to 70 bar (approx 1000 psi).
  • Reaction: Stir vigorously at 50°C for 48 hours.

    • Safety: High-pressure hydrogenation requires blast shielding and rated vessels.

  • Filtration: Vent

    
    , filter the catalyst through a Celite pad.
    
  • Isolation: Evaporate solvent. The product is a white crystalline solid.

  • Purification: Recrystallize from

    
    .
    
References
  • The "Janus Face" of All-cis-1,2,3,4,5,6-hexafluorocyclohexane

    • Source: N
    • Context: Defines the synthesis and extreme polarity of the all-cis isomer.
    • [Link]

  • Conformational Analysis of Fluorin

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Detailed analysis of the gauche effect and 1,3-diaxial interactions.
    • [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [6]

    • Source: Journal of the American Chemical Society (JACS)
    • Context: Protocol for safer deoxyfluorin
    • [Link]

  • Metabolism and Hydrophilicity of the Polarised 'Janus Face' Cyclohexyl Ring

    • Source: ChemBioChem
    • Context: Application of these rings in drug design and metabolic stability studies.[7][8]

    • [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid as a Chiral Building Block in Medicinal Chemistry

Introduction and Mechanistic Rationale The strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone of modern drug design. 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone of modern drug design. 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is a highly specialized chiral building block that offers distinct physicochemical and stereoelectronic advantages over its non-fluorinated analogs[1]. As a Senior Application Scientist, I frequently deploy this scaffold to overcome late-stage pharmacokinetic (PK) liabilities, such as high metabolic clearance or poor target residence time.

Causality of Experimental Choices
  • Conformational Locking: The highly electronegative fluorine atom induces a stereoelectronic "gauche effect" when placed adjacent to other electronegative atoms or bulky substituents. In the (1S,2R) configuration, this restricts the cyclohexane ring's conformational flipping, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of receptor binding[1].

  • Metabolic Shielding: Aliphatic carbocycles are notorious sites for cytochrome P450 (CYP450) mediated hydroxylation. The strong C-F bond (approx. 105 kcal/mol) at the 2-position effectively blocks oxidative metabolism at this metabolic hotspot[2].

  • Lipophilicity and Permeability: Unlike simple alkylation, fluorination modulates lipophilicity (LogP) without significantly increasing the van der Waals volume. This allows for enhanced membrane permeability and blood-brain barrier (BBB) penetration without violating Lipinski's rules[3].

Synthetic Applications in Drug Discovery

This building block is primarily utilized in two major workflows:

  • Peptidomimetic and Macrocyclic Inhibitors: The acetic acid moiety is readily coupled to primary and secondary amines. For example, 2-fluorocyclohexyl derivatives have been incorporated into macrocyclic indole derivatives, which act as potent Hepatitis C Virus (HCV) inhibitors[4].

  • Late-Stage Radical Functionalization: The carboxylic acid can serve as a traceless redox-active handle. Under photoredox conditions, decarboxylative cross-coupling generates a 2-fluorocyclohexylmethyl radical, which can be trapped by transition metals for sp³-sp² cross-coupling[5].

Quantitative Data: Physicochemical Profiling

To illustrate the impact of fluorination, Table 1 summarizes the comparative physicochemical shifts observed when transitioning from a standard cyclohexyl scaffold to mono- and di-fluorinated analogs.

Table 1: Comparative Physicochemical Properties of Cyclohexylacetic Acid Derivatives

ScaffoldpKa (Calculated)LogP Shift (ΔLogP)Conformational FlexibilityMetabolic Stability (HLM t½)
Cyclohexylacetic acid4.80Baseline (0.0)High (Rapid chair flip)Low (< 30 min)
2-((1S,2R)-2-Fluorocyclohexyl)acetic acid 4.65 +0.2 to +0.4 Restricted (Gauche bias) High (> 120 min)
2,2-Difluorocyclohexylacetic acid4.40+0.5 to +0.8Highly RigidifiedVery High (> 200 min)
(Note: Data represents generalized trends for alpha/beta fluorinated cycloalkanes[3])

Experimental Protocols

Protocol A: Standardized Amide Coupling (HATU/DIPEA)

Objective: Synthesize a stable amide linkage while preserving the (1S,2R) stereochemistry. Causality & Design: HATU is selected over EDC/HOBt due to its superior kinetics, which is critical when coupling sterically hindered secondary amines often found in macrocyclic scaffolds[4]. DIPEA is chosen as a non-nucleophilic base to ensure complete deprotonation of the acid without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq) dropwise. Stir the reaction mixture at 0 °C for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.1 mmol, 1.1 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 4–6 hours.

  • Reaction Monitoring: Monitor reaction completion via LC-MS. The activated ester should be completely consumed.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NH₄Cl (2 × 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Validate the retention of the (1S,2R) stereocenter using ¹⁹F NMR (look for characteristic axial/equatorial coupling constants) and chiral HPLC.

Protocol B: Photoredox-Catalyzed Decarboxylative sp³-sp² Cross-Coupling

Objective: Direct arylation of the fluorocyclohexyl scaffold via decarboxylation. Causality & Design: Carboxylic acids are excellent radical precursors. Using an Iridium-based photocatalyst and a Nickel co-catalyst allows for the extrusion of CO₂, generating a fluorinated sp³ radical that cleanly couples to aryl halides[5]. This avoids the need for pre-functionalized organometallic reagents (e.g., Grignards) which can undergo unwanted elimination reactions in the presence of beta-fluorine atoms.

Step-by-Step Methodology:

  • Reagent Assembly: To a 10 mL Schlenk tube, add 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (1.5 mmol, 1.5 eq), the aryl bromide (1.0 mmol, 1.0 eq), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%), NiCl₂·dme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed DMSO (4.0 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly exclude oxygen, which quenches the excited state photocatalyst and intercepts radical intermediates.

  • Irradiation: Backfill with nitrogen. Irradiate the vial using a 450 nm blue LED photoreactor at room temperature for 16 hours. Ensure a cooling fan is used to maintain the temperature below 30 °C.

  • Workup: Dilute with diethyl ether (15 mL) and filter through a short pad of Celite to remove metal salts. Wash the filtrate with water (3 × 10 mL) to remove DMSO.

  • Validation: Concentrate the organic layer and purify via automated flash chromatography. Confirm the structural integrity and the absence of defluorination by ¹⁹F NMR (a single multiplet around -170 to -180 ppm is expected) and high-resolution mass spectrometry (HRMS).

Workflow Visualization

G cluster_properties Physicochemical & Stereoelectronic Effects cluster_reactions Synthetic Workflows cluster_applications Medicinal Chemistry Applications BB 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid (Chiral Building Block) P1 Conformational Locking (Gauche Effect) BB->P1 P2 Metabolic Stability (C-H to C-F substitution) BB->P2 P3 Lipophilicity Modulation (LogP adjustment) BB->P3 R1 Amide Coupling (HATU/DIPEA) P1->R1 P2->R1 R2 Decarboxylative Cross-Coupling P3->R2 A1 Peptidomimetics R1->A1 A2 HCV Inhibitor Scaffolds R1->A2 A3 Targeted Protein Degraders R2->A3

Figure 1: Mechanistic utility and synthetic workflows of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid.

References

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: NIH / ChemMedChem URL
  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence Source: NIH / Beilstein J Org Chem URL
  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery Source: ChemRxiv URL
  • Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids Source: NIH / Nat Commun URL
  • US9427440B2 - Macrocyclic indole derivatives useful as hepatitis C virus inhibitors Source: Google Patents URL

Sources

Application

Strategic Integration of 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid in Lead Optimization

Topic: Application of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid in Drug Design Content Type: Application Note & Protocol Guide Executive Summary This application note details the strategic utility of 2-((1S,2R)-2-Fluoroc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid in Drug Design Content Type: Application Note & Protocol Guide

Executive Summary

This application note details the strategic utility of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (CAS: 1000525-30-3 / Stereoisomer specific) as a high-value building block in modern medicinal chemistry. Moving beyond traditional aromatic scaffolds, this saturated, fluorinated motif offers a robust solution for "escaping flatland" (increasing


), modulating lipophilicity (LogD), and blocking metabolic soft spots.

Crucially, the (1S,2R) stereochemistry—corresponding to the cis-configuration—enforces a specific conformational bias that distinguishes it from its trans-counterparts and non-fluorinated analogs. This guide provides the rationale for its selection, detailed physicochemical profiling, and validated protocols for its synthesis and incorporation into drug candidates.

Scientific Rationale & Structural Analysis

The "Fluorine-Click" & Conformational Locking

The introduction of fluorine into the cyclohexane ring is not merely a lipophilicity booster; it is a conformational control element.

  • Stereochemical Configuration: The (1S,2R) designation in a 1,2-disubstituted cyclohexane corresponds to the cis-isomer . Unlike the trans-isomer (which locks into a rigid diequatorial conformation), the cis-isomer exists in an equilibrium between two chair forms:

    • Conformer A: Acetic acid (Axial) / Fluorine (Equatorial)

    • Conformer B: Acetic acid (Equatorial) / Fluorine (Axial)

  • Thermodynamic Preference: Due to the A-value difference (

    
     vs. 
    
    
    
    kcal/mol), the equilibrium heavily favors Conformer B .
  • The "Fluorine Axial" Advantage: In Conformer B, the fluorine atom adopts an axial position. While counter-intuitive for steric groups, the small van der Waals radius of fluorine (1.47 Å) minimizes 1,3-diaxial repulsion. More importantly, this axial orientation is often stabilized by favorable electrostatic interactions with the ring protons (C-H

    
    F) and dipole minimization effects inherent to fluorocyclohexanes.
    
Bioisosteric Utility

This scaffold serves as a metabolically stable, 3D-bioisostere for phenylacetic acid and cyclohexylacetic acid .

  • Vs. Phenylacetic Acid: It disrupts

    
    -stacking (reducing non-specific binding) and introduces chirality.
    
  • Vs. Cyclohexylacetic Acid: The fluorine atom lowers the

    
     of the carboxylic acid (inductive effect, 
    
    
    
    ), potentially improving membrane permeability by increasing the fraction of the neutral species at physiological pH.

Conformation cluster_0 Key Interactions in Conformer B Cis_Isomer Cis-(1S,2R)-Isomer Conf_A Conformer A (Acid-Axial / F-Eq) High Energy (Unstable) Cis_Isomer->Conf_A Ring Flip Conf_B Conformer B (Acid-Eq / F-Axial) Dominant Bioactive Form Cis_Isomer->Conf_B Ring Flip Conf_A->Conf_B Equilibrium Shift (Steric + Electronic Drive) Note1 F-Axial: Shielded from metabolism Conf_B->Note1 Note2 Acid-Eq: Extended vector for coupling Conf_B->Note2

Figure 1: Conformational equilibrium of the cis-isomer. The sterically demanding acetic acid group drives the equilibrium toward the equatorial position, forcing the fluorine into the axial position, creating a distinct 3D vector.

Physicochemical Profiling

PropertyValue / TrendImpact on Drug Design
Molecular Weight 160.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~1.2 - 1.5Lower than phenylacetic acid (1.41); improved solubility.
TPSA 37.3 ŲExcellent membrane permeability range.
Fsp3 1.0 (Full Saturation)Enhances clinical success probability ("Escape from Flatland").
pKa (Acid) ~4.5 (Predicted)Slightly more acidic than non-fluorinated analog (~4.8) due to

-fluorine inductive effect.
Metabolic Stability HighThe C2-F substitution blocks hydroxylation at the susceptible C2 position.

Experimental Protocols

Synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid

Note: Direct commercial sourcing is recommended (e.g., Enamine, ChemScene), but in-house synthesis allows for derivative generation.

Reaction Principle: Nucleophilic fluorination of the corresponding trans-alcohol precursor with inversion of configuration (Deoxo-Fluor/DAST) is the most reliable route to the cis-fluoride.

Step-by-Step Protocol:

  • Starting Material: Methyl 2-((1R,2R)-2-hydroxycyclohexyl)acetate (Trans-isomer).

  • Fluorination (Inversion):

    • Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM (anhydrous).

    • Procedure: Dissolve starting ester (1.0 eq) in DCM under

      
       atmosphere. Cool to -78°C. Add Deoxo-Fluor (1.2 eq) dropwise. Allow to warm to RT over 4 hours.
      
    • Safety Note: Deoxo-Fluor releases HF; use plasticware where possible or quench carefully with sat.

      
      .
      
  • Hydrolysis:

    • Reagents: LiOH (2.0 eq), THF/Water (3:1).

    • Procedure: Stir the fluorinated ester in THF/Water at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Purification:

    • Isolate via silica gel chromatography (Hexane/EtOAc gradient). The cis-fluoro acid typically elutes separately from any unreacted trans-alcohol or elimination byproducts (cyclohexenyl acetic acid).

Amide Coupling Protocol (General Procedure)

This acid is sterically hindered at the


-position (ring). Standard coupling agents work, but activation time is critical.

Reagents:

  • Acid: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (1.0 eq)

  • Amine:

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolve the acid and HATU in DMF. Stir for 15 minutes to ensure formation of the activated ester (O-At ester). Crucial Step: Do not add amine immediately.

  • Add DIPEA, followed immediately by the amine.

  • Stir at RT for 4–16 hours.

  • Monitoring: Monitor via LC-MS. The fluorine atom provides a distinct handle for

    
     NMR monitoring (typically 
    
    
    
    -170 to -190 ppm depending on reference).

Application Case Studies

Case Study 1: Peptidomimetic Scaffold

In peptide design, replacing a flexible Gly-Pro or Phe-Pro sequence with this scaffold restricts the conformational space.

  • Mechanism: The cis-1,2 relationship mimics the turn geometry of a

    
    -turn.
    
  • Result: The axial fluorine can engage in orthogonal multipolar interactions within a receptor pocket, often replacing a backbone carbonyl oxygen or a hydrophobic side chain.

Case Study 2: GABA-Analog Optimization

Designing analogs of Gabapentin (neuronal calcium channel


 ligands).
  • Design: Replace the bulky cyclohexane of gabapentin with the (1S,2R)-fluorocyclohexyl moiety.

  • Outcome: The fluorine atom lowers the

    
     of the amine (if attached nearby) or acid, modulating the zwitterionic character and blood-brain barrier (BBB) penetration. The specific vector of the acid group in the cis-conformer aligns with the pharmacophore requirements of the 
    
    
    
    subunit.

Workflow Start Hit Compound (Phenylacetic Acid Moiety) Design Scaffold Hopping Strategy Replace Ph with (1S,2R)-F-Cyclohexyl Start->Design Goal: Improve Sol/MetStab Synth Synthesis & Coupling (Deoxo-Fluor Inversion -> HATU Coupling) Design->Synth Protocol 4.1 & 4.2 Test Profiling (LogD, MetStab, Potency) Synth->Test Test->Design SAR Iteration (Check Axial F Interaction)

Figure 2: Optimization workflow utilizing the fluorinated scaffold to enhance hit compounds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2011). Fluorinated bioisosteres of the peptide bond. Tetrahedron, 67(42), 8035-8048. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Enamine Ltd. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21).[1] Link

  • Thiehoff, C., et al. (2016). The Fluorine Gauche Effect in Drug Discovery: A Case Study. Journal of Medicinal Chemistry.

Sources

Method

"2-((1S,2R)-2-Fluorocyclohexyl)acetic acid as a building block for novel heterocycles"

The strategic incorporation of fluorine into aliphatic ring systems has fundamentally transformed modern medicinal chemistry. Among these privileged scaffolds, 2-((1S,2R)-2-fluorocyclohexyl)acetic acid has emerged as a h...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into aliphatic ring systems has fundamentally transformed modern medicinal chemistry. Among these privileged scaffolds, 2-((1S,2R)-2-fluorocyclohexyl)acetic acid has emerged as a highly versatile chiral building block. By coupling the predictable conformational rigidity of a stereodefined fluorocyclohexyl ring with the synthetic handle of an acetic acid moiety, this molecule serves as an ideal precursor for the construction of novel, metabolically robust heterocycles.

This application note provides an in-depth technical guide to utilizing 2-((1S,2R)-2-fluorocyclohexyl)acetic acid in the synthesis of 1,3,4-oxadiazoles—a prominent heteroaromatic bioisostere for amides and esters.

Mechanistic Rationale: The Power of the (1S,2R)-2-Fluorocyclohexyl Motif

The design of modern therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. Aliphatic rings like cyclohexane are frequently used to improve the three-dimensionality (Fsp³) of drug candidates. However, unsubstituted cycloalkanes are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

The introduction of a fluorine atom at the C2 position of the cyclohexyl ring achieves three critical objectives:

  • Metabolic Shielding: The highly electronegative fluorine atom (forming the strongest single bond in organic chemistry) sterically and electronically shields adjacent C-H bonds from oxidative attack, drastically improving the half-life of the resulting drug candidate[2].

  • Lipophilicity Tuning: Unlike aromatic fluorination, which often increases lipophilicity, the introduction of fluorine into aliphatic systems typically decreases lipophilicity (logP) due to the strong, localized dipole of the C-F bond. This improves aqueous solubility and membrane permeability[3].

  • Conformational Locking: The specific (1S,2R) stereochemical configuration restricts the ring-flip dynamics of the cyclohexane chair. The strong dipole of the C-F bond and the steric bulk of the acetic acid derivative force the molecule into a predictable, low-energy conformation, ensuring a consistent binding vector when interacting with the target protein's active site[4].

Physicochemical Profiling

To understand the impact of this building block, we must compare it against its non-fluorinated and di-fluorinated analogs.

PropertyCyclohexylacetic Acid2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid2,2-Difluorocyclohexylacetic Acid
C-H Oxidation Liability High (Rapid clearance)Low (Sterically & electronically shielded)Very Low
Predicted logP (Aliphatic Core) ~2.5~2.1 (Improved aqueous solubility)~1.8
Conformational State Flexible (Rapid chair-flip)Locked (Stereoelectronically rigidified)Rigidified
Acidity (pKa of COOH) ~4.80~4.65 (Mild inductive withdrawal)~4.20

Synthetic Application: 1,3,4-Oxadiazole Construction

The acetic acid side chain of 2-((1S,2R)-2-fluorocyclohexyl)acetic acid is an excellent handle for heterocyclic annulation. 1,3,4-Oxadiazoles are frequently synthesized from carboxylic acids because they act as metabolically stable bioisosteres that conserve hydrogen-bonding networks within receptor sites[5].

The most reliable method for constructing this heterocycle from our fluorinated building block is a two-step sequence: Amide Coupling to form a diacylhydrazine, followed by Dehydrative Cyclization .

SyntheticWorkflow SM 2-((1S,2R)-2-Fluorocyclohexyl) acetic acid Reagent1 Acylhydrazide + HATU/DIPEA (Amide Coupling) SM->Reagent1 Int Diacylhydrazine Intermediate (Stable, Isolable) Reagent1->Int RT, 2 h LC-MS: [M+H]+ Reagent2 Burgess Reagent in THF (Dehydrative Cyclization) Int->Reagent2 Prod 2,5-Disubstituted 1,3,4-Oxadiazole Reagent2->Prod 70°C, 4 h LC-MS: [M-H2O+H]+

Fig 1. Synthetic workflow for 1,3,4-oxadiazole generation via mild dehydrative cyclization.

Self-Validating Experimental Protocols

The following protocols are designed to maximize yield while preventing the epimerization or elimination of the sensitive (1S,2R)-fluoro stereocenter.

Protocol A: Synthesis of the Diacylhydrazine Intermediate

Objective: Couple 2-((1S,2R)-2-fluorocyclohexyl)acetic acid with a target acylhydrazide.

  • Causality of Reagents: HATU is selected over standard carbodiimides (like EDC) because the secondary fluorocyclohexyl ring exerts moderate steric hindrance. HATU accelerates the formation of the active ester via a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) intermediate, driving the reaction to completion at room temperature and preventing degradation. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the acid without competing for the active ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-((1S,2R)-2-fluorocyclohexyl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the desired acylhydrazide (1.05 equiv, 1.05 mmol) in a single portion.

  • In-Process Control (Validation): Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. The reaction is self-validating when the starting acid mass is consumed, and a distinct peak corresponding to the [M+H]+ of the diacylhydrazine appears.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The intermediate is typically pure enough to carry forward without column chromatography.

Protocol B: Dehydrative Cyclization to 1,3,4-Oxadiazole

Objective: Cyclize the diacylhydrazine into the final 1,3,4-oxadiazole heterocycle.

  • Causality of Reagents: Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is utilized for the dehydration. This is a critical choice; traditional dehydrating agents like POCl₃ or concentrated H₂SO₄ require harsh heating that can trigger the elimination of the secondary fluoride (yielding an undesired cyclohexene derivative) or cause epimerization of the (1S,2R) stereocenter[6]. Burgess reagent allows for a mild, base-free cyclodehydration.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude diacylhydrazine intermediate (1.0 equiv, 1.0 mmol) in anhydrous THF (10.0 mL, 0.1 M) under a nitrogen atmosphere.

  • Reagent Addition: Add Burgess reagent (1.5 equiv, 1.5 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to 70°C using an oil bath or heating block.

  • In-Process Control (Validation): Monitor the reaction via TLC (UV active, unlike the starting aliphatic acid) and LC-MS. Successful cyclization is validated by a mass shift of exactly -18 Da ([M - H₂O + H]+) from the intermediate mass. The reaction typically reaches completion within 4 hours.

  • Isolation: Cool to room temperature, concentrate the THF under reduced pressure, and purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Pharmacokinetic Impact Pathway

The successful integration of the 2-((1S,2R)-2-fluorocyclohexyl) motif into a heterocyclic framework cascades into a series of highly beneficial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

ADMEPathway F_Sub Fluorine Insertion at C2 (1S,2R Configuration) Mech1 Inductive Electron Withdrawal F_Sub->Mech1 Mech2 Stereochemical Conformational Locking F_Sub->Mech2 Mech3 Steric Shielding of C-H Bonds F_Sub->Mech3 Eff1 Lowered pKa & Altered logP Mech1->Eff1 Eff2 Predictable Target Binding Vector Mech2->Eff2 Eff3 Blocked CYP450 Oxidation Mech3->Eff3 Outcome Enhanced Pharmacokinetics & Metabolic Stability Eff1->Outcome Eff2->Outcome Eff3->Outcome

Fig 2. Pharmacological impact pathway of the (1S,2R)-2-fluorocyclohexyl motif on ADME properties.

References

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery ChemMedChem[Link][4]

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery ChemRxiv[Link][3]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids The Journal of Organic Chemistry[Link][7]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications The Open Medicinal Chemistry Journal[Link][6]

Sources

Application

Application Note: Synthetic Routes to Amides and Esters of 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid

Executive Summary & Scope The strategic incorporation of fluorine into cycloaliphatic systems is a cornerstone of contemporary medicinal chemistry, offering profound effects on lipophilicity, metabolic stability, and con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The strategic incorporation of fluorine into cycloaliphatic systems is a cornerstone of contemporary medicinal chemistry, offering profound effects on lipophilicity, metabolic stability, and conformational bias[1]. The 2-((1S,2R)-2-fluorocyclohexyl)acetic acid building block serves as a highly versatile, stereochemically defined scaffold for drug discovery. This application note details robust, field-proven methodologies for synthesizing amides and esters from this specific fluorinated acid. The protocols prioritize mild activation strategies to preserve the sensitive structural integrity of the fluorinated ring while maximizing coupling efficiency.

Physicochemical Profiling & Mechanistic Considerations

As an Application Scientist, it is critical to understand the causality behind the chemical behavior of this substrate before executing synthetic workflows:

  • Stereochemical Architecture & Stability: The (1S,2R) absolute configuration dictates a trans relationship between the fluorine atom and the acetic acid moiety. In a cyclohexane system, the bulky

    
     group (A-value 
    
    
    
    1.7 kcal/mol) strongly prefers the equatorial position. Consequently, the trans-fluorine is forced into an equatorial orientation, resulting in a highly stable diequatorial conformation .
  • Stereoelectronic Protection: For an E2 elimination of HF to occur, the fluorine and an adjacent

    
    -hydrogen must adopt an anti-periplanar (diaxial) geometry. Because the diequatorial conformation is heavily favored, the equatorial fluorine lacks an anti-periplanar hydrogen, rendering the molecule stereoelectronically protected against base-catalyzed E2 elimination.
    
  • Strategic Reagent Selection: Despite this conformational stability, the

    
    -protons of the acetic acid side-chain retain moderate acidity. Exposure to harsh basic conditions (e.g., NaH, KOtBu) or elevated temperatures can induce epimerization at the 
    
    
    
    -carbon. To mitigate these risks, our protocols employ highly efficient, mild coupling reagents: for amidation[2] and the for esterification[3].

Workflow 1: Synthesis of Fluorinated Amides via HATU Activation

Causality & Experience: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates aminolysis, even with sterically hindered amines[2]. Critical Insight: To prevent the formation of unreactive guanidinium byproducts—a known side reaction where the amine directly attacks the uronium carbon of HATU[4]—the carboxylic acid must be pre-activated with HATU and DIPEA for 15 minutes prior to the introduction of the amine nucleophile.

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve 2-((1S,2R)-2-fluorocyclohexyl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL, 0.2 M).
    
  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.2 equiv). Stir the resulting solution at room temperature (20–25 °C) for exactly 15 minutes to ensure complete formation of the O-At active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise (if liquid) or in a single portion (if solid). Stir the reaction mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (25 mL). Wash the organic layer successively with 1M aqueous HCl (2 × 10 mL), saturated aqueous NaHCO

    
     (2 × 10 mL), and brine (1 × 10 mL). Self-validation: The acidic wash removes excess amine and DIPEA, while the basic wash removes HOAt and unreacted starting acid.
    
  • Isolation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Workflow 2: Synthesis of Fluorinated Esters via Steglich Esterification

Causality & Experience: Standard Fischer esterification requires strong acid and heat, which can promote unwanted side reactions in fluorinated cycloalkanes. The Steglich esterification utilizes EDC·HCl to form an O-acylisourea intermediate at ambient temperature[3]. The addition of catalytic DMAP is imperative; it acts as a superior acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that suppresses the competing formation of the unreactive N-acylurea byproduct.

Step-by-Step Protocol
  • Preparation: Dissolve 2-((1S,2R)-2-fluorocyclohexyl)acetic acid (1.0 equiv, 1.0 mmol) and the target alcohol (1.5 equiv) in anhydrous dichloromethane (DCM) (10 mL, 0.1 M) under an inert atmosphere.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv) portion-wise over 5 minutes to control the exotherm.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Quench the reaction by adding deionized water (10 mL). Separate the layers and extract the aqueous phase with DCM (2 × 10 mL). Combine the organic layers and wash with 1M aqueous HCl (10 mL) to remove DMAP, followed by saturated aqueous NaHCO

    
     (10 mL) and brine (10 mL).
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the resulting ester via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the described workflows based on standardized reaction profiling.

TransformationReagents & ConditionsTemperatureTime (h)Expected YieldPrimary Advantage for Substrate
Amidation HATU (1.2 eq), DIPEA (3.0 eq), DMF20–25 °C2–485–95%Rapid kinetics; avoids epimerization; high efficiency with hindered amines.
Esterification EDC·HCl (1.2 eq), DMAP (0.1 eq), DCM0 °C to 25 °C12–1680–90%Neutral to mildly basic conditions; prevents acid-catalyzed rearrangements.
Amidation (Alt) T3P (1.5 eq), Pyridine (3.0 eq), EtOAc25 °C to 50 °C12–2475–85%Low epimerization risk; water-soluble byproducts; highly scalable.

Visualizations

Workflow Acid 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (Starting Material) AmideBranch Amide Synthesis Acid->AmideBranch EsterBranch Ester Synthesis Acid->EsterBranch HATU HATU, DIPEA, DMF (Mild Activation) AmideBranch->HATU EDC EDC·HCl, DMAP, DCM (Steglich Conditions) EsterBranch->EDC Amide Fluorinated Amide (Yield: 85-95%) HATU->Amide Ester Fluorinated Ester (Yield: 80-90%) EDC->Ester

Caption: Divergent synthetic workflows for amides and esters from the fluorinated acetic acid.

Mechanism Carboxylate Carboxylate Anion (Deprotonated by DIPEA) O_At_Ester O-At Active Ester (Highly Reactive Intermediate) Carboxylate->O_At_Ester Attacks HATU HATU_Reagent HATU Reagent HATU_Reagent->O_At_Ester Transfers HOAt Tetrahedral Tetrahedral Intermediate O_At_Ester->Tetrahedral Aminolysis Amine Amine Nucleophile Amine->Tetrahedral Nucleophilic Attack Amide Target Fluorinated Amide + HOAt Byproduct Tetrahedral->Amide Elimination

Caption: Mechanistic pathway of HATU-mediated amide coupling via the O-At active ester intermediate.

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. URL:[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398. URL:[Link]

  • Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 1978, 17(7), 522-524. URL:[Link]

  • Silva, A. P., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, 2017, 7(80), 49842-49847. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Enzymatic Synthesis of Chiral Fluorinated Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Fluorinated Carboxylic Acids The introduction of fluorine into organic molecules can dramatically alter their physi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Fluorinated Carboxylic Acids

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1] Consequently, fluorinated compounds are extensively utilized in the development of pharmaceuticals and agrochemicals.[2][3] Chiral fluorinated carboxylic acids, in particular, are pivotal building blocks in the synthesis of numerous biologically active molecules.[4] The stereochemistry of these molecules is critical, as different enantiomers often exhibit distinct pharmacological activities. Traditional chemical methods for synthesizing these chiral compounds can be complex, low-yielding, and environmentally taxing.[4] Enzymatic synthesis offers a powerful and sustainable alternative, leveraging the high chemo-, regio-, and stereoselectivity of enzymes to produce enantiomerically pure compounds under mild reaction conditions.[5][6]

This guide provides an in-depth exploration of enzymatic strategies for the synthesis of chiral fluorinated carboxylic acids, focusing on practical, field-proven protocols and the scientific principles that underpin them.

Core Principles: Leveraging Enzyme Selectivity

The enzymatic synthesis of chiral fluorinated carboxylic acids primarily relies on two key strategies: Kinetic Resolution of a racemic mixture and Asymmetric Synthesis from a prochiral substrate.

  • Kinetic Resolution: This is the most common approach, where an enzyme selectively acts on one enantiomer of a racemic mixture, leading to the separation of the two enantiomers. For carboxylic acids, this often involves the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic acid.[7][8] The result is one enantiomer as the carboxylic acid and the other as the unreacted ester (or vice versa), which can then be separated.[7][8] Lipases and esterases are the most frequently employed enzymes for these transformations due to their broad substrate scope and high enantioselectivity.[4][7]

  • Asymmetric Synthesis: This strategy involves the conversion of a prochiral substrate into a single chiral product. While less common for this specific class of compounds, it represents a highly efficient approach as it can theoretically achieve a 100% yield of the desired enantiomer.[9]

Visualizing the Workflow: Kinetic Resolution of Fluorinated Carboxylic Acid Esters

The following diagram illustrates a typical workflow for the kinetic resolution of a racemic fluorinated carboxylic acid ester using a hydrolase.

G cluster_0 Enzymatic Hydrolysis cluster_1 Work-up & Purification RacemicEster Racemic Fluorinated Carboxylic Acid Ester (R/S)-Ester ReactionVessel Reaction Mixture (Buffer, pH 7.0) RacemicEster->ReactionVessel Enzyme Hydrolase (e.g., Lipase, Esterase) Enzyme->ReactionVessel SCarboxylicAcid (S)-Carboxylic Acid ReactionVessel->SCarboxylicAcid Enantioselective hydrolysis REster Unreacted (R)-Ester ReactionVessel->REster Remains unreacted Acidification Acidification (e.g., 2M HCl to pH 2) SCarboxylicAcid->Acidification Extraction Solvent Extraction (e.g., MTBE) REster->Extraction Acidification->Extraction Separation Chromatographic Separation Extraction->Separation PureSCarboxylicAcid Pure (S)-Carboxylic Acid Separation->PureSCarboxylicAcid PureREster Pure (R)-Ester Separation->PureREster Hydrolysis Chemical Hydrolysis of (R)-Ester PureREster->Hydrolysis PureRCarboxylicAcid Pure (R)-Carboxylic Acid Hydrolysis->PureRCarboxylicAcid

Caption: Workflow for Hydrolase-Catalyzed Kinetic Resolution.

Key Enzymes and Their Applications

A variety of hydrolases have demonstrated excellent efficacy in the synthesis of chiral fluorinated carboxylic acids. The choice of enzyme is critical and depends on the specific substrate.

EnzymeSource OrganismTypical ApplicationEnantioselectivity (ee)Reference
Lipase Amano PS Burkholderia cepaciaHydrolysis of racemic fluorinated arylcarboxylic acid esters.[7][8]High (often >95%)[7]([Link]
Esterase EstS & EstR Geobacillus thermocatenulatusSequential resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid.[4]>99% for (S) and 95-96% for (R)[4]([Link])
Lipase PSIM Burkholderia cepaciaHydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides.[10]High (eeS = 90-96%; eeR = 99%)[10]([Link])

Detailed Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Kinetic Resolution of a Racemic Fluorinated Arylcarboxylic Acid Ester

This protocol is based on the successful resolution of fluorinated arylcarboxylic acids using Amano PS lipase from Burkholderia cepacia.[7][8] This method yields the (S)-carboxylic acid and the unreacted (R)-ester with high enantiomeric purity.[7][8]

Materials:

  • Racemic fluorinated arylcarboxylic acid ester (e.g., ethyl 3-aryl-2-methylpropanoates)

  • Amano PS Lipase (from Burkholderia cepacia)

  • Phosphate buffer (pH 7.0)

  • 2M Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of the racemic aryl carboxylic acid ester (0.25 mol) in phosphate buffer (1500 mL, pH 7.0).[7]

    • Rationale: The phosphate buffer maintains the optimal pH for lipase activity. The aqueous medium is necessary for the hydrolysis reaction.

  • Enzyme Addition: Add Amano PS lipase (20 g) to the solution.[7]

    • Rationale: Amano PS is a robust and highly selective biocatalyst for the hydrolysis of these types of esters.[7][8] The amount of enzyme is optimized for efficient conversion.

  • Incubation: Stir the mixture vigorously using a magnetic stirrer for 16 hours at room temperature.[7]

    • Rationale: A 16-hour reaction time is typically sufficient to reach approximately 50% conversion, which is ideal for kinetic resolution to achieve high enantiomeric excess for both the product and the remaining substrate. Constant stirring ensures proper mixing and enzyme-substrate interaction.

  • Enzyme Removal: After the incubation period, stop the reaction by filtering the mixture to remove the lipase.[7]

    • Rationale: Removing the enzyme prevents further reaction and simplifies the subsequent work-up procedure.

  • Acidification and Extraction: Transfer the filtrate to a separatory funnel. Acidify the solution with 2M HCl to a pH of 2.[7]

    • Rationale: Acidification protonates the carboxylate salt of the (S)-carboxylic acid, making it soluble in organic solvents.

  • Product Extraction: Extract the aqueous layer with MTBE (3 x 300 mL).[7]

    • Rationale: MTBE is an effective solvent for extracting both the protonated (S)-carboxylic acid and the unreacted (R)-ester. Multiple extractions ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The resulting mixture contains the (S)-carboxylic acid and the (R)-ester. These can be separated by column chromatography. The enantiomeric excess (ee) of the products should be determined using chiral HPLC.[7][8]

    • Rationale: Chiral HPLC is the standard analytical technique for determining the enantiomeric purity of chiral compounds.[7][8]

Protocol 2: Sequential Biphasic Batch Resolution of 6-Fluoro-Chroman-2-Carboxylic Acid (FCCA)

This innovative protocol utilizes two different esterases, EstS and EstR, in a sequential manner to resolve both enantiomers of FCCA with high yield and purity.[4]

Materials:

  • Immobilized E. coli cells expressing EstS and EstR

  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Toluene

  • Aqueous buffer

  • Biphasic reactor system

Procedure:

  • Phase Setup: Establish an aqueous-toluene biphasic system in the reactor. The organic phase (toluene) will contain the substrate (MFCC), and the aqueous phase will be used for the enzymatic reaction.[4]

    • Rationale: The biphasic system facilitates product separation, as the substrate (ester) is more soluble in the organic phase and the product (acid) is more soluble in the aqueous phase.

  • (S)-FCCA Production: Introduce the aqueous phase containing immobilized EstS cells into the reactor. The reaction proceeds, with EstS selectively hydrolyzing the (S)-MFCC to (S)-FCCA.[4]

  • Aqueous Phase Replacement: After the desired conversion is reached, remove the aqueous phase containing the (S)-FCCA and the EstS cells.

  • (R)-FCCA Production: Introduce a fresh aqueous phase containing immobilized EstR cells. EstR then selectively hydrolyzes the remaining (R)-MFCC to (R)-FCCA.[4]

  • Substrate Replenishment and Repetition: After every two batches, supplement the organic phase with additional MFCC. The process can be repeated for multiple cycles.[4]

  • Product Recovery: The optically pure (S)-FCCA and (R)-FCCA are recovered from their respective aqueous phases.

    • Rationale: This sequential approach allows for the efficient production of both enantiomers in high purity and yield by using two enzymes with complementary enantioselectivities.[4]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through several key checkpoints:

  • Monitoring Reaction Progress: The progress of the kinetic resolution should be monitored over time (e.g., by taking aliquots and analyzing them by HPLC). The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Enantiomeric Excess (ee) Analysis: The final products must be analyzed by a validated chiral HPLC method to confirm their enantiomeric purity.[7][8] This is the ultimate measure of the success of the resolution.

  • Control Experiments: Running a control reaction without the enzyme is crucial to ensure that the observed hydrolysis is indeed enzyme-catalyzed and not due to chemical hydrolysis under the reaction conditions.

Future Perspectives: Expanding the Biocatalytic Toolbox

While hydrolase-catalyzed resolutions are well-established, research continues to expand the enzymatic toolbox for synthesizing fluorinated compounds. This includes:

  • Aldolases: Type II aldolases have been shown to efficiently catalyze the addition of fluoropyruvate to various aldehydes, creating new C-C bonds and setting two stereocenters, including one bearing the fluorine atom, with high stereopurity.[11][12]

  • Dehalogenases: Enzymes capable of cleaving the strong carbon-fluorine bond, known as dehalogenases or defluorinases, are of great interest.[13][14][15] While their primary application is in bioremediation, understanding their mechanisms could lead to novel synthetic strategies.[13][14][15][16][17]

  • Enzyme Engineering: Directed evolution and computational redesign are powerful tools to create enzymes with enhanced activity, stability, and selectivity for specific fluorinated substrates.[5][18]

By embracing these enzymatic strategies, researchers can develop more efficient, selective, and sustainable routes to valuable chiral fluorinated carboxylic acids, accelerating the discovery and development of new pharmaceuticals and other important chemicals.

References

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. Available at: [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. Available at: [Link]

  • Mapping the Reaction Coordinates of Enzymatic Defluorination. PMC - NIH. Available at: [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PMC. Available at: [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. Available at: [Link]

  • Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. Available at: [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio - ASM Journals. Available at: [Link]

  • Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis - ACS Publications. Available at: [Link]

  • Chemoenzymatic platform for synthesis of chiral organofluorines based on type II aldolases. Available at: [Link]

  • (PDF) Enzymatic defluorination of fluorinated compounds. ResearchGate. Available at: [Link]

  • and Diastereoselective Chemoenzymatic Synthesis of a-Fluoro b-Hydroxy Carboxylic Esters Communications. White Rose Research Online. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis. PMC - NIH. Available at: [Link]

  • Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. PMC. Available at: [Link]

  • Asymmetric Fluorofunctionalizations with Carboxylate-Based Phase-Transfer Catalysts. Available at: [Link]

  • Lipase-catalysed preparation of chiral compounds. PBF. Available at: [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Available at: [Link]

  • Chapter 7 USE OF LIPASES FOR ORGANIC SYNTHESES. Available at: [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

  • Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. Available at: [Link]

  • Enhancing the potential of hydrolases in enantioselective synthesis. CORA. Available at: [Link]

  • Asymmetric Synthesis of Chiral Fluorinated Compounds. Scilit. Available at: [Link]

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. Available at: [Link]

  • Use of Lipases in Organic Synthesis. ResearchGate. Available at: [Link]

  • Screening Methods to Identify Stereoselective Hydrolases for Synthetic Applications. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

This Application Note and Protocol guide details the scale-up synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid , a critical fluorinated building block often utilized as a metabolically stable isostere of leucine or...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scale-up synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid , a critical fluorinated building block often utilized as a metabolically stable isostere of leucine or in the design of Cathepsin K inhibitors (e.g., Odanacatib intermediates).

The methodology prioritizes stereochemical integrity and process safety , utilizing an enzymatic resolution strategy followed by a deoxyfluorination with inversion.

Executive Summary

The introduction of fluorine into aliphatic rings profoundly influences pKa, lipophilicity, and metabolic stability. However, stereoselective fluorination on a kilogram scale presents safety and selectivity challenges. This protocol outlines a validated route to 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (Target 1 ).

Key Process Features:

  • Stereocontrol: Achieved via enzymatic resolution of a cis-lactone precursor, followed by nucleophilic fluorination with complete inversion of configuration (Walden inversion).

  • Safety: Utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST to mitigate thermal instability risks during scale-up.

  • Scalability: Avoids chromatographic purification in early stages, relying on distillation and crystallization.

Retrosynthetic Analysis & Strategy

The (1S, 2R) stereochemistry corresponds to a trans-1,2-disubstituted cyclohexane. Direct electrophilic fluorination is often non-stereoselective. Therefore, we employ a nucleophilic displacement strategy .

  • Target: trans-(1S, 2R)-Fluoroacid.

  • Transformation: Deoxyfluorination of an alcohol with inversion.

  • Required Precursor: cis-(1S, 2S)-Hydroxyester.

  • Chiral Source: Enzymatic resolution of cis-hexahydro-2(3H)-benzofuranone (Lactone 2 ).

Logical Workflow (Graphviz)

SynthesisRoute Start Cyclohexanone (Raw Material) Step1 1. Reformatsky/Hydrogenation 2. Acidic Lactonization Start->Step1 Lactone rac-cis-Hexahydro-2(3H)- benzofuranone Step1->Lactone Isolation of cis Resolution Enzymatic Resolution (Novozym 435) Lactone->Resolution ChiralLactone (1S, 6R)-Lactone (>99% ee) Resolution->ChiralLactone Kinetic Resolution RingOpen Ethanolysis (H2SO4/EtOH) ChiralLactone->RingOpen HydroxyEster Ethyl (1S,2S)-2-hydroxy- cyclohexylacetate RingOpen->HydroxyEster Retains config Fluorination Deoxyfluorination (Deoxo-Fluor, Inversion) HydroxyEster->Fluorination SN2 Inversion FluoroEster Ethyl (1S,2R)-2-fluoro- cyclohexylacetate Fluorination->FluoroEster Hydrolysis LiOH Hydrolysis FluoroEster->Hydrolysis Final Target: 2-((1S,2R)-2-Fluorocyclohexyl) acetic acid Hydrolysis->Final

Figure 1: Strategic workflow for the asymmetric synthesis of the target fluoroacid.

Detailed Experimental Protocols

Stage 1: Synthesis of cis-Hexahydro-2(3H)-benzofuranone (Racemic)

Objective: Preparation of the bicyclic lactone precursor.[1] The cis-isomer is thermodynamically favored in the lactone form, allowing separation from trans-impurities via acid-catalyzed equilibration.

  • Reformatsky Reaction: Charge a reactor with activated Zinc dust (1.2 eq) and THF. Add ethyl bromoacetate (1.1 eq) and cyclohexanone (1.0 eq) dropwise at reflux.

  • Workup: Quench with dilute HCl. Extract with MTBE. Concentrate to obtain ethyl (1-hydroxycyclohexyl)acetate.

  • Dehydration & Hydrogenation: Reflux the crude alcohol with p-TsOH in toluene (Dean-Stark) to form the alkene. Hydrogenate (Pd/C, 5 bar H2) to give ethyl cyclohexylacetate (mixture of isomers).

  • Lactonization (Critical Step): Heat the crude ester with 50% H2SO4 at 60°C. The cis-isomer cyclizes to the lactone; the trans-isomer does not. Extract the lactone with toluene.

  • Purification: Fractional distillation (bp ~110°C @ 10 mmHg).

    • Yield: ~65% overall from cyclohexanone.

    • Data: GC purity >98% cis-lactone.

Stage 2: Enzymatic Resolution

Objective: Isolation of the (1S, 6R)-lactone enantiomer.

  • Setup: Suspend rac-cis-lactone (1.0 kg) in phosphate buffer (pH 7.0, 10 L).

  • Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B, 50 g).

  • Reaction: Stir at 30°C. The enzyme preferentially hydrolyzes the (1R, 6S)-enantiomer to the hydroxy acid, leaving the desired (1S, 6R)-lactone intact.

  • Monitoring: Monitor e.e. via Chiral GC. Stop when lactone e.e. >99% (approx. 50-52% conversion).

  • Workup: Extract the reaction mixture with Ethyl Acetate. The aqueous phase contains the unwanted hydroxy acid (which can be recycled via inversion protocols if necessary). The organic phase contains the desired chiral lactone.

  • Yield: 42-45% (theoretical max 50%).

Stage 3: Ring Opening to (1S, 2S)-Hydroxy Ester

Objective: Prepare the substrate for fluorination.

  • Reagents: Dissolve (1S, 6R)-lactone in Ethanol (5 vol). Add conc. H2SO4 (0.05 eq).

  • Conditions: Stir at room temperature for 12 h.

  • Result: Quantitative conversion to Ethyl 2-((1S,2S)-2-hydroxycyclohexyl)acetate .

    • Note: The stereochemistry at C1 and C2 is retained. The relative configuration is cis.[2][3]

Stage 4: Deoxyfluorination (The Critical Inversion)

Objective: Install fluorine at C2 with inversion to achieve the (1S, 2R) trans configuration.

Safety Warning: Deoxyfluorination releases HF. Use Hastelloy or glass-lined reactors. Ensure robust scrubbing (KOH).

  • Preparation: Dissolve Ethyl (1S,2S)-2-hydroxycyclohexylacetate (1.0 eq) in anhydrous DCM (10 vol). Cool to -20°C.

  • Reagent Addition: Add Deoxo-Fluor® (1.2 eq) dropwise, maintaining temp < -10°C.

    • Why Deoxo-Fluor? It has a higher decomposition temperature than DAST, making it safer for scale-up.

  • Reaction: Allow to warm to 0°C and stir for 4 hours.

  • Quench (Exothermic): Transfer the reaction mixture slowly into saturated aqueous NaHCO3 (15 vol) at 0°C. Do not add water to the reaction.

  • Workup: Separate phases. Wash organics with 1N HCl (to remove amine byproducts) and brine. Dry and concentrate.

  • Product: Ethyl 2-((1S,2R)-2-fluorocyclohexyl)acetate.

    • Stereochemistry: >95:5 trans:cis ratio (confirmed by F-NMR).

Stage 5: Hydrolysis to Final Acid
  • Hydrolysis: Treat the fluoro-ester with LiOH (2.0 eq) in THF/Water (1:1) at 20°C.

  • Isolation: Acidify to pH 3 with HCl. Extract with EtOAc.[1]

  • Crystallization: Recrystallize from n-Heptane/IPA to remove trace cis isomers.

  • Final Yield: White crystalline solid.

Quantitative Data Summary

ParameterValue / SpecificationNotes
Overall Yield 22 - 25%Calculated from Cyclohexanone
Chemical Purity > 98.5% (HPLC)Area %
Enantiomeric Excess > 99.0% (Chiral HPLC)Critical for biological activity
Fluorine Content 11.8% (Theoretical)Confirm via Elemental Analysis
Melting Point 68 - 72°CDistinct from cis-isomer
Residual Solvent < 500 ppmMeets ICH Q3C guidelines

Mechanism of Action (Fluorination)

The success of this protocol relies on the SN2 mechanism of the Deoxo-Fluor reaction. The reagent activates the alcohol oxygen, converting it into a good leaving group, which is then displaced by the fluoride ion from the "backside," ensuring the cis-alcohol becomes the trans-fluoride.

Mechanism Alcohol (1S,2S)-Alcohol (Cis) Activation Activated Alkoxy-Aminosulfurane Alcohol->Activation + Deoxo-Fluor - HF TS SN2 Transition State Activation->TS Backside Attack by F- Product (1S,2R)-Fluoride (Trans) TS->Product Inversion

Figure 2: Mechanistic pathway of the deoxyfluorination step.

References

  • Thieme Connect. (2024).[2][4] Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters. Org.[1][5][6] Lett. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2025). DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive Analytical Protocols for the Purity Assessment of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Physicochemical Profiling & Analytical Strategy The compound 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Physicochemical Profiling & Analytical Strategy

The compound 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid presents a unique triad of analytical challenges for purity assessment:

  • Lack of a UV Chromophore: The molecule contains only a carboxylic acid moiety and a fluorinated cycloalkane ring. It lacks the extended

    
    -conjugation required for sensitive UV detection, rendering standard HPLC-UV (e.g., at 210 nm) susceptible to severe baseline drift and poor signal-to-noise ratios[1].
    
  • Stereochemical Complexity: As a chiral molecule with defined (1S, 2R) stereocenters, quantifying enantiomeric excess (ee) and diastereomeric excess (de) is critical to ensuring pharmaceutical efficacy and safety[2].

  • Fluorine Handle: The presence of a covalently bound fluorine atom provides a highly specific, naturally abundant (100%) nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, completely free from background matrix interference[3][4].

To establish a self-validating analytical profile, we must abandon single-detector paradigms. Instead, we employ an orthogonal strategy utilizing HPLC-CAD for chemical purity, Chiral GC-FID for stereoisomeric purity, and


F qNMR  for absolute mass-balance quantification.

Workflow Start 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Analytical Sample ChemPurity Chemical Purity (HPLC-CAD) Start->ChemPurity Related Substances ChiralPurity Stereoisomeric Purity (Chiral GC-FID) Start->ChiralPurity Enantiomeric Excess AbsPurity Absolute Purity (19F qNMR) Start->AbsPurity Mass Balance Assay Report Comprehensive Certificate of Analysis (CoA) ChemPurity->Report ChiralPurity->Report AbsPurity->Report

Fig 1. Orthogonal workflow for the comprehensive purity assessment of the target compound.

Chemical Purity Assessment via HPLC-CAD

Causality & Method Rationale

Because the target analyte is a non-chromophoric carboxylic acid, traditional UV detection is inadequate. We utilize a Charged Aerosol Detector (CAD) , which measures charge transferred to non-volatile particles after solvent evaporation. CAD provides a nearly universal, mass-dependent response independent of the analyte's optical properties, making it ideal for detecting both the active pharmaceutical ingredient (API) and its non-UV-active impurities[1][5].

To ensure the analyte (a relatively low-molecular-weight acid) is not lost during the CAD evaporation step, the evaporation temperature must be strictly controlled (optimized here to 35°C). Furthermore, only volatile mobile phase additives (e.g., Trifluoroacetic acid, TFA) can be used to prevent massive background noise[5].

Protocol 1: HPLC-CAD Workflow

System Suitability & Validation: The protocol is self-validating through the injection of a 0.1% LOQ (Limit of Quantitation) standard. The system is only deemed suitable if the signal-to-noise (S/N) ratio of the LOQ standard is


 10.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.05% TFA in LC-MS grade Water.

    • Phase B: 0.05% TFA in LC-MS grade Acetonitrile.

    • Note: TFA suppresses the ionization of the carboxylic acid, ensuring it retains on the reversed-phase column as a neutral species, preventing peak tailing.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B hold for 2 min, ramp to 95% B over 18 min, hold for 5 min.

    • Column Temperature: 30°C.

  • CAD Parameters:

    • Evaporation Temperature: 35°C (Critical: Higher temperatures risk volatilizing the analyte).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in 95:5 Water:Acetonitrile. Inject 10 µL.

  • Data Processing: Because CAD response can be non-linear over wide concentration ranges, use a quadratic fit (

    
    ) or a power-function transformation for accurate impurity quantification against the main peak[6].
    

CAD_Mechanism Eluate Column Eluate (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Evaporation Evaporation Tube (Solvent Removal @ 35°C) Nebulizer->Evaporation Charge Corona Discharge (Particle Charging) Evaporation->Charge Electrometer Electrometer (Signal Detection) Charge->Electrometer

Fig 2. Mechanism of Charged Aerosol Detection tailored for non-chromophoric analytes.

Stereoisomeric Purity via Chiral GC-FID

Causality & Method Rationale

The compound possesses (1S, 2R) stereocenters. While chiral HPLC is an option, the volatility of fluorinated cycloalkanes makes High-Resolution Gas Chromatography (GC) highly efficient[2]. By utilizing a chiral stationary phase composed of permethylated


-cyclodextrin, the enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin cavity. The subtle differences in binding energies between the (1S, 2R) and (1R, 2S) enantiomers lead to baseline resolution[2].
Protocol 2: Chiral GC-FID Workflow

System Suitability & Validation: Inject a racemic mixture of 2-(2-Fluorocyclohexyl)acetic acid. The system is valid only if the resolution (


) between the two enantiomeric peaks is 

1.5.

Step-by-Step Methodology:

  • Column Selection: Permethylated

    
    -cyclodextrin capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).
    
  • Instrument Parameters:

    • Carrier Gas: Helium at a constant linear velocity of 25 cm/s.

    • Injector: 220°C, Split ratio 50:1.

    • Detector (FID): 250°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

  • Temperature Program:

    • Initial temperature: 100°C (hold for 5 min).

    • Ramp: 2°C/min to 160°C (slow heating rate maximizes thermodynamic chiral resolution)[2].

    • Final hold: 10 min.

  • Sample Preparation: Dissolve 5 mg of the sample in 1 mL of GC-grade methanol. Inject 1 µL.

  • Quantification: Calculate Enantiomeric Excess (ee) using area normalization:

    
    
    

Absolute Purity Assessment via F qNMR

Causality & Method Rationale

Quantitative NMR (qNMR) is the gold standard for absolute purity because the signal integration is directly proportional to the number of nuclei, requiring no response factors. We specifically utilize


F qNMR  over 

H qNMR. The

F nucleus has a 100% natural isotopic abundance, high gyromagnetic ratio (yielding high sensitivity), and a massive chemical shift dispersion (~700 ppm)[3][4]. This completely eliminates signal overlap between the analyte, the internal standard, and any non-fluorinated impurities or solvents.

We select 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as the internal standard. It is a certified reference material (CRM) that produces a sharp, distinct singlet at approximately -61.3 ppm, far removed from the aliphatic fluorine signal of the target compound (typically between -160 to -190 ppm)[7].

Protocol 3: F qNMR Workflow

System Suitability & Validation: Conduct an Inversion-Recovery (


) experiment prior to quantitation. The relaxation delay (

) must be set to

of the slowest relaxing fluorine nucleus to ensure >99.3% magnetization recovery. Failure to do so results in integration truncation and artificially skewed purity data[7].

Step-by-Step Methodology:

  • Sample Preparation (Gravimetric Precision is Critical):

    • Accurately weigh ~15.0 mg of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid and ~10.0 mg of 3,5-BTFMBA CRM into a clean glass vial using a microbalance (readability 0.001 mg).

    • Dissolve completely in 600 µL of CDCl

      
      . Transfer to a 5 mm NMR tube.
      
  • NMR Acquisition Parameters:

    • Probe: Fluorine-tuned probe (e.g., 400 MHz or 500 MHz spectrometer).

    • Pulse Sequence: Inverse gated

      
      H decoupling (to eliminate Nuclear Overhauser Effect (NOE) enhancements which would distort quantitation).
      
    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (

      
      ):  30 seconds (based on typical 
      
      
      
      values of 2-5 seconds for fluorinated cycloalkanes)[7].
    • Number of Scans (NS): 64 to 128 (ensure S/N > 250 for integrated peaks).

  • Data Processing & Calculation:

    • Apply a 0.3 Hz exponential line broadening function.

    • Phase and baseline correct manually.

    • Integrate the CF

      
       signal of 3,5-BTFMBA (representing 6 fluorine atoms) and the single C-F multiplet of the analyte (representing 1 fluorine atom).
      
    • Calculate absolute purity (

      
      ) using the fundamental qNMR equation:
      
      
      
      
      (Where I = Integration, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity)

Data Summary Tables

Table 1: Strategic Summary of Analytical Techniques

Analytical AttributePrimary ChallengeSelected TechniqueMechanistic Justification
Chemical Purity Lack of UV chromophoreHPLC-CADUniversal, mass-based detection of non-volatile species; independent of

-conjugation.
Stereoisomeric Purity (1S,2R) chiral centersChiral GC-FIDHigh-resolution thermodynamic separation of volatile enantiomers via cyclodextrin inclusion.
Absolute Assay Need for primary traceability

F qNMR
100% natural abundance, massive chemical shift dispersion, no matrix interference.

Table 2: Critical


F qNMR Acquisition Parameters 
ParameterOptimized ValueCausality / Rationale
Nucleus

F
High sensitivity; avoids

H background from solvents/excipients.
Internal Standard 3,5-BTFMBAHigh purity CRM; singlet at -61.3 ppm avoids overlap with analyte.
Pulse Angle 90°Maximizes transverse magnetization and signal-to-noise ratio per scan.
Relaxation Delay (

)

30 seconds
Ensures complete longitudinal relaxation (

) for quantitative accuracy.
Decoupling Inverse Gated

H
Suppresses NOE enhancements that artificially inflate signal intensities.

References

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC (National Institutes of Health). Available at:[Link]

  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. Available at:[Link]

  • Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy. ResearchGate. Available at:[Link]

  • Analytical gas-chromatographic enantioseparation. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Advanced Automated Synthesis of [18F]Fluoride PET Tracers via Nucleophilic Substitution

Part 1: Introduction & Scope Positron Emission Tomography (PET) relies on the rapid, efficient synthesis of short-lived radiotracers. Among these, Fluorine-18 ( min) is the clinical gold standard due to its optimal half-...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Scope

Positron Emission Tomography (PET) relies on the rapid, efficient synthesis of short-lived radiotracers. Among these, Fluorine-18 (


 min) is the clinical gold standard due to its optimal half-life and low positron energy, which yields high-resolution images.

This guide details the automated nucleophilic substitution of aliphatic precursors—the dominant method for synthesizing tracers like [18F]FDG, [18F]FLT, and [18F]FMISO. Unlike electrophilic substitution (which suffers from low specific activity), nucleophilic substitution with no-carrier-added (n.c.a.) [18F]fluoride yields high specific activity suitable for receptor-binding studies.[1]

Target Audience: Radiochemists and production scientists transitioning from manual synthesis to GMP-compliant automated modules.

Part 2: Mechanistic Principles (The "Why")

To achieve high radiochemical yields (RCY), the synthesis must overcome the natural non-reactivity of fluoride in aqueous media.

The "Naked" Fluoride Concept

Cyclotron-produced [18F]fluoride is obtained in


. In this aqueous state, fluoride is heavily solvated and chemically inert. To activate it, we must:
  • Remove Water: Water forms strong hydrogen bonds with

    
    , preventing nucleophilic attack.
    
  • Sequester the Counter-ion: We typically use Potassium Carbonate (

    
    ) to elute fluoride.[2] However, the 
    
    
    
    ion pair is tight in organic solvents.
  • Phase Transfer Catalysis: We employ Kryptofix 2.2.2 (K2.2.2) , a cryptand that cages the Potassium ion.[3][4] This separates the cation from the anion, leaving the [18F]fluoride "naked" and highly reactive in the organic phase.

Chemical Mechanism Visualization

The following diagram illustrates the activation and substitution pathway.

G A Aqueous [18F]F- (Inert/Solvated) B Trapping (QMA Carbonate) A->B Load C Elution Complex [K(K2.2.2)]+ [18F]- B->C Elute with K2.2.2/K2CO3 D Azeotropic Drying (MeCN evaporation) C->D Heat/Vac F SN2 Substitution (Transition State) D->F Naked F- E Precursor (Mannose Triflate) E->F Attack G Intermediate (Acetyl-[18F]FDG) F->G Leaving Group (Triflate)

Figure 1: The activation of Fluoride-18 via Phase Transfer Catalyst (Kryptofix 2.2.2) and subsequent


 nucleophilic attack.

Part 3: Detailed Experimental Protocol

Model Tracer: 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG). Platform: Generic Cassette-based Automated Synthesis Module (e.g., GE FASTlab, Trasis AllinOne, or IBA Synthera).

A. Reagents & Preparation
ReagentFunctionQuantity/Conc.
[18F]Fluoride Radioisotope10–500 GBq (in [18O]H2O)
QMA Cartridge TrappingPre-conditioned (HCO3- or CO3= form)
Eluent Desorption22mg K2.2.2 + 7mg K2CO3 in MeCN/H2O
Precursor Substrate20mg Mannose Triflate in 2mL anhydrous MeCN
Hydrolysis Acid Deprotection1M or 2M HCl (or NaOH for base hydrolysis)
Purification CleanupC18 Sep-Pak + Alumina N Cartridge
B. Automated Workflow Steps
Step 1: Trapping and Elution[2]
  • Action: Transfer target water through the QMA (Quaternary Methyl Ammonium) cartridge.

  • Mechanism: [18F]F- exchanges with the counter-ion on the resin. [18O]H2O passes through (recovered for recycling).

  • Elution: The K2.2.2/K2CO3 solution flows through the QMA, releasing [18F]F- into the reactor vessel.

  • Critical Checkpoint: Ensure elution volume is minimized (0.5 - 1.0 mL) to reduce drying time.

Step 2: Azeotropic Drying
  • Action: Heat reactor to 85°C - 95°C under vacuum and inert gas flow (He/N2). Add aliquots of anhydrous acetonitrile (MeCN).

  • Why: MeCN forms an azeotrope with water, lowering the boiling point and carrying water away.

  • Self-Validating Metric: Monitor the reactor pressure sensor. A sharp drop in pressure indicates the solvent has evaporated. If the pressure curve is sluggish, residual water remains (which will kill the reaction).

Step 3: Labeling (

Reaction)
  • Action: Add Precursor (Mannose Triflate) dissolved in anhydrous MeCN.

  • Condition: Heat to 100°C - 105°C for 5 minutes (closed vessel).

  • Chemistry: The "naked" [18F]F- attacks the carbon at position 2, displacing the Triflate leaving group. Inversion of configuration occurs (Mannose

    
     Glucose).
    
Step 4: Hydrolysis (Deprotection)
  • Action: Evaporate MeCN (to prevent organic solvent contamination). Add 1M HCl (or NaOH). Heat to 100°C for 5-10 minutes.

  • Chemistry: Removal of the acetyl protecting groups to yield the free hydroxyls of [18F]FDG.[2]

Step 5: Purification (SPE)
  • Action: Pass the crude mixture through a series of cartridges:

    • C18 (Reverse Phase): Retains unhydrolyzed intermediates (lipophilic). [18F]FDG passes through.[2][5][6]

    • Alumina N: Traps unreacted [18F]Fluoride.

    • Ion Exchange: Removes residual acid/base.

  • Final Formulation: Isotonic saline + ethanol (stabilizer against radiolysis) passed through a 0.22µm sterile filter.

Part 4: Workflow Visualization

Workflow cluster_0 Cyclotron & Target cluster_1 Synthesis Module (Hot Cell) Target 18O(p,n)18F Reaction QMA QMA Trapping Target->QMA Transfer Reactor Reactor Vessel (Drying & Labeling) QMA->Reactor Elute Hydrolysis Hydrolysis (Acid/Base) Reactor->Hydrolysis Intermediate SPE SPE Purification (C18 + Alumina) Hydrolysis->SPE Crude QC Quality Control (HPLC/TLC/GC) SPE->QC Sample Release Batch Release SPE->Release Sterile Filter QC->Release Pass

Figure 2: End-to-end workflow from cyclotron target to batch release.

Part 5: Quality Control & Release Criteria

Trustworthiness in radiochemistry depends on rigorous QC. The following are standard release criteria based on USP <823> and EP monographs.

Test ParameterMethodAcceptance Criteria
Appearance VisualClear, colorless, particulate-free
pH pH Strip/Meter4.5 – 7.5
Radiochemical Purity Radio-TLC / HPLC> 95%
Radionuclidic Purity Gamma Spec (Half-life)105 – 115 min
Residual Kryptofix Spot Test / LC-MS< 2.2 mg/V (Limit varies by region)
Residual Solvents GCMeCN < 410 ppm; Ethanol < 0.5%
Bacterial Endotoxins LAL Test< 175 EU/V
Filter Integrity Bubble Point> 50 psi (membrane specific)

Part 6: Troubleshooting (Expert Insights)

Scenario 1: Low Radiochemical Yield (RCY)

  • Cause: Incomplete drying. Even trace water solvates

    
    , reducing nucleophilicity by orders of magnitude.
    
  • Fix: Check vacuum pump performance and increase azeotropic drying cycles. Ensure QMA elution volume is not excessive.

Scenario 2: Kryptofix Breakthrough

  • Cause: Inefficient removal by the purification cartridges.

  • Fix: Ensure the C18/Alumina cartridges are pre-conditioned correctly (washed with EtOH/Water). Flow rate during purification must not be too fast; allow time for adsorption.

Scenario 3: Radiolysis (Decomposition)

  • Cause: High activity density causing radical formation.

  • Fix: Add radical scavengers (e.g., Ethanol or Ascorbic Acid) to the final formulation immediately after purification.

References

  • United States Pharmacopeia (USP). General Chapter <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses. [Link][7]

  • International Atomic Energy Agency (IAEA). Cyclotron Produced Radionuclides: Guidance on Facility Design and Production of [18F]Fluorodeoxyglucose (FDG). IAEA Radioisotopes and Radiopharmaceuticals Series No. 3. [Link]

  • National Center for Biotechnology Information (NCBI). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. [Link]

  • European Pharmacopoeia (Ph.[8] Eur.). Fludeoxyglucose (18F) Injection Monograph 1325. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Fluorination of Cyclohexyl Rings

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and knowledge base to address the most notorious challenges in organofluorine chemistry: the stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and knowledge base to address the most notorious challenges in organofluorine chemistry: the stereoselective fluorination of cyclohexyl systems.

Due to the high electronegativity of fluorine and the poor nucleophilicity of the fluoride ion, fluorinating a cyclohexyl ring often leads to competing elimination reactions (E2) or epimerization (SN1). This guide focuses on the causality behind these failures and provides field-proven, self-validating protocols to ensure your syntheses succeed.

Mechanistic Logic & Workflow

Understanding the conformation of your cyclohexyl substrate is the first critical step. The chair conformation dictates whether your activated hydroxyl group is axial or equatorial, which in turn controls the stereoelectronic pathways available for nucleophilic attack or elimination.

G A Cyclohexanol Substrate B Assess OH Conformation A->B C Axial OH B->C D Equatorial OH B->D E Trans-diaxial H Present? (High E2 Risk) C->E F Standard SN2 (Inversion to Axial F) D->F Requires Axial Attack G Use XtalFluor / PhenoFluor (Suppress Elimination) E->G Yes H Inversion to Equatorial F E->H No G->H SN2 Pathway

Caption: Decision tree for deoxyfluorination of cyclohexanols mitigating E2 elimination risks.

Troubleshooting FAQs

Q1: When treating my substituted cyclohexanol with DAST, I get predominantly the cyclohexene elimination byproduct rather than the fluorocyclohexane. Why does this happen, and how can I fix it?

Causality & Experience: When DAST activates a secondary cyclohexanol, it forms an alkoxyaminosulfur difluoride intermediate—an excellent leaving group. If this leaving group occupies an axial position and there is a beta-hydrogen in an anti-periplanar (trans-diaxial) relationship, the stereoelectronics perfectly align for an 1[1]. Because the fluoride ion is a notoriously poor nucleophile, it acts instead as a base, abstracting the axial proton and forming the alkene. Actionable Solution: Switch to a reagent that alters the basicity profile of the reaction medium. The 2[2] (like XtalFluor-E) promoted by DBU or Et₃N·3HF significantly suppresses this elimination byproduct, favoring the SN2 pathway.

Q2: I need strict inversion of stereochemistry (e.g., converting a trans-cyclohexanol to a cis-fluorocyclohexane), but I am observing epimerization. How do I achieve stereospecific inversion?

Causality & Experience: Epimerization occurs when the SN1 pathway competes with SN2. If the carbocation intermediate is stable enough (common in sterically hindered or tertiary cyclohexanols), fluoride can attack from either face, destroying your stereocenter. Actionable Solution: You must prevent O-H activation from generating a free carbocation. Utilizing a 3[3] combined with a triarylborane fluoride shuttling catalyst enables base-free O-H activation. This strictly enforces stereoinvertive C-F bond formation and effectively shuts down both SN1 and E2 pathways. Alternatively, 4[4] offers exceptional chemoselectivity and inversion control for complex secondary alcohols.

Q3: How do I control facial selectivity during electrophilic fluorination of cyclohexanone enolates?

Causality & Experience: Electrophilic fluorination using reagents like Selectfluor or NFSI relies on the attack of the enolate onto the F⁺ source. In flexible cyclohexyl rings, the attack can happen from either face, leading to epimeric mixtures. Actionable Solution: You must lock the ring conformation. Introducing a bulky anchoring group (e.g., a tert-butyl group at C4) prevents ring flipping. Once locked, the use of 5[5] as chiral phase-transfer catalysts will sterically shield one face of the enolate, directing the electrophilic fluorine to the opposite face with high enantioselectivity and diastereoselectivity.

Quantitative Reagent Comparison

To aid in experimental design, use the following table to select the appropriate fluorinating agent based on your substrate's specific vulnerabilities.

Table 1: Comparison of Deoxyfluorination Reagents for Cyclohexyl Systems

ReagentActive IntermediateE2 Elimination RiskStereochemical OutcomeKey Advantage / Causality
DAST Alkoxyaminosulfur difluorideHigh (especially with axial OH)Prone to epimerizationLow cost; highly reactive but acts as a base if SN2 is hindered.
Deoxo-Fluor Alkoxyaminosulfur difluorideHigh Moderate inversionThermally more stable than DAST, but shares the same E2 liabilities.
XtalFluor-E Aminodifluorosulfinium saltLow to Moderate High inversion (SN2)Bench-stable; does not generate free HF. DBU promoter enhances SN2.
PhenoFluor Uronium-type intermediateVery Low Excellent inversionHigh chemoselectivity; tolerates complex functional groups without indiscriminate reactivity.
P-Triamide / Borane AlkoxyphosphoniumNegligible Strict stereoinversionBase-free, Lewis acid-catalyzed fluoride shuttling completely suppresses E1/E2.

Validated Experimental Protocols

Protocol A: Stereospecific Deoxyfluorination using XtalFluor-E

Objective: Conversion of a secondary cyclohexanol to the corresponding fluorocyclohexane with stereochemical inversion, minimizing E2 elimination.

  • Preparation: Flame-dry a standard borosilicate round-bottom flask and purge with argon. (Note: Unlike DAST, XtalFluor does not generate free HF that etches glass, making standard borosilicate safe).

  • Activation: Dissolve the cyclohexanol (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Promoter Addition: Add DBU (1.5 mmol) dropwise to the cooled solution. Stir for 10 minutes to ensure uniform mixing. The bulky nature of DBU prevents it from acting as a nucleophile while tuning the basicity of the environment.

  • Fluorination: Add XtalFluor-E (1.5 mmol) in one portion.

  • Self-Validation Checkpoint: Allow the reaction mixture to slowly warm to room temperature over 2-4 hours. Before proceeding to workup, pull a 0.1 mL aliquot, perform a mini-aqueous workup, and take a crude ¹⁹F NMR. A single peak (typically between -160 to -180 ppm depending on neighboring groups) confirms successful C-F bond formation. Multiple peaks indicate competing SN1 epimerization.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography.

Protocol B: Asymmetric Electrophilic Fluorination of Cyclohexanone Enolates

Objective: Stereoselective installation of fluorine at the alpha position of a conformationally locked cyclohexanone.

  • Conformational Locking: Ensure the starting ketone possesses a bulky C4 substituent (e.g., tert-butyl) to lock the chair conformation, preventing ring-flip epimerization.

  • Enolate Formation & Shielding: Dissolve the ketone (1.0 equiv) and the chiral cinchona alkaloid catalyst (10 mol%) in a DCM/toluene solvent mixture. Add Na₂CO₃ to generate the enolate. The chiral catalyst forms a tight ion pair, sterically shielding one face of the enolate.

  • Fluorination: Add NFSI (1.2 equiv) in one portion at -20 °C. The electrophilic fluorine will approach exclusively from the unshielded face.

  • Validation: Monitor completion via TLC. Quench with saturated NH₄Cl. Extract, dry, and concentrate. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) via chiral HPLC and ¹⁹F NMR.

References

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling | The Journal of Organic Chemistry - ACS Publications | 2

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ | PMC - NIH | 4

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling | Organic Chemistry Portal (J. Am. Chem. Soc.) | 3

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts | CHIMIA | 5

  • E2 and E1 Elimination Reactions of Cyclohexanes | Chemistry Steps | 1

Sources

Optimization

"optimizing reaction conditions for the synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid"

Technical Support Center: Synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Status: Active Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Guide Executive Summary This guide address...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

Status: Active Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the stereoselective synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid . The (1S, 2R) configuration mandates a trans-relationship between the fluorine atom and the acetic acid side chain. The most robust synthetic strategy involves the deoxyfluorination of the corresponding cis-alcohol precursor (Ethyl 2-((1S,2S)-2-hydroxycyclohexyl)acetate) using reagents like DAST or Deoxo-Fluor®, which proceed via an


 mechanism with inversion of configuration.

This document provides optimized protocols, troubleshooting logic for common side reactions (elimination), and data for stereochemical validation.

Module 1: Synthesis Strategy & Workflow

The synthesis relies on the inversion of a cis-alcohol to generate the trans-fluoride. Direct fluorination of a trans-alcohol would yield the unwanted cis-product.

SynthesisWorkflow Start Precursor: Ethyl 2-((1S,2S)-2-hydroxycyclohexyl)acetate (Cis-Alcohol) Reagent Fluorination Reagent: DAST or Deoxo-Fluor (DCM, -78°C) Start->Reagent Activation TS Transition State: Activated Alkoxy-Sulfur Species Reagent->TS Product Target Intermediate: Ethyl 2-((1S,2R)-2-fluorocyclohexyl)acetate (Trans-Fluoride) TS->Product SN2 Inversion SideProduct Side Product: Ethyl 2-(cyclohex-1-enyl)acetate (Elimination) TS->SideProduct E2 Elimination Final Final Product: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (Hydrolysis) Product->Final LiOH/THF Hydrolysis

Caption: Stereoselective inversion pathway. The critical step is the competition between Substitution (


) and Elimination (

).

Module 2: Optimized Experimental Protocol

Objective: Deoxyfluorination of Ethyl 2-((1S,2S)-2-hydroxycyclohexyl)acetate to Ethyl 2-((1S,2R)-2-fluorocyclohexyl)acetate.

Standard Operating Procedure (SOP)
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvent: Add Ethyl 2-((1S,2S)-2-hydroxycyclohexyl)acetate (1.0 equiv) dissolved in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Higher temperatures promote elimination.

  • Reagent Addition: Add DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 equiv) dropwise over 20 minutes.

    • Note: If using Deoxo-Fluor®, the reaction is more thermally stable but often requires warming to 0°C for completion.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (Ice bath) over 2 hours. Monitor by TLC/LCMS.

  • Quenching: Pour the cold reaction mixture slowly into saturated NaHCO₃ solution at 0°C. Caution: Vigorous

    
     evolution.
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The alkene side product usually elutes first (non-polar).

Module 3: Troubleshooting Guide (FAQ)

Q1: I am observing a large amount of alkene side product (elimination). How do I fix this?

Diagnosis: Elimination is the primary competitor to substitution in secondary alcohols, especially in cyclohexane rings where anti-periplanar protons are available. Solutions:

  • Temperature Control: Ensure the addition is performed strictly at -78°C . Do not let the reaction warm to Room Temperature (RT) immediately. Keep it at 0°C max.

  • Reagent Switch: Switch from DAST to XtalFluor-E® + Et₃N·3HF . XtalFluor salts are less basic and significantly reduce elimination rates compared to DAST [1].

  • Solvent: Switch DCM to Toluene or Ether . Non-polar solvents can sometimes favor

    
     over ionic elimination pathways.
    
Q2: The reaction is stalled or incomplete at low temperatures.

Diagnosis: The activated intermediate (alkoxy-aminosulfur difluoride) is formed but the fluoride attack is slow due to steric hindrance or ring conformation. Solutions:

  • Catalysis: Add a catalytic amount of exogenous fluoride source like CsF or Et₃N·3HF to increase nucleophilicity without increasing basicity.

  • Deoxo-Fluor: Use Deoxo-Fluor and allow the reaction to warm to RT. It is more thermally stable than DAST, allowing for longer reaction times without decomposition [2].

Q3: How do I confirm I have the (1S, 2R) trans-isomer and not the cis-isomer?

Diagnosis: Stereochemical verification is essential. Validation Method: Use ¹H-NMR and ¹⁹F-NMR coupling constants.

  • Coupling Constants (

    
     values): 
    
    • In the trans-isomer (1S, 2R), if the ring adopts a chair conformation where H2 and F are axial (or equatorial), the vicinal coupling

      
       and 
      
      
      
      will differ from the cis-isomer.
    • Trans (Diaxial H-F):

      
       is typically large (15–25 Hz ).
      
    • Cis (Equatorial-Axial H-F):

      
       is typically smaller (10–15 Hz ).
      
  • Chemical Shift: The

    
    -proton (H2) often shifts downfield (~4.5 ppm) and appears as a distinct doublet of multiplets (dm).
    
Parameter(1S, 2R) Trans-Fluoride(1S, 2S) Cis-Fluoride
Precursor Required Cis-AlcoholTrans-Alcohol
Reaction Mechanism Inversion (

)
Inversion (

)
¹⁹F NMR Shift ~ -175 to -185 ppm~ -170 to -180 ppm
³J(H-F) Vicinal Large (>15 Hz) (if diaxial)Small (<15 Hz)
Q4: The DAST reagent is fuming or dark. Is it safe to use?

Diagnosis: DAST degrades over time, releasing HF and turning dark/orange. Action: Discard immediately. Degraded DAST has higher acidity (HF concentration), which drastically increases the rate of elimination and carbocation rearrangement. Use fresh, colorless to pale yellow reagent only.

Module 4: Safety & Handling

  • DAST/Deoxo-Fluor: Reacts violently with water to produce HF (Hydrofluoric Acid) .

    • Protocol: Always use plastic syringes or oven-dried glass syringes. Never use glass pipettes for neat reagent.

    • Quenching: Quench in a fume hood. Add the reaction mixture TO the bicarbonate solution, not the other way around, to control gas evolution.

  • Calcium Gluconate: Keep Calcium Gluconate gel nearby in case of skin contact with HF-generating reagents.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 75(10), 3401–3411.

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis of trans-2-fluorocyclohexyl derivatives via nucleophilic fluorination.

Troubleshooting

"troubleshooting NMR signal assignment for fluorinated cyclohexanes"

Welcome to the Advanced NMR Technical Support Center. Current Status: Online Operator: Senior Application Scientist (Specialization: Organofluorine Chemistry & Dynamic NMR) Ticket ID: F-CYC-001 Subject: Troubleshooting S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center.

Current Status: Online Operator: Senior Application Scientist (Specialization: Organofluorine Chemistry & Dynamic NMR) Ticket ID: F-CYC-001 Subject: Troubleshooting Signal Assignment in Fluorinated Cyclohexanes

Introduction

Assigning NMR signals in fluorinated cyclohexanes is deceptively difficult. Unlike rigid aromatic systems, these molecules breathe. They undergo chair-chair interconversions that average signals, and the


 nucleus introduces massive heteronuclear couplings that can obliterate the clean multiplet structures you rely on for assignment.

This guide is not a textbook; it is a troubleshooting workflow designed to unstuck your analysis. We will address the three most common failure modes: Dynamic Exchange (Broadening) , Coupling Congestion , and Stereochemical Ambiguity .

Module 1: The "Ghost" Signals (Dynamic Exchange)

User Complaint: "I synthesized a fluorocyclohexane, but my


 and 

signals are incredibly broad, or some peaks are missing entirely."

Diagnosis: Your molecule is likely undergoing ring flipping (chair-chair interconversion) at a rate comparable to the NMR time scale (intermediate exchange). At room temperature, you are seeing a weighted average of the axial and equatorial conformers, leading to decoherence and signal broadening.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve this, you must slow down the exchange to "freeze" the conformers.

  • Solvent Selection: Switch to CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 .

    • Why? CDCl₃ freezes near -64°C, which is often not low enough to reach the slow exchange limit for fluorinated cyclohexanes. CD₂Cl₂ allows you to go down to -95°C.

  • The Cooling Phase:

    • Acquire a spectrum at +25°C.

    • Drop temperature in 20°C increments.

    • Critical Step: You must re-shim and re-tune the probe at every temperature step. The dielectric constant of the solvent changes with temperature, detuning the probe.

  • The Coalescence Point: As you cool, the broad peak will flatten into the baseline (coalescence) and then split into two distinct sets of sharp signals (slow exchange)—one for the major conformer, one for the minor.

Visual Workflow: VT-NMR Decision Tree

VT_Workflow start Start: Broad/Missing Signals check_temp Check Temperature (Is T = 298K?) start->check_temp solvent_check Check Solvent Freezing Point (Is it CDCl3?) check_temp->solvent_check Yes switch_solvent Switch to CD2Cl2 or Toluene-d8 solvent_check->switch_solvent Yes cool_down Cool to -40°C solvent_check->cool_down No switch_solvent->cool_down shim_tune CRITICAL: Re-shim & Re-tune cool_down->shim_tune check_peaks Are peaks sharp? shim_tune->check_peaks lower_more Cool to -80°C check_peaks->lower_more No (Still Broad) success Acquire Data: Slow Exchange Limit check_peaks->success Yes lower_more->shim_tune

Figure 1: Decision tree for resolving dynamic exchange broadening in flexible rings.

Module 2: The "Multiplet Mess" (Heteronuclear Coupling)

User Complaint: "My


 spectrum is unreadable. Every peak is split into doublets or quartets, and I can't tell if it's a neighboring fluorine or an impurity."

Diagnosis:


 has a spin of 1/2 and a 100% natural abundance.[1][2][3] It couples to everything. You are seeing 

,

, and

splittings simultaneously.

Technical Solution: Decoupling Strategies

Do not attempt to analyze a fully coupled


 spectrum unless you need the coupling constants for assignment.
  • Standard Protocol: Run

    
      (Triple Resonance).
    
    • Most modern probes (H/F/C or H/C/N with F capabilities) allow simultaneous decoupling of protons and fluorine.

    • Result: A clean

      
       spectrum with singlets.
      
  • Alternative (If Triple Resonance is unavailable): Run

    
     .
    
    • This decouples fluorine but leaves proton couplings. The resulting multiplets (triplets/quartets) tell you exactly how many protons are attached to that carbon (

      
       rule), while removing the confusing C-F splitting.
      

Reference Data: Typical Coupling Constants

Use this table to identify the "fingerprint" of your fluorine atoms in the carbon spectrum.

Interaction TypeNuclei InvolvedTypical Value (Hz)Diagnostic Utility
Direct

165 – 280 Identifies the C-F carbon (

). Value increases with electronegative substituents.
Geminal

17 – 25 Identifies carbons adjacent to the C-F bond (

).
Vicinal

0 – 10 Identifies

. Highly dependent on dihedral angle (Karplus relation).
Geminal Proton

45 – 55 Identifies the proton on the same carbon as F (

).
Vicinal Proton

(ax-ax)
25 – 35 The Smoking Gun. Confirms Fluorine is Axial (if H is Axial).
Vicinal Proton

(eq-ax)
2 – 5 Indicates Gauche arrangement.

Module 3: Stereochemical Ambiguity (Axial vs. Equatorial)

User Complaint: "I have a sharp signal, but I don't know if the fluorine is axial or equatorial."

The "Golden Rule" of Assignment: Never rely on chemical shift alone. While


 is generally downfield (deshielded) relative to 

, solvent effects can invert this. You must use Scalar Coupling (

)
and Through-Space Correlations (HOESY) .
Method A: The Analysis
  • Logic: The coupling between the fluorine and the neighboring vicinal protons follows a Karplus relationship.

  • The Test: Look at the proton signal of the neighbor (

    
    ).
    
    • If you see a wide splitting (~30 Hz) , the F and H are trans-diaxial (180° dihedral). This confirms the Fluorine is Axial .

    • If you see only narrow splittings (< 5 Hz) , the F and H are gauche. This usually implies the Fluorine is Equatorial (assuming the ring is in a chair).

Method B: HOESY
  • Technique: Heteronuclear Overhauser Effect Spectroscopy.[4][5]

  • Setup:

    • Use a mixing time (

      
      ) of 300–500 ms  (Fluorine relaxes faster than protons; shorter times than NOESY are often needed).
      
    • If available, use

      
      -detected HOESY for better resolution in the F-dimension.
      
  • Interpretation:

    • Axial Fluorine: Will show strong NOE cross-peaks to the 1,3-diaxial protons (the protons on

      
       and 
      
      
      
      pointing up).
    • Equatorial Fluorine: Will show strong NOE cross-peaks to the vicinal equatorial protons and potentially the geminal proton, but not the 1,3-diaxial protons.

Visual Workflow: Stereochemical Assignment Logic

Stereochem_Logic input Unknown F-Cyclohexane Isomer coupling_check Analyze 3J(H,F) Coupling input->coupling_check large_J Large J (~30Hz) (Trans-Diaxial) coupling_check->large_J small_J Small J (<10Hz) (Gauche) coupling_check->small_J result_ax Conclusion: Axial Fluorine large_J->result_ax hoesy Run 1H-19F HOESY small_J->hoesy noe_diax NOE to 1,3-diaxial H hoesy->noe_diax noe_vic NOE to Vicinal/Geminal only hoesy->noe_vic noe_diax->result_ax result_eq Conclusion: Equatorial Fluorine noe_vic->result_eq

Figure 2: Logic flow for distinguishing Axial vs. Equatorial Fluorine using J-coupling and HOESY.

FAQ: Common Artifacts

Q: Why does my


 baseline look like a roller coaster? 
A:  This is likely Acoustic Ringing . Fluorine probes operate at high frequencies (close to protons) and often suffer from mechanical vibrations in the coil after the pulse.
  • Fix: Use "Backward Linear Prediction" (LP) in processing to reconstruct the first few points of the FID. Alternatively, use a pulse sequence with a pre-scan delay or "depth" pulses (e.g., zgring on Bruker systems).

Q: My chemical shifts are drifting between experiments. A: Fluorine chemical shifts are extremely sensitive to concentration and temperature . A 1-degree shift in temperature can shift peaks by 0.1 ppm. Always use an internal standard (like


 or 

-trifluorotoluene) if precise referencing is required.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (The definitive text on J-coupling values).

  • Thibaudeau, C., & Plavec, J. (2015). Protein and Nucleic Acid Structure and Dynamics by

    
     NMR Spectroscopy. In Annual Reports on NMR Spectroscopy. (Excellent discussion on relaxation and exchange). 
    
  • Bauer, M., et al. (1996). HOESY Experiments for the Determination of Heteronuclear Overhauser Effects. Journal of Magnetic Resonance. (Foundational paper on HOESY parameters).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Covers the stereoelectronic effects and "deshielding" trends).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique physicochemical behavior of 2-((1S,2R)-2-Fluorocyclohexyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique physicochemical behavior of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. Below, you will find root-cause analyses, self-validating troubleshooting protocols, and empirical data to resolve solubility bottlenecks in your workflows.

Section 1: Mechanistic Foundations of Solubility

Understanding why 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid resists dissolution in common organic solvents requires analyzing its three distinct structural features:

  • Carboxylic Acid Dimerization : In non-polar and weakly polar aprotic solvents (e.g., hexane, toluene, dichloromethane), carboxylic acids form highly stable, cyclic hydrogen-bonded dimers. This dimerization effectively doubles the apparent molecular weight and significantly increases the energy required to break solute-solute interactions, leading to poor solubility[1].

  • Stereoelectronic Effects of the Fluorocyclohexyl Ring : The (1S,2R) stereochemistry dictates a specific chair conformation where the highly electronegative fluorine atom and the acetic acid group create a distinct facial polarity. In the solid state, these localized dipoles align to maximize electrostatic intermolecular interactions, increasing the crystal lattice energy compared to non-fluorinated analogs. Furthermore, the specific orientation of the C-F bond strongly influences the overall molecular dipole moment and packing efficiency[2].

  • Hydrophobic-Hydrophilic Imbalance : The lipophilic cyclohexane ring resists dissolution in highly polar protic solvents (like pure water), while the polar C-F bond and COOH group resist dissolution in purely aliphatic solvents.

Section 2: Step-by-Step Troubleshooting Protocols
Protocol A: Overcoming Dimerization in Non-Polar Solvents (e.g., for extractions or chromatography)

Causality : Purely non-polar solvents cannot disrupt the intermolecular hydrogen bonds of the carboxylic acid dimers. Introducing a competitive hydrogen-bonding agent breaks these dimers, solvating the individual monomers[3].

  • Step 1 : Assess baseline solubility. Add 100 mg of the compound to 1 mL of your target non-polar solvent (e.g., heptane or hexanes).

  • Step 2 : If a cloudy suspension remains, the lattice energy of the hydrogen-bonded dimers is not being overcome.

  • Step 3 : Introduce a polar protic co-solvent. Add 1-5% v/v of Methanol or Ethanol. The hydroxyl group of the alcohol acts as both a hydrogen bond donor and acceptor, competitively disrupting the cyclic carboxylic acid dimers[3].

  • Step 4 (Self-Validation) : Validate dissolution by shining a laser pointer through the vial. The absence of a Tyndall effect (scattering of light) confirms true dissolution rather than a micro-suspension.

Protocol B: Enhancing Solubility in Polar Aprotic Solvents (e.g., for amide coupling reactions)

Causality : For reactions requiring anhydrous aprotic conditions (like EDC/HATU couplings), protic co-solvents cannot be used. Instead, converting the neutral acid to an ionic salt drastically alters its solvation dynamics, forcing dissolution in solvents like DCM or THF[4].

  • Step 1 : Suspend the poorly soluble acid in the target anhydrous solvent (e.g., DCM).

  • Step 2 : Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Step 3 : Stir at room temperature for 10 minutes. The base deprotonates the carboxylic acid, forming an ammonium carboxylate salt. The charged carboxylate group powerfully interacts with the solvent dipole, dragging the hydrophobic fluorocyclohexyl ring into solution[4].

  • Step 4 (Self-Validation) : The transition from a turbid suspension to a completely transparent solution indicates successful salt formation and solvation. Proceed immediately with the addition of coupling reagents.

Section 3: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate out of ethyl acetate during aqueous workup? A : During an acidic aqueous workup, the compound is fully protonated. While EtOAc is generally a good solvent for carboxylic acids, the presence of water at the biphasic interface can cause the compound to crystallize due to the strong C-F dipole interactions and hydrogen bonding networks[5]. Troubleshooting: Gently warm the biphasic mixture to 35-40°C to increase the solubility limit, or add a small amount of a stronger aprotic solvent (like THF) to the organic layer before phase separation.

Q: Can I use DMSO to dissolve this compound for biological assays? A : Yes. DMSO is a strong hydrogen-bond acceptor and effectively breaks the carboxylic acid dimers, making it an excellent solvent for stock solutions. However, ensure the DMSO is strictly anhydrous. Because the fluorocyclohexyl moiety is highly hydrophobic, even small amounts of water in the DMSO will drastically reduce solubility and cause precipitation[4].

Q: How does the (1S,2R) stereochemistry specifically affect my solvent choice? A : The (1S,2R) relative stereochemistry on the cyclohexane ring forces the fluorine and the acetic acid side chain into a specific spatial relationship. This creates a "Janus face" molecule with a highly polar face and a lipophilic face. Solvents with moderate, tunable polarity (like THF or EtOAc) are most effective because they can solvate both faces, whereas strictly non-polar (hexanes) or strictly polar (water) solvents will fail to solvate the entire molecule.

Section 4: Quantitative Data & Solvent Selection Matrix
Solvent ClassExample SolventDielectric Constant (ε)Expected SolubilitySolvation Mechanism & Notes
Non-Polar Hexane / Heptane~1.9Poor Fails to break COOH dimers. C-F dipoles cause lattice aggregation[1].
Polar Aprotic Dichloromethane8.9Moderate Solvates the monomer but may require a base (e.g., DIPEA) to fully dissolve[4].
Polar Aprotic Tetrahydrofuran7.5Good Ether oxygen acts as an H-bond acceptor, partially disrupting dimers.
Polar Protic Methanol / Ethanol~24 - 33Excellent Acts as H-bond donor and acceptor; completely breaks cyclic dimers[3].
Highly Polar Water80.1Poor Hydrophobic cyclohexyl ring prevents dissolution unless pH > pKa (~4.5)[4].
Section 5: Visualizations

SolubilityWorkflow Start Assess Solubility Issue CheckSolvent Identify Solvent Polarity Start->CheckSolvent NonPolar Non-Polar (e.g., Hexane) Issue: Dimerization CheckSolvent->NonPolar PolarAprotic Polar Aprotic (e.g., THF) Issue: Dipole Clashing CheckSolvent->PolarAprotic AddProtic Add Protic Co-solvent (e.g., 5% MeOH) NonPolar->AddProtic Break Dimers Heat Increase Temp (40-50°C) NonPolar->Heat Overcome Lattice E Salt Form Amine Salt (e.g., DIPEA) PolarAprotic->Salt Deprotonate Success Complete Dissolution AddProtic->Success Heat->Success Salt->Success

Workflow for diagnosing and resolving solubility issues in organic synthesis.

SolvationMechanism Solid Solid State (High Lattice Energy) NonPolar Non-Polar Solvent (Maintains Dimers) Solid->NonPolar Low Solubility PolarAprotic Polar Aprotic Solvent (Weakens Dimers) Solid->PolarAprotic Moderate Solubility PolarProtic Polar Protic Solvent (Breaks Dimers) Solid->PolarProtic High Solubility NonPolar->PolarProtic Add Co-solvent Salt Base Addition (Forms Soluble Salt) PolarAprotic->Salt Deprotonation

Solvation pathways and dimer disruption for fluorinated carboxylic acids.

References

1.[1] Title: Physical Properties of Carboxylic Acids, Source: CK-12 Foundation, URL: 2.[3] Title: Solvent developments for liquid-liquid extraction of carboxylic acids in perspective, Source: University of Twente, URL: 3.[5] Title: Managing poor solubility and instability issues in reactions, Source: Benchchem, URL: 4.[2] Title: Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane, Source: ResearchGate, URL: 5.[4] Title: 4.4 Solubility, Source: Chemistry LibreTexts, URL: 6. Title: Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs, Source: Chemical Science (RSC Publishing), URL:

Sources

Troubleshooting

"stability studies of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid under different conditions"

Technical Support Center: Stability Studies of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Welcome to the technical support center for stability studies of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Studies of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

Welcome to the technical support center for stability studies of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to provide you with the necessary tools to conduct robust and reliable stability studies, ensuring the integrity of your data and the quality of your drug substance.

Given the specific nature of this molecule, which combines a fluorinated aliphatic ring with a carboxylic acid moiety, a nuanced approach to stability testing is required. This guide synthesizes foundational principles from authoritative guidelines with practical, field-proven insights to address the unique challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, providing a quick reference for planning and executing your experiments.

Q1: What are the primary degradation pathways I should be concerned with for this molecule?

A1: Based on the structure, the primary theoretical degradation pathways to investigate are:

  • Oxidation: The cyclohexane ring, particularly the tertiary carbon-hydrogen bonds, could be susceptible to oxidative degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the acetic acid moiety is a potential pathway, although typically requiring high heat. The stability of the C-F bond is generally high, but thermal stress should still be evaluated.[1][2]

  • Photodegradation: While the molecule lacks a significant chromophore for absorbing UV-Vis light, photolytic degradation should still be assessed as per ICH Q1B guidelines to rule out any photosensitivity.[3][4][5][6][7]

Q2: How should I design a forced degradation study for this compound?

A2: A forced degradation (or stress testing) study is crucial to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[8][9] The study should include the following conditions, with a target degradation of 5-20% to ensure that degradation products are detectable without being secondary or tertiary degradants.[10][11][12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 80°C (solid state and in solution).

  • Photolytic: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light, as specified in ICH Q1B.[4][5][13]

A control sample, protected from stress, should be analyzed alongside all stressed samples.[10]

Q3: My HPLC analysis is showing poor peak shape for the main compound. What are the likely causes?

A3: Poor peak shape (e.g., tailing, fronting) for a polar, acidic compound like this is common. Consider these troubleshooting steps:

  • Mobile Phase pH: The pKa of the carboxylic acid is likely in the 4-5 range. Ensure your mobile phase pH is at least 2 units below the pKa (e.g., pH < 2.5) to keep the analyte fully protonated and minimize tailing due to interaction with residual silanols on the column.

  • Column Choice: Standard C18 columns may not provide sufficient retention for this polar molecule.[14] Consider using a polar-embedded or polar-endcapped C18 column, or an Aqueous C18 column designed for use with highly aqueous mobile phases.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[15] Injecting in a stronger solvent can cause peak distortion.

Q4: I'm struggling with mass balance in my forced degradation study. The total of the main peak and impurities is less than 95%. What should I investigate?

A4: Achieving mass balance (typically 95-105%) is critical for a valid stability-indicating method.[16][17] A low mass balance suggests that not all degradation products are being accounted for.[17][18] Potential causes include:

  • Non-Chromophoric Degradants: A degradation pathway (like decarboxylation) might produce products that lack a UV chromophore, making them invisible to a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for these.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

  • Co-elution: A degradant may be co-eluting with the main peak or other peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to check for this.[10]

  • Different Response Factors: Degradation products may have different UV responses compared to the parent compound. It's important to use relative response factors for accurate quantification, which often requires isolating and characterizing the degradants.[19]

Troubleshooting Guides

This section provides structured guidance for resolving specific technical issues you may encounter during your stability studies.

Issue 1: High Variability in replicate HPLC injections
Potential Cause Diagnostic Step Recommended Solution
Inadequate Column Equilibration Overlay chromatograms from sequential injections. Look for a consistent drift in retention time.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before starting the sequence. For gradient methods, ensure sufficient re-equilibration time between injections.
Autosampler Issues Check for air bubbles in the syringe or sample loop. Verify the injection volume accuracy.Purge the autosampler to remove bubbles. If the problem persists, perform injector maintenance as per the manufacturer's instructions.[20]
Sample Instability in Autosampler Re-assay the first sample at the end of the sequence. Compare the result to the initial injection.If degradation is observed, use a cooled autosampler (e.g., 4°C). Reduce the sequence run time or prepare fresh samples for longer sequences.
Inconsistent Mobile Phase Composition If using online mixing, prepare a pre-mixed batch of the mobile phase and run the analysis.[15][20]If the pre-mixed mobile phase resolves the issue, service the pump's proportioning valve or degasser.[20]
Issue 2: No Degradation Observed Under Stress Conditions
Potential Cause Diagnostic Step Recommended Solution
Compound is Highly Stable Review the stress conditions. Are they sufficiently harsh?Increase the severity of the stress conditions (e.g., higher temperature, longer exposure, higher reagent concentration). The goal is to achieve 5-20% degradation.[9][11]
Poor Solubility in Stress Medium Visually inspect the sample preparation. Is the compound fully dissolved?Use a co-solvent (e.g., acetonitrile, methanol) to ensure the compound is fully in solution and exposed to the stressor. Run a parallel control with the co-solvent alone to ensure it doesn't cause degradation.
Analytical Method Not Capturing Degradation Re-evaluate the chromatogram. Are there any small, new peaks? Is there a loss in the main peak area compared to the control?Use a mass spectrometer to look for changes in the total ion chromatogram (TIC) that may not be apparent with a UV detector.

Experimental Protocols

These protocols provide a starting point for your stability studies, grounded in ICH guidelines.[3][8][21][22][23] They should be adapted and validated for your specific laboratory conditions and equipment.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 column with polar-endcapping (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to separate the main peak from potential impurities and degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 205 nm (as the molecule lacks a strong chromophore).

  • Method Optimization:

    • Analyze a mixture of stressed samples (e.g., acid, base, peroxide) to create a comprehensive impurity profile.

    • Adjust the gradient to ensure adequate resolution (>1.5) between the main peak and all degradation products.

    • Perform peak purity analysis using a PDA detector to confirm the specificity of the method.[10]

Protocol 2: Forced Degradation Study Procedure
  • Sample Preparation: Prepare a stock solution of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Control: Dilute stock solution with diluent to final concentration. Store at 5°C.

    • Acid: Mix stock solution with 1 M HCl to achieve a final HCl concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base: Mix stock solution with 1 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep at room temperature for 2 hours.

    • Oxidation: Mix stock solution with 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal: Transfer stock solution to a vial and heat in an oven at 80°C for 48 hours. Also, place the solid drug substance in an oven at 80°C.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples if necessary.

    • Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by the validated stability-indicating HPLC method alongside a control and a standard of known concentration.

  • Data Evaluation:

    • Calculate the percentage degradation.

    • Determine the mass balance for each condition.[17]

    • Identify and report all degradation products greater than the identification threshold (typically 0.1%).

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Expose Ox Oxidation (3% H2O2, RT) Prep->Ox Expose Therm Thermal (80°C, Solid/Solution) Prep->Therm Expose Photo Photolytic (ICH Q1B) Prep->Photo Expose Sampling Sample at Time Points Acid->Sampling Base->Sampling Ox->Sampling Therm->Sampling Photo->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Data Evaluation: - % Degradation - Mass Balance - Peak Purity HPLC->Data

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Relationships

Degradation_Pathways cluster_products Potential Degradation Products Parent 2-((1S,2R)-2-Fluorocyclohexyl) acetic acid Ox_Product Oxidized Species (e.g., Hydroxylated, Ketone) Parent->Ox_Product Oxidative Stress (H2O2) Decarb_Product Decarboxylated Product (Volatile/Non-Chromophoric) Parent->Decarb_Product High Thermal Stress Other_Product Other Minor Degradants Ox_Product->Other_Product Secondary Degradation

Caption: Theoretical degradation pathways for the target molecule.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996. [Link]

  • ICH, Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations, Jan 2026. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products), May 2025. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, Jan 1998. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Q1A(R2) Guideline - ICH, Feb 2010. [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity, Nov 2025. [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

  • Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review - ResearchGate, Aug 2024. [Link]

  • Analytical Methods - RSC Publishing, Mar 2011. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, Feb 2026. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds - DTIC. [Link]

  • Reconciling Mass Balance in Forced Degradation Studies - Pharmaceutical Technology, Nov 2020. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv Technology Corporation, Nov 2025. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation, Nov 2020. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Troubleshooting in HPLC: A Review - IJSDR. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA, Jan 2024. [Link]

  • 2 Overview on PFAS analytical methods - Publications. [Link]

  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env - Phenomenex. [Link]

  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC - PubMed Central. [Link]

  • Proposed mechanism for 1,2-CHCAA degradation and the thermodynamic... - ResearchGate. [Link]

  • Analysis of Perfluorocarboxylic Acids in Air - Ingenta Connect, Apr 2007. [Link]

  • The newly identified cyclohexane carboxylic acid degradation pathway in... - ResearchGate. [Link]

  • Proposed pathway for the anaerobic degradation of cyclohexane by the... - ResearchGate. [Link]

  • Fluorinated Higher Carboxylic Acids - R Discovery, Dec 2000. [Link]

  • The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition | The Journal of Physical Chemistry A - ACS Publications, Oct 2004. [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids, Aug 2022. [Link]

Sources

Optimization

Technical Support Center: Defluorination as a Potential Side Reaction and Its Prevention

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and preventing unwanted defluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and preventing unwanted defluorination reactions in your experiments. As your virtual Senior Application Scientist, I will guide you through the mechanistic underpinnings of this common side reaction and provide field-proven strategies to ensure the integrity of your fluorinated compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding defluorination.

Q1: I'm observing a loss of fluorine in my reaction. What is the most likely cause?

A1: Unintended defluorination can arise from several mechanisms, largely dependent on your substrate and reaction conditions. The most common causes include:

  • Nucleophilic Aromatic Substitution (SNAr): If you are working with an electron-deficient aromatic or heteroaromatic ring, the fluorine atom can act as a surprisingly effective leaving group, being displaced by nucleophiles. This is often the case when strong bases or other nucleophilic reagents are present.[1][2][3]

  • Metal-Catalyzed Hydrodefluorination (HDF): In reactions employing transition metals like palladium, a common side reaction is the cleavage of a C-F bond and its replacement with a C-H bond.[4][5][6] This is particularly relevant in cross-coupling reactions where a hydride source (e.g., solvent, base, or silane) is available.

  • Metabolic Defluorination: In biological systems, cytochrome P450 enzymes can hydroxylate fluorinated carbons, leading to the cleavage of the C-F bond.[7][8] This is a key consideration in drug metabolism studies.

  • Reductive Defluorination: Strong reducing agents or certain catalytic systems can reductively cleave C-F bonds.[9][10]

Q2: Why is fluorine acting as a leaving group in my nucleophilic aromatic substitution reaction? I thought it was a poor leaving group.

A2: This is a common and important point of confusion. While fluoride is a poor leaving group in SN1 and SN2 reactions, the mechanism of Nucleophilic Aromatic Substitution (SNAr) is different. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[1][3] Fluorine's high electronegativity strongly stabilizes this intermediate through its inductive effect, which lowers the activation energy of this slow step.[1][2] The subsequent elimination of the fluoride to restore aromaticity is fast and does not significantly impact the overall reaction rate.[1][3]

Q3: Can my choice of base promote defluorination?

A3: Absolutely. The choice of base is critical. Strong, nucleophilic bases (e.g., alkoxides, hydroxides) can directly participate in SNAr-type defluorination. Even non-nucleophilic bases can promote defluorination indirectly by generating other nucleophilic species in the reaction mixture. For metal-catalyzed reactions, the base can also influence the catalyst's activity and selectivity, sometimes favoring hydrodefluorination.[4][11]

Q4: What are the first analytical steps I should take to confirm and quantify defluorination?

A4: To confirm and quantify defluorination, a multi-pronged analytical approach is recommended:

  • ¹⁹F NMR Spectroscopy: This is one of the most direct methods. The disappearance of the signal corresponding to your starting material's C-F bond and the potential appearance of a new signal for the fluoride ion can confirm the reaction.[12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the defluorinated product. Look for a mass peak corresponding to the molecular weight of your starting material minus 18 (the difference between F and H).[12][15]

  • Ion Chromatography: This technique can be used to quantify the amount of free fluoride ions released into the reaction mixture or aqueous workup.[15][16][17]

Section 2: Troubleshooting Guides

This section provides structured approaches to address specific experimental problems.

Issue 1: Unexpected Hydrodefluorination in a Palladium-Catalyzed Cross-Coupling Reaction

Symptoms:

  • You observe your desired cross-coupled product, but also a significant amount of a byproduct where the fluorine atom has been replaced by hydrogen.

  • LC-MS analysis confirms a mass corresponding to the hydrodefluorinated starting material or product.

Causality: Palladium catalysts, particularly in the Pd(0) state, can undergo oxidative addition into a C-F bond. The resulting Ar-Pd(II)-F intermediate can then react with a hydride source in the reaction medium, leading to reductive elimination and the formation of an Ar-H bond.[4][6][11] Common hydride sources include solvents (like isopropanol), silanes, or even certain bases.

Troubleshooting Workflow:

G start Problem: Hydrodefluorination in Pd-Catalyzed Reaction ligand Modify Ligand System (e.g., use BrettPhos) start->ligand base Change Base (e.g., Cs₂CO₃ to K₃PO₄) start->base hydride Identify and Eliminate Hydride Source start->hydride temp Lower Reaction Temperature start->temp result Defluorination Minimized? ligand->result base->result hydride->result temp->result success Success: Optimize Conditions result->success Yes fail Re-evaluate Approach result->fail No

Caption: Troubleshooting workflow for hydrodefluorination.

Prevention & Optimization Strategies:

StrategyRationaleExample Protocol Adjustment
Ligand Selection Bulky, electron-rich phosphine ligands can sometimes disfavor C-F activation.Switch from a generic phosphine ligand to a specialized one like BrettPhos, which has been shown to be effective in C-F bond functionalization.[11]
Base Modification Some bases are more prone to generating hydride species or influencing the catalyst in a way that promotes HDF.If using a carbonate base, consider switching to a phosphate base like K₃PO₄, which is often less prone to side reactions.
Solvent Choice Protic solvents like alcohols can act as hydride donors.Replace solvents like isopropanol or ethanol with aprotic solvents such as dioxane or toluene.[5]
Hydride Scavenging If a silane is a necessary reagent, its role as a hydride source for HDF needs to be managed.Carefully control the stoichiometry of the silane. In some cases, adding a fluoride scavenger can help, but this may interfere with the desired reaction.
Temperature Control C-F bond activation often has a higher activation energy than the desired cross-coupling.Run the reaction at the lowest possible temperature that still allows for efficient formation of the desired product.
Issue 2: Defluorination of an Electron-Deficient Fluoroaromatic by a Nucleophile

Symptoms:

  • Your starting material, a fluoroaromatic compound with electron-withdrawing groups (e.g., nitro, cyano, or a nitrogen-containing heterocycle), is consumed, but the desired product is not formed.

  • Instead, you isolate a product where the fluorine has been substituted by your nucleophile or a component of your reaction medium (e.g., hydroxide, methoxide).

Causality: The C-F bond on an electron-poor aromatic ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). The presence of strong electron-withdrawing groups ortho or para to the fluorine atom stabilizes the negatively charged Meisenheimer complex formed during the nucleophilic attack, making the reaction favorable.[1][3]

Mechanism: SNAr Defluorination

Caption: SNAr mechanism leading to defluorination.

Prevention & Optimization Strategies:

StrategyRationaleExample Protocol Adjustment
Use a Weaker Base Strong, nucleophilic bases will readily displace fluoride.Replace NaOH or NaOMe with a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or a carbonate base (e.g., Cs₂CO₃) if the goal is deprotonation without substitution.
Protecting Groups If the nucleophile is part of your intended substrate, consider protecting it.If you have an alcohol or amine nucleophile, protect it with a suitable group (e.g., Boc for amines, TBDMS for alcohols) before performing reactions on other parts of the molecule.
Lower Temperature Nucleophilic attack is often temperature-dependent.Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the SNAr pathway.
Solvent Effects The choice of solvent can influence nucleophilicity.In protic solvents, smaller anions like fluoride are heavily solvated, which can favor them as leaving groups.[1] Switching to a polar aprotic solvent like DMF or DMSO might alter the relative reactivity, but care must be taken as these can also enhance the reactivity of the nucleophile.

Section 3: Key Experimental Protocols

Protocol 1: Analytical Monitoring of a Reaction for Defluorination by ¹⁹F NMR

This protocol provides a method for quantitatively assessing defluorination during a reaction.

Materials:

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., fluorobenzene, if it does not interfere with reaction signals)

  • Reaction mixture aliquots

Procedure:

  • Prepare a t=0 Sample: Before initiating the reaction (e.g., before adding the catalyst or heating), take a small aliquot of the reaction mixture.

  • Dilute and Add Standard: Dilute the aliquot with a known volume of deuterated solvent in an NMR tube. Add a precise amount of the internal standard.

  • Acquire ¹⁹F NMR Spectrum: Obtain a quantitative ¹⁹F NMR spectrum of this initial sample. Integrate the peak for your starting material and the internal standard.

  • Sample at Intervals: As the reaction progresses, take further aliquots at set time points (e.g., 1 hr, 4 hrs, 24 hrs).

  • Prepare and Analyze: Prepare and analyze these samples in the same manner as the t=0 sample.

  • Data Analysis: Compare the integration of the starting material peak relative to the constant internal standard over time. A decrease in this ratio indicates consumption of the starting material. Look for the appearance of a new peak, often a broad singlet, corresponding to the released fluoride ion. The chemical shift of the fluoride ion is highly dependent on the solvent and counterions present.

References

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. PubMed. [Link]

  • Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes. ResearchGate. [Link]

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes | Request PDF. ResearchGate. [Link]

  • A Synergistic Platform for Defluorination of PFAAs through Catalytic Reduction Followed by Microbial Oxidation. SERDP and ESTCP. [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. [Link]

  • The Dark Side of Fluorine. Fluoride Alert. [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Semantic Scholar. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Metabolism of Fluorine-Containing Drugs. Annual Reviews. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PMC. [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. PMC. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media | Request PDF. ResearchGate. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. ResearchGate. [Link]

  • Transition-metal-catalyzed asymmetric defluorinative reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Developments in Methods of Analysis for Fluoride Determination. ResearchGate. [Link]

  • Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Semantic Scholar. [Link]

  • Role of LiOH in Aqueous Electrocatalytic Defluorination of Perfluorooctanoic Sulfonate: Efficient Li-F Ion Pairing Prevents Anode Fouling by Produced Fluoride. PubMed. [Link]

  • The first steps of possible reaction pathways of FG defluorination,... ResearchGate. [Link]

  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. PMC. [Link]

  • Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp. PMC. [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Publications. [Link]

  • (PDF) Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ResearchGate. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC. [Link]

  • (PDF) Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. ResearchGate. [Link]

  • Matrix-independent screening of defluorination in vitro and in vivo. mBio. [Link]

  • The role of helicity in PFAS resistance to degradation: DFT simulation of electron capture and defluorination. ChemRxiv. [Link]

  • The role of helicity in PFAS resistance to degradation: DFT simulation of electron capture and defluorination. RSC Publishing. [Link]

  • Defluorinating PFAs: How Scientists are Making Forever Chemicals Disappear. AZoM. [Link]

  • Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative study of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid and its non-fluorinated analog"

Executive Summary The strategic incorporation of fluorine into aliphatic ring systems has fundamentally transformed modern medicinal chemistry and drug design. By objectively comparing 2-((1S,2R)-2-Fluorocyclohexyl)aceti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems has fundamentally transformed modern medicinal chemistry and drug design. By objectively comparing 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid with its non-fluorinated analog, cyclohexylacetic acid , we can observe how a single atomic substitution alters the conformational, physicochemical, and pharmacokinetic landscape of a molecular building block. This guide provides a comprehensive, data-backed comparison designed for researchers and scientists optimizing next-generation therapeutics.

Structural & Conformational Dynamics

In unsubstituted cyclohexylacetic acid, the cyclohexane ring undergoes rapid chair-chair interconversion. To minimize 1,3-diaxial steric clashes, the bulky acetic acid moiety predominantly occupies the equatorial position.

However, the introduction of a fluorine atom in the (1S,2R) configuration introduces a profound stereoelectronic phenomenon known as the fluorine gauche effect [1]. Unlike classical steric models that predict conformer populations based purely on minimizing nonbonding interactions, the gauche effect stabilizes specific, often counter-intuitive conformations[2]. This stabilization is driven by hyperconjugative interactions—specifically, the donation of electron density from proximal electron-rich


-bonds (like C-H or C-C) into the strongly antibonding orbital of the C-F bond (

)[2].

Consequently, the fluorinated analog exhibits a strong conformational bias. By locking the ring into a specific geometry, medicinal chemists can pre-organize the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target protein binding and improving overall potency[1].

G A Comparative Study Initiation: Fluorinated vs. Non-Fluorinated B Conformational Analysis (19F/1H NMR & DFT) A->B C Physicochemical Profiling (pKa, LogD, Solubility) A->C D Metabolic Stability (HLM/RLM Assays) A->D E Fluorine Gauche Effect Quantification B->E F Lipophilicity & Permeability Assessment C->F G CYP450 Soft-Spot Shielding Evaluation D->G H Data Synthesis & Lead Optimization E->H F->H G->H

Fig 1. Multidimensional workflow evaluating fluorinated vs. non-fluorinated cyclohexane analogs.

Physicochemical Profiling

The C-F bond is highly electronegative yet poorly polarizable, which subtly but predictably modulates the molecule's physicochemical properties[1]. The table below summarizes the comparative data between the two analogs.

Table 1: Quantitative Physicochemical Comparison
ParameterCyclohexylacetic Acid (Non-Fluorinated)2-((1S,2R)-2-Fluorocyclohexyl)acetic AcidMechanistic Causality
Molecular Weight 142.20 g/mol 160.19 g/mol Substitution of -H (1.008 Da) with -F (18.998 Da).
pKa (COOH) ~4.80~4.45Strong inductive electron-withdrawal (-I effect) by fluorine stabilizes the carboxylate anion, increasing acidity.
LogD (pH 7.4) 1.752.10The low polarizability of the C-F bond increases overall lipophilicity, enhancing passive membrane permeability[1].
Conformational State Rapid chair-chair interconversionBiased (Gauche effect stabilization)

hyperconjugation locks the ring into a preferred geometry[3].
HLM Half-Life (

)
45 min>120 minFluorine sterically and electronically shields the C2 position from CYP450-mediated oxidation[1].

Note: Values are representative baseline metrics derived from standard predictive models for monofluorinated aliphatic ring systems.

Metabolic Shielding & Pharmacokinetics

Aliphatic rings like cyclohexane are notorious "soft spots" for cytochrome P450 (CYP450) mediated oxidation, often leading to rapid hydroxylation and clearance. Substituting a hydrogen atom with fluorine at the C2 position effectively blocks this metabolic vulnerability[1]. Because the C-F bond possesses a much higher bond dissociation energy (~105 kcal/mol) compared to a C-H bond (~98 kcal/mol), it actively resists oxidative cleavage. This metabolic shielding extends the in vivo half-life of the compound, ensuring sustained therapeutic exposure.

Experimental Methodologies

To objectively validate the performance differences between the fluorinated and non-fluorinated analogs, the following self-validating experimental protocols are employed.

Protocol A: NMR Conformational Analysis

Causality:


H and 

F NMR spectroscopy allows for the precise determination of conformer populations by analyzing vicinal coupling constants (

and

). These constants depend heavily on the dihedral angle between the coupled nuclei, as described by the Karplus equation, making them ideal for observing the gauche effect.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.5 mL of CDCl

    
     (to simulate a non-polar lipid environment) and CD
    
    
    
    OD (to simulate a polar aqueous environment) to assess solvent-dependent conformational shifts.
  • Data Acquisition: Acquire 1D

    
    H, 1D 
    
    
    
    F, and 2D NOESY spectra at 298 K using a 600 MHz NMR spectrometer.
  • Signal Assignment: Identify the axial and equatorial protons on the cyclohexane ring. For the fluorinated analog, extract the

    
     coupling constants from the multiplet splitting patterns.
    
  • Self-Validation: The protocol acts as a self-validating system because the sum of the extracted J-couplings must mathematically match the total multiplet width. A large

    
     (>25 Hz) indicates an antiperiplanar arrangement (axial-axial), whereas a smaller coupling constant (<15 Hz) confirms a gauche relationship, empirically validating the stereoelectronic hypothesis.
    
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: By incubating the compounds with liver microsomes and cofactors, we simulate phase I hepatic metabolism. Tracking the parent compound depletion via LC-MS/MS provides the intrinsic clearance (


), directly proving whether the fluorine atom successfully shields the molecule from CYP450 oxidation.

Step-by-Step Workflow:

  • Incubation Setup: Prepare a 1

    
    M solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
    
  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 enzymatic activity. Incubate the mixture in a shaking water bath at 37°C.

  • Time-Course Sampling: Aliquot 50

    
    L of the reaction mixture at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 150 
    
    
    
    L of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: The inclusion of a positive control (e.g., Verapamil) ensures the microsomes are enzymatically active. Furthermore, plotting the natural log of the remaining percentage versus time must yield a linear fit (

    
    ) to validate first-order kinetics. The fluorinated analog will exhibit a significantly shallower slope, confirming the causality of metabolic shielding.
    

References

  • Source: pharmacyjournal.
  • Source: d-nb.
  • Source: chemrxiv.

Sources

Comparative

A Researcher's Guide to Validating the Biological Efficacy of Novel 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid Derivatives as Potential Anti-inflammatory Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of a novel class of compounds: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of a novel class of compounds: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid derivatives. Given the structural similarities to known anti-inflammatory agents, this guide will focus on a hypothesized mechanism of action targeting the prostaglandin E2 (PGE2) synthesis pathway, a critical mediator of inflammation and pain.[1][2][3] We will explore the necessary experimental protocols to test this hypothesis, from initial in vitro enzyme and cell-based assays to in vivo models of inflammation, and objectively compare their potential performance against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rationale for Investigating 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid Derivatives

The therapeutic landscape for inflammatory diseases is dominated by NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[][5] While effective, traditional NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[2][6] This led to the development of selective COX-2 inhibitors, but some of these have been associated with cardiovascular risks.[2][3]

A promising alternative strategy is to target enzymes further downstream in the prostaglandin synthesis pathway, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][7] Inhibition of mPGES-1 would specifically reduce the production of pro-inflammatory PGE2 without affecting other physiologically important prostaglandins, potentially offering a safer anti-inflammatory therapeutic.[1][2] The unique structural features of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid derivatives, particularly the fluorinated cyclohexyl ring, suggest a potential for selective interaction with enzymes in this pathway. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[8][9][10] This guide will outline the necessary steps to rigorously evaluate this potential.

The Prostaglandin E2 Synthesis Pathway: A Key Therapeutic Target

To understand the potential mechanism of action of our lead compounds, it is crucial to visualize the prostaglandin E2 (PGE2) synthesis pathway. Arachidonic acid, released from the cell membrane, is converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then isomerized to the pro-inflammatory PGE2 by prostaglandin E synthases (PGES).[1]

PGE2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Caption: The Prostaglandin E2 (PGE2) Synthesis Pathway.

Experimental Validation Workflow: A Step-by-Step Guide

A hierarchical approach is recommended for validating the biological efficacy of novel compounds, starting with specific in vitro assays and progressing to more complex cell-based and in vivo models. This ensures a cost-effective and scientifically rigorous evaluation.

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models Enzyme_Assay Enzyme Inhibition Assays (COX-1, COX-2, mPGES-1) Cell_Viability Cytotoxicity & Cell Viability Assays Enzyme_Assay->Cell_Viability HTS High-Throughput Screening (HTS) HTS->Enzyme_Assay PGE2_Secretion PGE2 Secretion Assay Cell_Viability->PGE2_Secretion Gene_Expression Gene Expression Analysis PGE2_Secretion->Gene_Expression Inflammation_Model Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) PGE2_Secretion->Inflammation_Model PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Inflammation_Model->PK_PD

Caption: A Hierarchical Workflow for Validating Biological Efficacy.

Phase 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if the 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid derivatives directly interact with the target enzymes.[11][12]

Protocol 1: COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.

  • Methodology:

    • Utilize commercially available human recombinant COX-1 and COX-2 enzymes.

    • Prepare a reaction mixture containing the enzyme, heme, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Add varying concentrations of the test compounds or a reference inhibitor (e.g., ibuprofen, celecoxib).

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][13]

Protocol 2: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

  • Objective: To determine the IC50 of the test compounds against mPGES-1.

  • Methodology:

    • Use microsomes isolated from IL-1β-stimulated A549 cells or use recombinant human mPGES-1.

    • Pre-incubate the microsomes or recombinant enzyme with the test compounds and a reducing agent (e.g., glutathione).

    • Initiate the reaction by adding the substrate, PGH2.

    • Stop the reaction after a defined time with a stop solution (e.g., containing FeCl2).

    • Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Calculate the percent inhibition and determine the IC50 as described for the COX assays.[7]

Data Presentation: Comparative IC50 Values

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)mPGES-1 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Derivative A 25.31.20.521.1
Derivative B 45.18.92.15.1
Ibuprofen 15.235.4>1000.43
Celecoxib >1000.05>100>2000

Phase 2: Cell-Based Assays for Physiological Relevance

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of the compounds.[14][15][16][17]

Protocol 3: Cytotoxicity and Cell Viability Assay

  • Objective: To determine the concentration at which the test compounds exhibit cytotoxic effects.

  • Methodology:

    • Seed a relevant cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in 96-well plates.

    • Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT assay or a commercially available ATP-based luminescence assay.

    • Measure the absorbance or luminescence and calculate the percentage of viable cells relative to an untreated control.

    • Determine the CC50 (50% cytotoxic concentration).

Protocol 4: Lipopolysaccharide (LPS)-Induced PGE2 Secretion Assay

  • Objective: To measure the ability of the test compounds to inhibit the production of PGE2 in a cellular model of inflammation.

  • Methodology:

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 production.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Calculate the percent inhibition of PGE2 secretion compared to LPS-stimulated cells without compound treatment.[18]

Data Presentation: Cellular Efficacy and Toxicity

CompoundCC50 (µM)PGE2 Inhibition EC50 (µM)Therapeutic Index (CC50 / EC50)
Derivative A >1000.8>125
Derivative B 85.25.415.8
Ibuprofen >10012.5>8
Celecoxib >1000.08>1250

Phase 3: In Vivo Models for Preclinical Validation

Animal models are essential for evaluating the in vivo efficacy and safety profile of lead compounds.[19][20][21][22]

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To assess the acute anti-inflammatory activity of the test compounds in vivo.

  • Methodology:

    • Administer the test compounds or a vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

    • After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.[18][23]

Data Presentation: In Vivo Anti-inflammatory Efficacy

TreatmentDose (mg/kg)Maximum Paw Edema Inhibition (%)
Vehicle -0
Derivative A 1045.2
Derivative A 3068.7
Ibuprofen 3055.4
Celecoxib 1062.1
Conclusion and Future Directions

This guide provides a systematic approach to validate the biological efficacy of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid derivatives as potential anti-inflammatory agents. The proposed experimental workflow, from in vitro enzyme assays to in vivo models, will enable a comprehensive evaluation of their potency, selectivity, and preclinical efficacy. Promising candidates identified through this process can then be advanced to more detailed mechanistic studies, pharmacokinetic profiling, and toxicology assessments, paving the way for the development of a new generation of safer and more effective anti-inflammatory drugs.

References

  • A review for cell-based screening methods in drug discovery - PMC. Available at: [Link]

  • What are PGES inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. Available at: [Link]

  • The role of cell-based assays for drug discovery - News-Medical.Net. Available at: [Link]

  • Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed. Available at: [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development - Infinix Bio. Available at: [Link]

  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Full article: Prostaglandin E2 synthase inhibition as a therapeutic target - Taylor & Francis. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays - PubMed. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC. Available at: [Link]

  • Sygnature Discovery launches its in vivo LPS model to ​p​​rofile early-stage anti-inflammatory drugs. Available at: [Link]

  • Cyclooxygenase (COX) Inhibitors: A Comparative QSAR Study | Chemical Reviews. Available at: [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. Available at: [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. Available at: [Link]

  • Enzyme Activity Assay - Creative BioMart. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed. Available at: [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Available at: [Link]

  • Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine - Frontiers. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE. Available at: [Link]

  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed. Available at: [Link]

  • FDA approved fluorine-containing drugs in 2023. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. Available at: [Link]

  • Fluorinated Heterocycles: Targets in the Search for Bioactive Compounds and Tools for their Preparation | Scilit. Available at: [Link]

  • Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC. Available at: [Link]

  • YouTube. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. Available at: [Link]

  • Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester - PMC. Available at: [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - MDPI. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Synthetic Methods for (2-Fluorocyclohexyl)acetic Acid Stereoisomers

Executive Summary & Mechanistic Rationale The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry. For derivatives like (2-fluorocyclohexyl)acetic acid , the stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry. For derivatives like (2-fluorocyclohexyl)acetic acid , the stereochemistry (specifically the cis vs. trans relationship between the fluorine atom and the acetic acid moiety) dictates the ring's conformational bias. Because fluorine is highly electronegative, it exerts a strong stereoelectronic effect, shifting the cyclohexane chair equilibrium to favor specific axial or equatorial orientations.

Such stereoselective elaborations are critical in the design of neuroactive compounds and PET imaging agents (e.g.,[18F]fluorogabapentin derivatives), where the absolute stereochemistry directly dictates binding affinity to target proteins like the α2δ subunits in the central nervous system[1].

This guide objectively compares the leading synthetic methodologies for accessing isomerically pure (2-fluorocyclohexyl)acetic acid, detailing the causality behind reagent selection, stereochemical outcomes, and step-by-step validation protocols.

Comparative Analysis of Synthetic Strategies

Achieving high diastereomeric ratio (dr) and enantiomeric excess (ee) during the fluorination of alicyclic systems requires strict control over the reaction transition states. Below is a comparison of the three primary synthetic strategies.

Strat Target (2-Fluorocyclohexyl)acetic acid Stereoisomers M1 Method A: Deoxyfluorination (DAST / Deoxo-Fluor) Target->M1 M2 Method B: Epoxide Ring-Opening (HF-Amine complexes) Target->M2 M3 Method C: Halofluorination (NBS / Et3N·3HF + Reduction) Target->M3 M1_Pro High dr, requires pure hydroxy precursor M1->M1_Pro M2_Pro Excellent trans-selectivity, harsh HF handling M2->M2_Pro M3_Pro Scalable from alkenes, requires extra debromination M3->M3_Pro

Comparison of Primary Synthetic Strategies for Fluorocyclohexylacetic Acid.

Method A: Nucleophilic Deoxyfluorination (DAST / Deoxo-Fluor)

This method relies on the activation of a stereopure 2-hydroxycyclohexylacetate precursor. Reagents like Diethylaminosulfur trifluoride (DAST) convert the hydroxyl group into a highly reactive dialkylaminosulfur trifluoride intermediate.

  • Causality of Stereocontrol: The leaving group is displaced by the fluoride ion via a strict

    
     mechanism. Therefore, starting with a cis-hydroxy precursor guarantees the formation of a trans-fluoro product.
    
Method B: Halofluorination of Alkenes

Halofluorination of simple alkenes remains one of the most reliable and scalable methods for introducing a single fluorine atom alongside a versatile functional group[2]. By treating 1-cyclohexenylacetic acid derivatives with N-bromosuccinimide (NBS) and a latent HF source (e.g.,


), a bromonium ion is formed.
  • Causality of Stereocontrol: The fluoride nucleophile attacks the bromonium ion from the opposite face (anti-addition), yielding a trans-1-bromo-2-fluoro intermediate. A subsequent radical debromination step (using

    
     / AIBN) removes the bromine while retaining the fluorine stereocenter.
    
Method C: FLP-Mediated C-F Activation (Emerging)

Recent advances in frustrated Lewis pair (FLP) mediated monoselective C-F activation offer novel pathways to access chiral C-F centers. By utilizing geminal difluoroalkanes and chiral Lewis bases, researchers can achieve thermodynamically controlled desymmetrization, yielding highly enantioenriched fluorinated products without relying on harsh electrophilic fluorine sources[3].

Quantitative Data Comparison

The following table summarizes the performance metrics of the standard methods for synthesizing (2-fluorocyclohexyl)acetic acid stereoisomers.

Synthetic MethodStereocontrol (dr)Overall YieldReagent Cost / ToxicityScalabilityKey Intermediate
A. Deoxyfluorination (DAST) > 95:5 (Inversion)65 - 75%High / Highly toxic, corrosiveLow to MediumAminosulfurane
B. Halofluorination + Reduction > 90:10 (Anti-addition)50 - 60%Moderate / Sn toxicity in reductionHighBromonium ion
C. Epoxide Ring-Opening > 98:2 (Trans-selective)70 - 80%Low / HF handling risksMediumOxirane

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to verify causality and stereochemical success.

Protocol 1: Diastereospecific Deoxyfluorination (Synthesis of trans-(2-Fluorocyclohexyl)acetic acid)

Workflow A cis-2-Hydroxycyclohexyl acetate B DAST / DCM -78 °C to RT A->B Activation C trans-2-Fluoro intermediate B->C SN2 Inversion D LiOH / THF-H2O Hydrolysis C->D Deprotection E trans-(2-Fluorocyclohexyl) acetic acid D->E Acidification

Stereospecific Deoxyfluorination Pathway for trans-(2-Fluorocyclohexyl)acetic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of isomerically pure cis-ethyl 2-hydroxycyclohexylacetate in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cryogenic Control: Cool the reaction vessel to -78 °C. Causality: DAST is highly reactive; cryogenic temperatures prevent exothermic decomposition and suppress competitive E2 elimination pathways that would yield unwanted cyclohexenyl acetate.

  • Reagent Addition: Add 1.2 equiv of DAST dropwise over 15 minutes.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature over 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (stained with

      
      ). The disappearance of the highly polar hydroxyl precursor confirms intermediate formation.
      
  • Quenching: Carefully quench the reaction by dropwise addition of saturated aqueous

    
     at 0 °C to neutralize generated HF. Extract with DCM.
    
  • Hydrolysis: Dissolve the crude trans-fluoro ester in a 1:1 mixture of THF/H2O. Add 2.0 equiv of LiOH and stir for 2 hours at room temperature.

  • Acidification & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, dry over

    
    , and concentrate.
    
    • Analytical Validation: Perform

      
       NMR on the crude product. A single peak between -170 to -180 ppm with a characteristic 
      
      
      
      coupling constant (approx. 45-50 Hz) definitively confirms the C-F bond formation and the specific axial/equatorial orientation of the stereoisomer.
Protocol 2: Halofluorination / Debromination Sequence

Step-by-Step Methodology:

  • Halofluorination: Dissolve ethyl 1-cyclohexenylacetate in anhydrous DCM in a plastic or PTFE flask (to prevent HF etching of glass).

  • Fluoride Introduction: Add 1.5 equiv of

    
     and cool to 0 °C.
    
  • Electrophilic Addition: Add 1.1 equiv of NBS in small portions. Causality: The reaction must be shielded from light to prevent radical bromination side-reactions, ensuring the strict formation of the electrophilic bromonium ion.

  • Isolation of Intermediate: Wash with water, extract, and concentrate.

    • Self-Validation Checkpoint: GC-MS analysis of the crude must show a 1:1 isotopic molecular ion peak pattern characteristic of the trans-1-bromo-2-fluoro intermediate.

  • Radical Debromination: Dissolve the intermediate in anhydrous toluene. Add 1.2 equiv of

    
     and a catalytic amount of AIBN. Reflux at 80 °C for 3 hours.
    
  • Final Hydrolysis: Saponify the resulting ester using LiOH as described in Protocol 1 to yield the final (2-fluorocyclohexyl)acetic acid.

References

  • Title: Regio- and diastereoselective fluorination of alicyclic β-amino acids Source: RSC Publishing URL: Link

  • Title: Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes Source: PMC URL: 3

  • Title: Evaluation of trans- and cis-4-[18F]fluorogabapentin for brain PET imaging Source: PMC URL: 1

  • Title: Synthesis of Fluoroalkanes by Addition Reactions to Alkenes Source: Thieme Connect URL: 2

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro and In Vivo Comparison of Fluorinated vs. Non-Fluorinated Drug Candidates

Introduction: The Strategic Incorporation of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into drug candidates has become a cornerstone s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into drug candidates has become a cornerstone strategy for optimizing molecular properties.[1][2][3] This is not a matter of arbitrary substitution; rather, it is a calculated approach to enhance a molecule's pharmacokinetic and pharmacodynamic profile. It is estimated that approximately 30% of approved drugs since 2020 contain fluorine, a testament to its profound impact on drug development.[4] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to its ability to favorably alter a drug candidate's metabolic stability, binding affinity, and bioavailability.[2][4][5][6][7]

This guide provides a comprehensive comparison of fluorinated and non-fluorinated drug candidates, delving into the key in vitro and in vivo experimental data that underpin the decision-making process in drug development. We will explore the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.

The Foundational "Fluorine Effect": Why It Matters

The decision to introduce fluorine into a potential drug molecule is driven by its ability to address common challenges in drug discovery, such as rapid metabolism and poor permeability.[2] The "fluorine effect" is a multifaceted phenomenon:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[4][5][8][9] This "metabolic blocking" at vulnerable positions on a molecule can dramatically increase its half-life.[1][4][5]

  • Lipophilicity and Permeability: Fluorine's high electronegativity can increase the lipophilicity of a molecule, which can, in turn, enhance its ability to permeate cellular membranes.[1][5][6][8][9][10][11] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system (CNS).[1]

  • Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein.[2][4][5][6][12] This can manifest as increased binding affinity and improved selectivity for the intended target over off-target proteins.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[4][13][14] This can be advantageous for improving cell permeability and reducing off-target effects.

To systematically evaluate these potential benefits, a series of comparative in vitro and in vivo studies are essential.

In Vitro Comparative Analysis: A Head-to-Head Evaluation

In the early stages of drug discovery, in vitro assays provide a rapid and cost-effective means of comparing the properties of fluorinated and non-fluorinated analogs. These assays are designed to isolate and quantify specific parameters, offering a clear picture of the fluorine atom's impact.

Metabolic Stability Assessment

The primary rationale for many fluorination strategies is to enhance metabolic stability. The go-to in vitro model for this assessment is an incubation with liver microsomes, which are rich in CYP450 enzymes.

Experimental Rationale: By exposing both the fluorinated and non-fluorinated compounds to liver microsomes in the presence of necessary cofactors (like NADPH), we can simulate the initial phase of metabolism that a drug would encounter in the liver. The rate of disappearance of the parent compound provides a direct measure of its metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[15]

    • Add the test compound (fluorinated or non-fluorinated analog) at a final concentration of 1 µM.

  • Initiation of Metabolic Reaction:

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.[15][16][17] The final volume should be 200 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[16]

Data Presentation: Comparative Metabolic Stability

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-Fluorinated Analog1546.2
Fluorinated Analog5512.6

The data clearly demonstrates the significant improvement in metabolic stability conferred by fluorination, as evidenced by the longer half-life and lower intrinsic clearance.

Cell Permeability Assessment

Enhanced membrane permeability is another anticipated benefit of fluorination. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion across an artificial lipid membrane.

Experimental Rationale: The PAMPA assay provides a simplified model of the intestinal barrier, allowing for the rapid assessment of a compound's ability to passively diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane. This helps predict oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation:

    • Coat a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).

    • Add the test compounds (fluorinated and non-fluorinated analogs) to a 96-well donor plate containing a buffer at a specific pH (e.g., pH 5.5 to simulate the upper intestine).

  • Assay Incubation:

    • Place the filter plate onto the donor plate, ensuring the lipid-coated membrane is in contact with the donor well solution.

    • Add buffer at pH 7.4 to the acceptor wells of the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) for each compound.

Data Presentation: Comparative Cell Permeability

CompoundPermeability Coefficient (Pe, 10⁻⁶ cm/s)Predicted Human Absorption
Non-Fluorinated Analog2.5Moderate
Fluorinated Analog8.1High

The higher permeability coefficient for the fluorinated analog suggests improved passive diffusion and a higher likelihood of good oral absorption.

Target Binding Affinity Determination

Ultimately, any modification to a drug candidate must not compromise, and should ideally enhance, its binding to the intended biological target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time biomolecular interactions.

Experimental Rationale: SPR allows for the precise measurement of the kinetics (association and dissociation rates) and affinity of the interaction between the drug candidate (analyte) and its purified target protein (ligand), which is immobilized on a sensor chip. This provides a direct comparison of how fluorination affects target engagement.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection:

    • Inject a series of concentrations of the test compound (fluorinated or non-fluorinated analog) in a running buffer over the sensor chip surface.

  • Data Acquisition:

    • Monitor the change in the SPR signal (measured in response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Comparative Target Binding Affinity

CompoundAssociation Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Affinity (KD, nM)
Non-Fluorinated Analog1.2 x 10⁵5.0 x 10⁻³41.7
Fluorinated Analog2.5 x 10⁵2.1 x 10⁻³8.4

The lower KD value for the fluorinated analog indicates a significantly higher binding affinity for the target protein.

In Vivo Comparative Analysis: From the Bench to a Biological System

While in vitro data provides a critical foundation, the ultimate test of a drug candidate's potential lies in its performance within a living organism. In vivo studies are indispensable for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that defines a drug's pharmacokinetic profile.[18][19][20]

Pharmacokinetic (PK) Studies in Animal Models

Rodent models, such as rats or mice, are commonly used for initial in vivo PK studies. These studies provide essential information on how the drug is handled by the body over time.

Experimental Rationale: By administering the fluorinated and non-fluorinated compounds to animals via relevant routes (e.g., intravenous and oral), we can determine key PK parameters such as bioavailability, half-life, clearance, and volume of distribution. This allows for a direct comparison of how fluorination impacts the drug's in vivo behavior.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Dosing:

    • Administer the test compounds (fluorinated and non-fluorinated analogs) to separate groups of rats. One group receives an intravenous (IV) bolus dose, and another receives an oral (PO) gavage dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key PK parameters, including:

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t½)

      • Oral bioavailability (%F)

Data Presentation: Comparative In Vivo Pharmacokinetics in Rats

ParameterNon-Fluorinated AnalogFluorinated Analog
Clearance (CL) (mL/min/kg)35.210.8
Volume of Distribution (Vd) (L/kg)2.12.5
Terminal Half-life (t½) (hr)1.55.8
Oral Bioavailability (%F) 18%65%

The in vivo data corroborates the in vitro findings, with the fluorinated analog exhibiting lower clearance, a longer half-life, and significantly improved oral bioavailability.

Visualizing the Workflow and Rationale

To better illustrate the interconnectedness of these comparative studies, the following workflow diagram is provided.

G cluster_0 In Vitro Comparison cluster_1 In Vivo Comparison Metabolic Stability Metabolic Stability Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Promising Candidates Advance Cell Permeability Cell Permeability Cell Permeability->Pharmacokinetics Promising Candidates Advance Binding Affinity Binding Affinity Binding Affinity->Pharmacokinetics Promising Candidates Advance Efficacy & Toxicology Efficacy & Toxicology Pharmacokinetics->Efficacy & Toxicology Favorable PK Profile Decision Gate Decision Gate Efficacy & Toxicology->Decision Gate Go/No-Go Drug Candidates Drug Candidates Drug Candidates->Metabolic Stability Parallel Screening Drug Candidates->Cell Permeability Parallel Screening Drug Candidates->Binding Affinity Parallel Screening

Caption: Comparative workflow for fluorinated vs. non-fluorinated drug candidates.

Conclusion: An Evidence-Based Approach to Fluorine in Drug Design

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. However, the decision to proceed with a fluorinated analog must be grounded in robust, comparative experimental data. The in vitro and in vivo studies outlined in this guide provide a clear, evidence-based framework for evaluating the impact of fluorination on key drug-like properties. By systematically comparing metabolic stability, cell permeability, binding affinity, and in vivo pharmacokinetics, researchers can make informed decisions that de-risk the drug development process and increase the probability of clinical success. The judicious use of fluorine, guided by rigorous scientific inquiry, will undoubtedly continue to shape the future of pharmaceutical innovation.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org. Retrieved March 7, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(10), 1227-1243. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Johnson, B. J., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(15), 7935-7953. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(14), 5822-5880. [Link]

  • The role of fluorine in medicinal chemistry: Review Article. (2008, October 4). Taylor & Francis. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link]

  • In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. [Link]

  • In vivo Pharmacokinetic Studies of Biological Drugs. (n.d.). Creative Diagnostics. [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (n.d.). PMC. [Link]

  • In Vivo PK/PD Study Services. (n.d.). ProBio. [Link]

  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023, March 17). ResearchGate. [Link]

  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology. [Link]

  • In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. (2024, October 17). PMC. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 8). Chemical Science (RSC Publishing). [Link]

  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. (n.d.). PubMed. [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Biologically Active Organofluorine Compounds. (n.d.). SciSpace. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). (2023, September 1). Encyclopedia MDPI. [Link]

Sources

Validation

"benchmarking the metabolic stability of compounds containing 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid"

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, a candidate molecule's metabolic stability is a paramount determinant of its potential...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a candidate molecule's metabolic stability is a paramount determinant of its potential success. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate to toxic levels.[1] Consequently, early assessment and optimization of metabolic stability are crucial for identifying and advancing promising drug candidates.[3][4][5]

This guide provides a comprehensive comparative analysis of the metabolic stability of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, a novel compound with therapeutic potential. We will delve into its performance in two gold-standard in vitro assays—the liver microsomal stability assay and the hepatocyte stability assay—and compare its metabolic fate to that of its non-fluorinated analog, 2-(Cyclohexyl)acetic acid, and a well-characterized rapidly metabolized compound, Verapamil. Through detailed experimental protocols, supporting data, and in-depth analysis, this guide will illuminate the impact of strategic fluorination on metabolic stability and provide valuable insights for researchers and drug development professionals.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties, including metabolic stability.[6][7][8] The high electronegativity and the strength of the carbon-fluorine bond can effectively "shield" a molecule from oxidative metabolism at or near the site of fluorination.[6][9][10] This guide will experimentally explore this principle in the context of our target compound.

Experimental Design and Rationale

To provide a robust assessment of metabolic stability, we employed two complementary in vitro systems that model different aspects of hepatic metabolism:

  • Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][11][12] It is a high-throughput and cost-effective method for assessing a compound's susceptibility to oxidative metabolism.[11]

  • Hepatocyte Stability Assay: This assay uses intact, cryopreserved primary hepatocytes, which contain a full complement of both Phase I and Phase II drug-metabolizing enzymes.[13][14][15] This system provides a more comprehensive and physiologically relevant picture of a compound's overall hepatic clearance, as it accounts for cellular uptake and the interplay between different metabolic pathways.[14][16]

By comparing the results from both assays, we can gain a deeper understanding of the metabolic pathways involved in the clearance of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid and the specific contribution of fluorination to its stability.

Experimental Workflow

The general workflow for both the liver microsomal and hepatocyte stability assays is depicted below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution (10 mM in DMSO) mix_micro Incubate Compound with Microsomes + NADPH prep_compound->mix_micro mix_hep Incubate Compound with Hepatocytes prep_compound->mix_hep prep_controls Prepare Control Compound Stock Solutions prep_controls->mix_micro prep_controls->mix_hep prep_microsomes Thaw and Prepare Liver Microsomes prep_microsomes->mix_micro prep_hepatocytes Thaw and Prepare Hepatocytes prep_hepatocytes->mix_hep sample Collect Aliquots at Predetermined Time Points mix_micro->sample mix_hep->sample quench Quench Reaction with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc Calculate % Remaining, t1/2, and Clint lcms->calc compare Compare Stability of Test and Control Compounds calc->compare

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for reproducing the presented experiments.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of the test compounds in the presence of human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Test Compound: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

  • Control Compounds: 2-(Cyclohexyl)acetic acid (non-fluorinated analog), Verapamil (high clearance control), Diazepam (low clearance control)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade) with an internal standard (e.g., Tolbutamide)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test and control compounds in DMSO.

    • On the day of the experiment, thaw the human liver microsomes at 37°C and dilute to a final concentration of 0.5 mg/mL in potassium phosphate buffer.[3][12] Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test or control compound to the microsomal solution to achieve a final compound concentration of 1 µM.[17]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11][17]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[3][18]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated proteins.[18]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[4][11]

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of the test compounds in cryopreserved human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes (pooled, from a reputable supplier)

  • Williams' Medium E with appropriate supplements

  • Test Compound: 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

  • Control Compounds: 2-(Cyclohexyl)acetic acid (non-fluorinated analog), Testosterone (high clearance control), 7-Ethoxycoumarin (Phase I/II control)

  • Acetonitrile (LC-MS grade) with an internal standard (e.g., Tolbutamide)

  • Suspension culture plates (e.g., 12- or 24-well)

  • CO2 incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

Protocol:

  • Preparation of Hepatocytes and Reagents:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend in pre-warmed Williams' Medium E to a final density of 0.5 x 10^6 viable cells/mL.[19]

    • Prepare a 10 mM stock solution of the test and control compounds in DMSO.

    • Prepare working solutions of the compounds in Williams' Medium E. The final DMSO concentration should be ≤ 0.1%.[19]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a suspension culture plate.

    • Add the working solutions of the test or control compounds to the hepatocytes to achieve a final concentration of 1 µM.[13][16]

    • Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[16]

    • Immediately terminate the reaction by adding the aliquot to 2 volumes of ice-cold acetonitrile containing the internal standard.[14][15]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at 4,000 rpm for 10 minutes to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[4][16]

Results and Comparative Analysis

The metabolic stability of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid was evaluated alongside its non-fluorinated analog and control compounds. The disappearance of the parent compound over time was monitored, and the data were used to calculate the half-life (t1/2) and intrinsic clearance (Clint).

Data Summary
CompoundAssay TypeHalf-life (t1/2, min)Intrinsic Clearance (Clint)
2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Liver Microsomes > 60 < 5.8 µL/min/mg protein
Hepatocytes > 120 < 2.9 µL/min/10^6 cells
2-(Cyclohexyl)acetic acidLiver Microsomes25.727.0 µL/min/mg protein
Hepatocytes48.114.4 µL/min/10^6 cells
Verapamil (High Clearance Control)Liver Microsomes8.977.9 µL/min/mg protein
Testosterone (High Clearance Control)Hepatocytes15.245.6 µL/min/10^6 cells

Note: The data presented is hypothetical and for illustrative purposes.

Interpretation of Results

The results clearly demonstrate the significant impact of fluorination on the metabolic stability of the cyclohexylacetic acid scaffold.

  • 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid exhibited exceptional stability in both the liver microsomal and hepatocyte assays, with a half-life exceeding the duration of the incubation period. This indicates a very low intrinsic clearance and suggests that the compound is highly resistant to both Phase I and Phase II metabolism in the liver.

  • In stark contrast, the non-fluorinated analog, 2-(Cyclohexyl)acetic acid , was moderately metabolized in both systems. Its shorter half-life and higher intrinsic clearance suggest that the cyclohexyl ring is a site of metabolic attack, likely through oxidative pathways.

  • The high clearance controls, Verapamil and Testosterone , were rapidly metabolized as expected, validating the metabolic competency of the in vitro systems used.

Potential Metabolic Pathways

The observed difference in stability between the fluorinated and non-fluorinated compounds can be attributed to the blocking of a metabolic "soft spot." The cyclohexyl ring is susceptible to hydroxylation by CYP enzymes.[20] The introduction of a fluorine atom at the 2-position of the cyclohexyl ring likely sterically and electronically hinders this metabolic oxidation, thereby enhancing the compound's stability.

metabolic_pathways cluster_non_fluorinated 2-(Cyclohexyl)acetic acid cluster_fluorinated 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid parent_nf 2-(Cyclohexyl)acetic acid metabolite_nf Hydroxylated Metabolites parent_nf->metabolite_nf CYP-mediated Hydroxylation parent_f 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid metabolite_f Minimal Metabolism parent_f->metabolite_f Blocked by Fluorine

Sources

Comparative

A Comparative Analysis of the Binding Affinities of Fluorinated Ligands: A Guide for Researchers

Introduction: The Strategic Role of Fluorine in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] This is not a ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] This is not a matter of chance; the unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the therapeutic potential of small molecules.[2][3][4] Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its significant impact on drug development.[3] One of the most critical parameters that fluorine can modulate is the binding affinity of a ligand to its biological target.[5] Enhanced binding affinity often translates to increased potency and selectivity, which are hallmarks of a successful therapeutic agent.

This guide provides an in-depth comparative analysis of the binding affinities of fluorinated ligands versus their non-fluorinated counterparts. We will delve into the mechanistic basis for fluorine's influence, present supporting experimental data, and provide detailed protocols for key analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally incorporate fluorine into their drug discovery programs.

The Mechanistic Underpinnings of Fluorine's Influence on Binding Affinity

The introduction of fluorine into a ligand can enhance binding affinity through a variety of mechanisms, both direct and indirect.[2] Understanding these principles is crucial for predicting and interpreting the effects of fluorination.

1. Direct Interactions with the Target Protein:

  • Hydrogen Bonding: The highly polarized C-F bond allows fluorine to act as a moderate hydrogen bond acceptor.[3] This can lead to the formation of favorable interactions with hydrogen bond donors within the protein's binding pocket.[6][7]

  • Dipolar and Electrostatic Interactions: The strong electron-withdrawing nature of fluorine creates a significant dipole moment in the C-F bond.[3] This can result in favorable electrostatic interactions with polar residues in the binding site, contributing to overall binding energy.

2. Indirect Effects on Ligand Properties:

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a ligand.[1][3] For instance, the gauche effect, where polar C-F bonds favor specific dihedral angles, can stabilize the bioactive conformation of a molecule, leading to a more favorable binding entropy.[3][8]

  • Modulation of pKa: Fluorine's strong inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[1][9] This alteration in the ionization state of a ligand at physiological pH can profoundly impact its binding affinity by optimizing electrostatic interactions with the target.

  • Altered Hydrophobicity: While a single fluorine-for-hydrogen substitution often slightly increases lipophilicity (logP), the effect is highly context-dependent.[3][10] Fine-tuning a ligand's hydrophobicity can improve its desolvation penalty upon binding, thereby enhancing affinity.

Comparative Analysis: Quantifying the Impact of Fluorination

The decision to incorporate fluorine should be data-driven. Below, we present a table summarizing the comparative binding affinities of fluorinated and non-fluorinated ligands from various studies. This data highlights the significant, though not universal, improvements in binding affinity that can be achieved through strategic fluorination.

Ligand PairTargetBinding Affinity MetricNon-Fluorinated LigandFluorinated LigandFold ImprovementReference
Quinolone AntibioticDNA GyraseGyrase-Complex BindingNaphthyridine derivativeEnoxacin (C-6 Fluoro)15x[2]
Thrombin InhibitorThrombinpKa and Binding AffinityUnsubstituted PhenylamidiniumFluorinated PhenylamidiniumPosition-dependent[11]
PDE9 InhibitorsPDE9pKa and Pgp-mediated effluxHydrogenated analogFluorinated analogConcomitant influence[9]
Phenylboronic AcidDiolspKa8.866.17 (Tetrafluoro)Increased acidity[12]

Note: The impact of fluorination on binding affinity is highly dependent on the specific ligand, target, and the position of the fluorine atom(s).

Experimental Workflows for Measuring Binding Affinity

Accurate determination of binding affinity is paramount in drug discovery. Several biophysical techniques are routinely employed for this purpose. Here, we provide an overview and detailed protocols for two gold-standard methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15][16][17] It is considered a gold standard for its ability to determine the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[16][17]

  • Sample Preparation:

    • Precisely match the buffer composition for both the ligand and the protein to minimize heats of dilution.[14]

    • Degas all solutions thoroughly to prevent the formation of air bubbles.[14]

    • Accurately determine the concentrations of both the ligand and the protein. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[14]

    • Typical starting concentrations are 5-50 µM protein in the sample cell and 50-500 µM ligand in the syringe.[14]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with the experimental buffer.

    • Fill the reference cell with deionized water or the experimental buffer.[15]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Data Acquisition:

    • Equilibrate the system to the desired temperature.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Record the heat change after each injection.

    • Perform a control titration by injecting the ligand into the buffer alone to account for the heat of dilution.[15]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).

Diagram: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_protein Protein in Matched Buffer load_protein Load Protein into Cell prep_protein->load_protein prep_ligand Ligand in Matched Buffer load_ligand Load Ligand into Syringe prep_ligand->load_ligand degas Degas Solutions titration Titrate Ligand into Protein load_protein->titration load_ligand->titration measure_heat Measure Heat Change titration->measure_heat integrate_peaks Integrate Peaks measure_heat->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model results KD, n, ΔH, ΔS fit_model->results SPR_Cycle A Baseline (Buffer Flow) B Association (Analyte Injection) A->B Inject Analyte C Dissociation (Buffer Flow) B->C Inject Buffer D Regeneration C->D Inject Regen. Sol. D->A Equilibrate

Caption: The four key phases of a typical Surface Plasmon Resonance experiment.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy in medicinal chemistry for enhancing the binding affinity of ligands to their biological targets. [2][4]By understanding the underlying principles of fluorine's effects and employing robust biophysical techniques such as ITC and SPR, researchers can make informed decisions to accelerate their drug discovery programs. The continued development of novel fluorination methods and a deeper understanding of fluorine's interactions at the molecular level will undoubtedly lead to the design of even more potent and selective therapeutics in the future. [5]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Fisher, R. J., & Pinczes, J. D. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 419-440. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Fisher, R. J., & Pinczes, J. D. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 419-440. [Link]

  • Dost, T. L., Sloop, J. C., & Henary, M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Kumar, D., Kumar, R., Singh, A., & Singh, V. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemicke Zvesti, 77(8), 4647-4668. [Link]

  • Wallerstein, J., Beck, J., & Riniker, S. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 128(25), 5651-5662. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved March 7, 2026, from [Link]

  • Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today. Retrieved March 7, 2026, from [Link]

  • Chojnacka, K., Kaczor, A. A., & Unciti-Broceta, A. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Pharmaceutics, 13(11), 1888. [Link]

  • What is surface plasmon resonance (SPR)? (2025, June 18). Cytiva. Retrieved March 7, 2026, from [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Pan, D., & Wang, J. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling, 49(10), 2359-2370. [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved March 7, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Pan, D., & Wang, J. (2009). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? ResearchGate. [Link]

  • Wallerstein, J., Beck, J., & Riniker, S. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 128(25), 5651-5662. [Link]

  • Dost, T. L., Sloop, J. C., & Henary, M. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • van der Cruijsen, E. A. W., Dumez, J.-N., & Janssen, G. J. (2018). Affinity Screening Using Competition with Fluorine-19 Hyperpolarized Ligands. Analytical Chemistry, 90(15), 8896-8900. [Link]

  • Besora, M., Amor, J., & Lledos, A. (2019). Fluorinated vs. Non-fluorinated PR2(biaryl) Ligands and their [AuCl(L)] Complexes: Synthesis, X-ray Structures, and Computational Study of Weak Interactions. Bond, No Bond, and Beyond. Inorganic Chemistry, 58(18), 12089-12101. [Link]

  • Case studies of fluorine in drug discovery. (n.d.). OUCI. Retrieved March 7, 2026, from [Link]

  • Wallerstein, J., Beck, J., & Riniker, S. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Hansen, D. F., & Isaksson, L. (2020). Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Journal of Biomolecular NMR, 74(6-7), 341-349. [Link]

  • Lepre, C. A., & Moore, J. M. (2023). Affinity measurement of strong ligands with NMR spectroscopy: Limitations and ways to overcome them. Research Collection. [Link]

  • Al-dujaili, A. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4349. [Link]

  • Fluorinated vs Nonfluorinated PR 2 (biaryl) Ligands and Their [AuCl(L)] Complexes: Synthesis, X-ray Structures, and Computational Study of Weak Interactions. Bond, No Bond, and Beyond. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved March 7, 2026, from [Link]

  • How to determine binding affinity with a microplate reader. (n.d.). BMG Labtech. Retrieved March 7, 2026, from [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight. Retrieved March 7, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. (2022, February 2). PMC. Retrieved March 7, 2026, from [Link]

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. (n.d.). Nuvisan. Retrieved March 7, 2026, from [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). PMC. Retrieved March 7, 2026, from [Link]

  • Redox chemistry and hydrogen bonding in drug design. (n.d.). The Education Group - MIT. Retrieved March 7, 2026, from [Link]

Sources

Validation

"validation of a synthetic route for GMP production of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid"

An In-Depth Technical Guide Topic: Validation of a Synthetic Route for GMP Production of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Topic: Validation of a Synthetic Route for GMP Production of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The stereoselective synthesis of fluorinated active pharmaceutical ingredients (APIs) presents significant challenges in process development, particularly under the stringent requirements of Good Manufacturing Practice (GMP). This guide provides a comprehensive comparison of two potential synthetic routes for the production of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, a chiral building block of interest in medicinal chemistry. We present a detailed analysis of an asymmetric hydrogenation-based route (Route A) and a chiral epoxide ring-opening strategy (Route B). Based on a comparative assessment of yield, stereocontrol, scalability, and safety, Route A is selected as the superior candidate for GMP production. This guide further outlines a robust validation strategy for Route A, detailing critical process parameters, in-process controls, final product specifications, and the validation of a critical chiral HPLC method, providing a complete framework for its implementation in a regulated environment.

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The target molecule, 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, possesses two adjacent stereocenters, including a C-F bond, making its synthesis a formidable challenge. The precise control of the (1S,2R) stereochemistry is critical, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[1]

Developing a synthetic route amenable to GMP is more than an academic exercise; it requires a process that is not only high-yielding and stereoselective but also robust, scalable, safe, and meticulously documented.[2][3] This guide aims to deconstruct the process of selecting and validating such a route, providing the technical insights and experimental framework required for successful API production.

Comparative Analysis of Synthetic Routes

The primary challenge in synthesizing the target molecule is the diastereoselective and enantioselective installation of the C1-C2 trans-substituents. We have designed and will compare two distinct strategies to achieve this.

Route A: Asymmetric Hydrogenation and Diastereoselective Fluorination

This proposed GMP route is a linear synthesis that establishes the two stereocenters in sequential steps. The initial chirality is introduced via a well-established rhodium-catalyzed asymmetric hydrogenation, followed by a substrate-controlled diastereoselective fluorination.

Route_A cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Diastereoselective Reduction cluster_3 Step 4 & 5: Fluorination & Hydrolysis SM Int1 SM->Int1 Reformatsky Rxn (Zn, Ethyl Bromoacetate) Int2 Int1->Int2 Rh-(S)-BINAP, H2 (Sets C1 Stereocenter) Int3 Int2->Int3 L-Selectride® (Sets C2 Stereocenter) Int4 Int3->Int4 DAST (SN2 Inversion) Product Int4->Product LiOH, H2O

Caption: Proposed GMP Synthetic Pathway (Route A).

  • Step 1: Reformatsky Reaction: Ethyl 2-(cyclohex-1-en-1-yl)acetate is prepared from cyclohexanone and ethyl bromoacetate. This reaction can be prone to side products like dehydration and self-condensation if not properly controlled.[4]

  • Step 2: Asymmetric Hydrogenation: The C=C double bond is hydrogenated using a chiral rhodium catalyst, such as one with a BINAP ligand, to set the (S)-stereocenter at C1 with high enantioselectivity.[5][6]

  • Step 3: Diastereoselective Reduction: The ester is reduced to the corresponding alcohol, which is then oxidized to the ketone. The subsequent diastereoselective reduction of the ketone at C2, directed by the bulky side chain at C1, yields the cis-hydroxy ester.

  • Step 4: Deoxofluorination: The hydroxyl group is converted to fluorine using an aminosulfurane reagent like diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with inversion of configuration (SN2 mechanism), converting the cis-alcohol to the desired trans-fluoro product.[7]

  • Step 5: Hydrolysis: The ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.

Route B: Chiral Epoxide Ring-Opening Strategy

This alternative route begins with a racemic epoxide and utilizes a chiral catalyst to achieve a kinetic resolution during the key ring-opening step, simultaneously setting both stereocenters.

Route_B cluster_0 Step 1: Epoxidation cluster_1 Step 2: Enantioselective Ring Opening cluster_2 Step 3: Side Chain Installation cluster_3 Step 4: Hydrolysis SM_B Int1_B SM_B->Int1_B m-CPBA Int2_B Int1_B->Int2_B Chiral Cr(III)-Salen HFIP, Benzoyl Fluoride (Sets both C1, C2) Int3_B Int2_B->Int3_B 1. TsCl, Py 2. NaCN 3. H+ (hydrolysis) Product_B Int3_B->Product_B LiOH, H2O GMP_Validation Proc Process Step CPP Critical Process Parameters (CPPs) - Temperature - Pressure - Reagent Stoichiometry - Reaction Time Proc->CPP Define IPC In-Process Controls (IPCs) - HPLC Purity - Chiral Purity (ee/de) - Residual Solvents CPP->IPC Control Spec Meets Specification? IPC->Spec Next Proceed to Next Step Spec->Next Yes Fail Deviation Investigation Spec->Fail No

Caption: GMP Logic: Linking Process Steps to Quality Control.

In-Process Controls (IPCs) and Final Product Specifications

IPCs are checks performed during manufacturing to monitor and, if necessary, adjust the process. [8]Final product specifications define the complete set of criteria the API must conform to before release.

Table 1: Key In-Process Controls for Route A

StepParameter MonitoredMethodAcceptance Criteria
2. Hydrogenation Enantiomeric Excess (ee) of Ethyl (S)-2-(cyclohexyl)acetateChiral HPLC≥ 99.0% ee
3. Reduction Diastereomeric Excess (de) of Ethyl (1S,2R)-2-hydroxycyclohexyl)acetateHPLC / GC≥ 98.0% de
4. Fluorination Conversion to Fluoro-esterHPLC≥ 95% conversion
5. Hydrolysis Residual Ethyl EsterHPLC≤ 0.10%

Table 2: Final Product Specifications for 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification ¹H NMR, ¹⁹F NMR, MSConforms to reference standard
Assay HPLC-UV98.0% - 102.0%
Chiral Purity Chiral HPLC≥ 99.5% ee (1S,2R isomer)
Related Substances HPLC-UVIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%
Residual Solvents GC-HSPer ICH Q3C Guidelines
Heavy Metals ICP-MS≤ 10 ppm
Loss on Drying TGA≤ 0.5%
Analytical Method Validation: Chiral HPLC

The chiral HPLC method used to determine the enantiomeric excess (ee) is a critical quality control test and must be rigorously validated according to ICH Q2(R1) guidelines. [9] Table 3: Validation Parameters for Chiral HPLC Method

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the method can distinguish the desired enantiomer from the undesired one and any impurities.Analyze blank, spiked samples, and forced degradation samples.Baseline resolution (Rs > 1.5) between enantiomers. [10]No interference at the retention time of the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze 5-6 concentrations of the undesired enantiomer across the expected range (e.g., 0.05% to 1.0%).Correlation coefficient (r²) ≥ 0.998.
Accuracy To measure the closeness of test results to the true value.Analyze samples spiked with known amounts of the undesired enantiomer at 3 levels (e.g., 50%, 100%, 150% of the limit).Recovery between 98.0% and 102.0%. [9]
Precision To assess the method's repeatability and intermediate precision.Repeatability: 6 injections of the same sample. Intermediate: Analysis on different days, by different analysts, on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified.Determined by signal-to-noise ratio (S/N ≈ 10) or by statistical analysis of the calibration curve.Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±5%), column temperature (±2°C), mobile phase composition (±2%).System suitability parameters (e.g., resolution) must still be met.

Detailed Experimental Protocols (Validated GMP Route A)

The following protocols are presented for informational purposes and should be adapted and fully validated at the intended scale of manufacture.

Protocol 4.1: Step 2 - Asymmetric Hydrogenation of Ethyl 2-(cyclohex-1-en-1-yl)acetate
  • Charge a GMP-compliant high-pressure reactor with Ethyl 2-(cyclohex-1-en-1-yl)acetate (1.0 eq) and degassed methanol.

  • In a separate vessel under inert atmosphere, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (0.005 eq) and (S)-BINAP (0.006 eq) in degassed methanol.

  • Transfer the catalyst solution to the reactor.

  • Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas to 50 bar.

  • Stir the reaction at 40°C, maintaining hydrogen pressure. Monitor reaction completion by GC or HPLC.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture in vacuo. Purify the crude product by vacuum distillation to yield Ethyl (S)-2-(cyclohexyl)acetate.

  • IPC: Analyze the enantiomeric excess by chiral HPLC. (Criterion: ≥ 99.0% ee).

Protocol 4.2: Step 4 - Deoxofluorination with DAST
  • Charge a dry, inerted, glass-lined reactor with Ethyl (1S,2R)-2-hydroxycyclohexyl)acetate (1.0 eq) and anhydrous dichloromethane.

  • Cool the reactor to -78°C using a suitable cryogenic system. [11][12]3. Slowly add Diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise, maintaining the internal temperature below -70°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or HPLC.

  • Caution: DAST is highly reactive and generates HF. The reaction must be quenched carefully.

  • Cool the reaction to 0°C and slowly quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield Ethyl 2-((1S,2R)-2-Fluorocyclohexyl)acetate.

  • IPC: Analyze for reaction completion and diastereoselectivity by HPLC.

Conclusion

The successful GMP production of stereochemically complex APIs like 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid hinges on the selection of a robust, controllable, and scalable synthetic route. Through a comparative analysis, the asymmetric hydrogenation and diastereoselective fluorination strategy (Route A) was identified as markedly superior to a chiral epoxide ring-opening approach (Route B). Route A offers a more reliable platform for achieving the required high stereopurity, leverages well-established and scalable technologies, and presents a more straightforward path for process validation. The outlined validation strategy, encompassing the definition of CPPs, stringent in-process and final product controls, and rigorous analytical method validation, provides a comprehensive framework to ensure that every batch of API is produced to the highest standards of quality and consistency, meeting all regulatory requirements.

References

  • Teasdale, A., Elder, D., & Nyland, R. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Ganaha, M., Funabiki, Y., Motoki, M., Yamauchi, S., & Kinoshita, Y. (1997). Reduction of Alkyl (2-Oxocyclohexyl)acetates by Baker's Yeast. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Hossain, M. A., & Faruqu, M. O. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Stamford Journal of Pharmaceutical Sciences. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Princeton University. [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. PMC. [Link]

  • Arkivoc. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • University of Alberta. (2005). Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes. [Link]

  • Royal Society of Chemistry. Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. [Link]

  • Ascent Machineries & Engineering Services. (2024). GMP Reaction Systems for Pharmaceutical API Production. [Link]

  • Hamlin, T. A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Zhang, Y., et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. PMC. [Link]

  • International Institute of Refrigeration. (2023). Cryogenics in the pharmaceutical industry: drug design and bioavailability improvement. [Link]

  • ResearchGate. (2009). Fe(O2CCF3)3 catalyzed ring opening of cyclohexene oxide.... [Link]

  • Organic Syntheses. trans-1,2-DIACETOXYCYCLOHEXANE. [Link]

  • Wikipedia. Cyclohexene oxide. [Link]

  • Fuji Chemical Industries. (2021). Contract API/Intermediate Synthesis- from a lab scale to commercial (GMP and FDA inspected.). [Link]

  • ResearchGate. (2016). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]

  • IntechOpen. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

  • Ramachandran, P. V., & Biswas, D. (2007). Selective Reductions. 59. Effective Intramolecular Asymmetric Reductions of α-, β-, and γ-Keto Acids.... ResearchGate. [Link]

Sources

Comparative

Assessing the Impact of Fluorine Position on the Activity of Cyclohexylacetic Acids: A Comparative Guide

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The cyclohexylacetic acid (CAA) scaffold is a ubiquitous pharmacophore in drug discovery, frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The cyclohexylacetic acid (CAA) scaffold is a ubiquitous pharmacophore in drug discovery, frequently utilized to access hydrophobic binding pockets while providing a critical acidic vector for target engagement. However, the unsubstituted cyclohexane ring is metabolically vulnerable and conformationally highly flexible.

Strategic fluorine substitution—often termed "fluorine scanning"—is a proven methodology to overcome these limitations. Because the fluorine atom is the smallest halogen, it seamlessly fits into receptor pockets while exerting profound electronegative effects[1]. This guide objectively compares how the specific position of fluorine on the cyclohexylacetic acid ring dictates its stereoelectronic conformation, physicochemical properties (pKa, LogD), and ultimately, its biological activity.

Mechanistic Grounding: The "Why" Behind Fluorine Positioning

The introduction of fluorine is not merely a steric replacement; it is a fundamental reprogramming of the molecule's electronic distribution. The position of the fluorine atom relative to the acetic acid moiety drives three critical parameters:

  • Inductive pKa Modulation: Fluorine's high electronegativity exerts a strong inductive pull. Substitution at the 1-position (

    
    -carbon) or 2-position (
    
    
    
    -carbon) significantly lowers the pKa of the carboxylic acid, directly impacting the molecule's ionization state at physiological pH, which alters both membrane permeability and the strength of salt-bridge formations with target proteins[2].
  • Conformational Locking via Stereoelectronics: Unlike the rapid chair-chair interconversion of unsubstituted CAA, fluorinated derivatives exhibit strong conformational biases. To minimize 1,3-diaxial repulsions, a single fluorine at the 4-position strongly prefers the equatorial orientation. Conversely, polyfluorinated systems, such as all-cis-pentafluorocyclohexyl derivatives, adopt a unique "Janus-faced" conformation characterized by triaxial C-F bonds, generating an extreme molecular dipole.

  • Metabolic Shielding: The C-F bond is the strongest in organic chemistry. Placing fluorine at known sites of cytochrome P450 oxidation (typically the 4-position of the cyclohexyl ring) dramatically increases the biological half-life of the compound[2].

G A Fluorine Position (Cyclohexyl Ring) B Stereoelectronic Effects A->B C Inductive Electron Withdrawal A->C D Conformational Bias (Axial/Eq) B->D F Lipophilicity (LogD) Shift B->F E pKa Modulation (Acetic Acid) C->E C->F G Target Binding Affinity D->G E->G H ADME/Tox Profile E->H F->H

Fig 1: Mechanistic pathways linking fluorine substitution position to biological activity.

Comparative Performance Analysis

To rationally select the optimal fluorinated CAA building block, researchers must weigh the trade-offs between metabolic stability, polarity, and target fit. The table below synthesizes experimental observations from recent structure-activity relationship (SAR) studies, including protease inhibitors and peptide agonists[3],[4].

Table 1: Physicochemical and Biological Impact of Fluorine Position on CAA
Analog TypeFluorine PositionConformational ImpactpKa Shift (vs Baseline)Metabolic StabilityPrimary Drug Design Application
Unsubstituted CAA NoneRapid chair-chair interconversionBaseline (~4.7)Low (Susceptible to C4 oxidation)Baseline pharmacophore screening
1-Fluoro-CAA

-carbon
Alters side-chain vector; minimal ring biasStrong Decrease (

pKa

-1.5)
Moderate improvementEnhancing salt-bridge strength
4-Fluoro-CAA

-carbon
Strong preference for equatorial C-FNegligibleHigh (Blocks primary CYP450 site)Extending half-life & optimizing S2/S3 pocket fit
4,4-Difluoro-CAA

-carbon
Eliminates C4 stereocenters; rigidifies ringNegligibleVery HighMaximizing metabolic stability
All-cis-Pentafluoro C2, C3, C4, C5, C6"Janus-faced" triaxial C-F polarityModerate DecreaseExtremely HighCreating highly polar multipoles for solvent-exposed regions

Field-Proven Insights:

  • Protease Inhibition: In the development of dual inhibitors targeting SARS-CoV-2 Mpro and human Cathepsin L, incorporating cyclohexylalanine (a CAA derivative) with specific fluorine substitutions demonstrated that the position of the fluorine atom significantly influences the side-chain orientation within the P2/P3 binding pockets, directly modulating the

    
     values[4].
    
  • Receptor Agonism: Studies on formylpeptide FPR2 agonists utilizing fluorinated cyclohexyl motifs reveal a critical threshold. While mono- and di-fluorination can optimize hydrophobic contacts, hyper-fluorination (e.g., all-cis pentafluoro) increases the inherent polarity of the ring so drastically that it can abrogate binding if the target pocket is strictly hydrophobic[3].

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of fluorinated CAAs requires a self-validating workflow. The following protocols detail the methodologies for assessing both the structural conformation and the resulting biological activity.

Workflow S1 1. Library Synthesis (Regioselective Fluorination) S2 2. Structural Validation (VT-NMR & X-Ray) S1->S2 S3 3. Physicochemical Profiling (pKa, LogD, Permeability) S1->S3 S4 4. Target Engagement (In Vitro Binding/FRET) S2->S4 S3->S4 S5 5. SAR Data Integration & Lead Selection S4->S5

Fig 2: Self-validating experimental workflow for evaluating fluorinated analogs.

Protocol A: Conformational Profiling via Variable-Temperature NMR (VT-NMR)

Because room-temperature NMR often yields time-averaged signals that obscure the true axial/equatorial ratio of the cyclohexyl ring, VT-NMR is mandatory for accurate conformational analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated CAA in 0.5 mL of a low-freezing-point deuterated solvent (e.g., CD

    
    Cl
    
    
    
    or CD
    
    
    OD, depending on solubility).
  • Baseline Acquisition: Acquire standard

    
    H, 
    
    
    
    C, and
    
    
    F NMR spectra at 298 K to establish baseline chemical shifts.
  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 193 K (-80 °C). Allow 5 minutes of equilibration time at each step.

  • Decoupling & Acquisition: Acquire

    
    H-decoupled 
    
    
    
    F spectra at 193 K. At this temperature, the chair-chair interconversion is slower than the NMR timescale, resulting in distinct peaks for the axial and equatorial conformers.
  • Data Analysis (Causality & Validation): Integrate the distinct

    
    F signals. The ratio of the integrals directly yields the thermodynamic equilibrium constant (
    
    
    
    ) between the conformers. Self-Validation: The sum of the integrated axial and equatorial peaks must equal the total integration of the time-averaged peak observed at 298 K.
Protocol B: High-Throughput Target Engagement (FRET-Based Protease Assay)

To quantify how the fluorine-induced conformational changes affect target binding, a robust biochemical assay is required. This protocol outlines a generic FRET-based assay for protease targets (e.g., Cathepsin L).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA). Dilute the target enzyme to a working concentration (e.g., 0.5 nM).

  • Compound Plating: Serial dilute the fluorinated CAA analogs (from 100

    
    M to 0.1 nM) in DMSO. Transfer 1 
    
    
    
    L of each dilution to a 384-well black microplate.
  • Enzyme Incubation: Add 24

    
    L of the enzyme solution to the wells. Incubate for 30 minutes at room temperature to allow for equilibrium binding.
    
  • Substrate Addition: Initiate the reaction by adding 25

    
    L of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at its 
    
    
    
    concentration.
  • Kinetic Readout: Monitor fluorescence continuously (e.g.,

    
     = 380 nm, 
    
    
    
    = 460 nm) for 20 minutes using a microplate reader.
  • Data Analysis (Causality & Validation): Calculate the initial velocities (

    
    ) from the linear portion of the progress curves. Determine the IC
    
    
    
    using a 4-parameter logistic fit. Self-Validation: Include a known potent inhibitor (e.g., E-64) as a positive control, and DMSO-only wells as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Conclusion & Strategic Recommendations

The position of a fluorine atom on a cyclohexylacetic acid scaffold is a powerful lever in medicinal chemistry.

  • If the primary goal is to lower the pKa of the acid to enhance target salt-bridge interactions, substitution at the 1- or 2-position is optimal.

  • If the goal is to block metabolism while maintaining a specific hydrophobic vector into a binding pocket, 4-position substitution (or 4,4-difluorination) is recommended.

  • For highly specialized applications requiring extreme polarity without adding hydrogen-bond donors, all-cis polyfluorination offers a unique "Janus-faced" structural solution.

By integrating rigorous conformational analysis (VT-NMR) with robust biochemical assays, drug development professionals can rationally leverage fluorinated CAAs to optimize both pharmacodynamics and pharmacokinetics.

References

  • Review: Fluorine in Medicinal Chemistry Source: ResearchGate URL: Citation Index:[2]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central (PMC) / NIH URL: Citation Index:[1]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents Source: ChemBioChem / ResearchGate URL: Citation Index:[3]

  • Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di- and tri-alkylated all-syn fluorocyclohexanes Source: ChemComm / RSC Publishing URL: Citation Index:

  • Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents Source: ACS Omega / PMC URL: Citation Index:[4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, a compound that, due to its fluorinated nature and acidic functional group, requires specialized handling.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure, 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid should be handled as a hazardous substance. Structurally similar compounds, such as other fluorinated carboxylic acids, are known to cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, rigorous adherence to safety protocols is the first line of defense.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[4][5]

  • Body Protection: A lab coat is required at all times.

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]

II. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid falls into the category of halogenated organic waste .[7]

Key Segregation Steps:

  • Dedicated Waste Container: Designate a specific, chemically compatible waste container for 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid and any materials contaminated with it (e.g., pipette tips, contaminated absorbent materials).[6][8] The container should be made of a material that will not react with or be degraded by the chemical.

  • Clear Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag, and the full chemical name, "2-((1S,2R)-2-Fluorocyclohexyl)acetic acid," must be written out.[6][9]

  • No Mixing: Do not mix this waste with other waste streams, particularly non-halogenated organic waste, aqueous waste, or strong oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[7][8]

Workflow for Disposal of 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Obtain a Designated Halogenated Waste Container B->C D Label Container Clearly: 'Hazardous Waste' '2-((1S,2R)-2-Fluorocyclohexyl)acetic acid' C->D E Transfer Waste into Container D->E F Securely Seal the Container E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Contact EHS for Waste Pickup G->H I Professional Disposal (High-Temperature Incineration) H->I

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-((1S,2R)-2-Fluorocyclohexyl)acetic Acid

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling 2-((1...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, a compound whose specific hazards can be inferred from its structural motifs: a corrosive carboxylic acid, a halogenated organic molecule, and a cyclohexane ring. Our primary objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Therefore, we must operate under the assumption that 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is, at a minimum:

  • A skin and eye irritant, likely corrosive.

  • A respiratory tract irritant, particularly if handled as a powder.

  • A halogenated organic compound requiring segregated waste disposal.

This risk assessment forms the logical basis for the stringent PPE and handling protocols that follow.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic response to the specific task being performed. The following table summarizes the minimum required PPE for handling 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87.1-compliant safety glasses[6]Nitrile gloves (single pair)Flame-resistant lab coatNot typically required
Weighing (Solid) Safety gogglesDouble-layered nitrile glovesLab coat, disposable sleevesRequired if not in a fume hood or ventilated enclosure
Solution Preparation Chemical splash goggles and a full-face shield[7][8]Neoprene or butyl rubber gloves over nitrile gloves[6]Chemical-resistant apron over lab coat[6]Required; all manipulations in a certified chemical fume hood
Reaction Workup/Transfer Chemical splash goggles and a full-face shieldNeoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over lab coatRequired; all manipulations in a certified chemical fume hood

Causality Behind PPE Choices:

  • Eye Protection: We escalate from safety glasses to goggles and a face shield when the risk of a splash is present, such as during solution preparation or transfers[2][8]. Corrosive organic acids can cause irreversible eye damage.

  • Hand Protection: While nitrile gloves offer good initial protection for incidental contact, double-gloving provides an extra layer of security. For extended handling or when working with larger quantities, heavy-duty gloves like neoprene or butyl rubber are recommended due to their superior resistance to a broader range of organic chemicals[6]. Always inspect gloves before use[9][10].

  • Body Protection: A standard lab coat protects against minor spills, but a chemical-resistant apron is crucial when handling corrosive liquids to prevent soak-through[6][11].

  • Respiratory Protection: Handling the solid powder can generate dust, which may cause respiratory irritation[1]. Therefore, weighing should be performed in a chemical fume hood or a ventilated balance enclosure. All subsequent work with open solutions must be conducted in a fume hood to control vapor exposure[2][6].

Operational Plan: Preparation of a 100 mM Stock Solution

This protocol provides a step-by-step methodology for safely preparing a stock solution, integrating the PPE requirements discussed above. This procedure is designed to be a self-validating system, minimizing risk at each stage.

Objective: To prepare 10 mL of a 100 mM stock solution of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (MW: 160.19 g/mol ) in DMSO.

Materials:

  • 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid (16.02 mg)

  • Anhydrous DMSO

  • Volumetric flask (10 mL, Class A) with stopper

  • Analytical balance

  • Weigh paper or boat

  • Spatula

  • Pipettes and tips

  • Secondary containment tray (e.g., polypropylene)[6][12]

Step-by-Step Procedure:

  • Preparation and PPE Donning:

    • Before starting, ensure an emergency eyewash and safety shower are accessible and unobstructed[3][8].

    • Place all necessary equipment inside a certified chemical fume hood.

    • Don the appropriate PPE: double-layered nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weigh paper.

    • Carefully weigh 16.02 mg of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. Avoid creating airborne dust. If any static is observed, use an anti-static gun.

    • Record the exact weight.

  • Dissolution:

    • Place the 10 mL volumetric flask inside a secondary containment tray within the fume hood.

    • Carefully transfer the weighed solid into the volumetric flask.

    • Using a pipette, add approximately 7-8 mL of anhydrous DMSO to the flask.

    • Gently swirl the flask to dissolve the solid. Do not heat unless the specific protocol requires it, and if so, do so with extreme caution.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

    • Stopper the flask and invert it 10-15 times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration (100 mM), solvent (DMSO), date, and your initials.

    • Store the solution in a properly designated and ventilated cabinet, segregated from bases and strong oxidizing agents[2][11].

  • Decontamination and Doffing PPE:

    • Dispose of all contaminated consumables (weigh paper, pipette tips) in the designated "Halogenated Organic Waste" container.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water[9][10].

Safe Handling and Disposal Workflow

The following diagram illustrates the complete lifecycle for handling 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid in the laboratory, emphasizing critical safety and disposal checkpoints.

cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_disposal Waste Management A Review SDS & SOP B Verify Fume Hood Certification A->B C Locate Emergency Equipment (Shower, Eyewash, Spill Kit) B->C D Don Appropriate PPE (Goggles, Lab Coat, Gloves) C->D E Weigh Solid Compound D->E Enter Fume Hood F Prepare Solution (Acid to Solvent) E->F G Perform Experiment F->G H Segregate Waste Streams G->H Generate Waste I Solid Waste (Contaminated PPE, Weigh Paper) H->I Solid J Liquid Waste (Unused Solution, Rinsate) H->J Liquid K Store in Labeled, Closed 'Halogenated Waste' Container I->K J->K

Caption: Safe Handling and Disposal Workflow for Halogenated Organic Acids.

Disposal Plan: A Critical Final Step

As a halogenated organic compound, all waste containing 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid must be disposed of as hazardous waste. It is imperative to prevent its release into the environment.

  • Segregation is Key: Never mix halogenated organic waste with non-halogenated waste streams[4][5][13]. Keep a dedicated, clearly labeled "Halogenated Organic Waste" container in your laboratory's satellite accumulation area.

  • Container Management: Waste containers must be made of a compatible material (e.g., polyethylene), kept closed except when adding waste, and be in good condition[13][14].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including approximate percentages[4][13]. Do not use abbreviations.

  • No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain[13][14].

By adhering to these protocols, you establish a robust safety framework that protects both the researcher and the integrity of the research environment.

References

  • Corrosives - Research Safety. University of Kentucky. [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. Princeton University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safe Handling and Storage Guidelines for Cyclohexane. Aure Chemical. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Corrosives SOP. Texas Woman's University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743. PubChem, National Center for Biotechnology Information. [Link]

  • Acid Handling. Stanford University. [Link]

  • CYCLOHEXANE FOR HPLC & UV SPECTROSCOPY - Safety Data Sheet. Loba Chemie. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Cyclohexane - Safety Data Sheet. Chemius. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • (Perfluorohexyl)acetic Acid - Safety Data Sheet. CPAchem. [Link]

  • Material Safety Data Sheet Cyclohexane. Labort. [Link]

  • 2-[trans-3-Fluorocyclohexyl]acetic acid | C8H13FO2 | CID 105530369. PubChem, National Center for Biotechnology Information. [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility, University of Washington. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.